4-Chloro-3-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORRJKLCCMNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376204 | |
| Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96630-88-5 | |
| Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-hydroxypyridine
Abstract
4-Chloro-3-hydroxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a hydroxyl group and a chlorine atom on the pyridine scaffold imparts specific reactivity and properties that make it a valuable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving this versatile compound.
Introduction: The Strategic Importance of this compound
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, natural products, and functional materials. Their ability to engage in hydrogen bonding, coordinate with metals, and serve as a bioisosteric replacement for a phenyl ring makes them a privileged structure in medicinal chemistry.
This compound emerges as a particularly strategic building block. The hydroxyl group offers a handle for derivatization (e.g., etherification, esterification) and influences the electronic properties of the ring, while the chlorine atom at an adjacent position acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a site for metal-catalyzed cross-coupling reactions. This dual functionality allows for the regioselective construction of highly functionalized pyridine cores, which are central to the discovery of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is, therefore, the first and most critical step in its effective application.
Molecular and Structural Properties
The foundational characteristics of this compound are summarized below. Accurate identification and structural confirmation are paramount before its use in any synthetic or biological application.
| Property | Value | Source |
| IUPAC Name | 4-chloropyridin-3-ol | N/A |
| Synonyms | 4-chloro-3-pyridinol | N/A |
| CAS Number | 96630-88-5 | ChemicalBook[1] |
| Molecular Formula | C₅H₄ClNO | PubChem |
| Molecular Weight | 129.54 g/mol | PubChem |
| InChI | InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | PubChem |
| InChIKey | RSOPTYAZDFSMTN-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CN=C(C(=C1)O)Cl | PubChem |
A crucial structural aspect of hydroxypyridines is their potential for tautomerism. While 3-hydroxypyridine exists predominantly in the hydroxy form, 2- and 4-hydroxypyridines exist in equilibrium with their corresponding pyridone forms.[2][3][4] For this compound, the hydroxyl group at the 3-position does not directly participate in the same keto-enol tautomerism that defines 2- and 4-hydroxypyridines. However, its electronic and reactive properties are influenced by the overall aromatic system.
Caption: Structure of this compound.
Core Physicochemical Data
Quantitative physicochemical data dictates the compound's behavior in different environments, influencing everything from reaction conditions to bioavailability. While specific, experimentally verified data for this compound is not widely published, we can infer expected properties based on related structures and outline robust protocols for their determination.
| Property | Experimental Value | Expected Trend & Rationale |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature. The presence of both a polar hydroxyl group (enabling hydrogen bonding) and a chloro group suggests a melting point likely higher than that of 4-chloropyridine but potentially lower than unsubstituted 3-hydroxypyridine (m.p. 125-128 °C) due to disruption of crystal packing. |
| Boiling Point (°C) | Not available | Expected to have a high boiling point due to its polarity and hydrogen bonding capability. Decomposition may occur before boiling at atmospheric pressure. |
| pKa | Not available | The pKa of the pyridine nitrogen will be lower (more acidic) than that of 3-hydroxypyridine (pKa ~4.8) due to the electron-withdrawing inductive effect of the adjacent chlorine atom. The pKa of the hydroxyl group will be similar to or slightly lower than that of phenol. |
| Solubility | Not available | Expected to have moderate solubility in water due to the polar hydroxyl group and pyridine nitrogen. The non-polar chloro-substituent will reduce water solubility compared to 3-hydroxypyridine. Good solubility is expected in polar organic solvents like ethanol, methanol, and DMSO. |
Experimental Protocol 1: Determination of Melting Point
Causality: The melting point is a definitive physical constant used to assess purity. A sharp, narrow melting range is indicative of a pure compound, whereas a broad, depressed range suggests the presence of impurities.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: Report the melting point as the range T₁ – T₂. For a pure compound, this range should be ≤ 2 °C.
Experimental Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
Causality: The protonation state of the pyridine nitrogen and the deprotonation of the hydroxyl group alter the electronic structure of the molecule, leading to a shift in its UV-Vis absorbance spectrum. By monitoring this shift as a function of pH, the pKa can be determined, which is critical for understanding a drug's behavior in physiological environments.[5]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-7 for the pyridine nitrogen; pH 8-12 for the hydroxyl group).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution in a quartz cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a buffer blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and deprotonated species.
-
Plot the absorbance at this λmax versus the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the resulting sigmoidal curve. The pH at the inflection point is the pKa.[6]
-
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic and Analytical Characterization
Unambiguous characterization relies on a combination of spectroscopic techniques. Below are the expected spectral features and a general protocol for analysis.
| Technique | Expected Features |
| ¹H NMR | Three distinct aromatic proton signals in the pyridine region (~7.0-8.5 ppm). The hydroxyl proton will be a broad singlet, exchangeable with D₂O. The chemical shifts will be influenced by the electronic effects of the Cl and OH groups.[1] |
| ¹³C NMR | Five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C3) will be shifted downfield, and the carbon bearing the chlorine atom (C4) will also be significantly affected. |
| IR Spectroscopy | A broad O-H stretching band (~3200-3600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹). A C-Cl stretching band in the fingerprint region (~600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |
Experimental Protocol 3: Full Spectroscopic Characterization
Causality: A combination of NMR, IR, and MS provides a complete picture of the molecule's structure, connectivity, and functional groups, serving as a definitive identity and purity check.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or run as a thin film or Nujol mull.
-
MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by ESI or APCI, or use direct insertion for EI.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
-
Data Interpretation:
-
NMR: Assign all proton and carbon signals using chemical shifts, coupling constants, and integration. 2D NMR techniques (COSY, HSQC) can be used to confirm assignments.
-
IR: Assign major absorption bands to their corresponding functional groups (O-H, C-H, C=C, C=N, C-Cl).
-
MS: Confirm the molecular weight from the molecular ion peak and verify the presence of chlorine from the isotopic pattern. Analyze fragmentation patterns to further support the proposed structure.
-
Reactivity, Stability, and Handling
Reactivity Profile
The reactivity of this compound is dominated by its three key features: the pyridine ring, the hydroxyl group, and the chlorine atom.
-
Pyridine Ring: Susceptible to electrophilic substitution, though the ring is deactivated by the chloro- and to a lesser extent, the hydroxyl-substituent. The nitrogen atom can be alkylated or oxidized.
-
Hydroxyl Group: Can be O-alkylated, O-acylated, or converted to a triflate to enable cross-coupling reactions.
-
Chlorine Atom: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine nitrogen is protonated or quaternized, which further activates the ring towards nucleophilic attack.
Stability and Storage
-
Chemical Stability: Similar to other chloropyridines, the compound may exhibit limited stability, especially in its free base form. It is susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group, particularly under acidic or basic conditions at elevated temperatures.
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
Safety Data
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Data inferred from related chlorohydroxypyridine compounds. |
Role in Synthesis and Drug Development
This compound is not typically an end-product but a strategic intermediate. Its bifunctional nature allows for sequential, regioselective modifications.
Caption: Synthetic utility of this compound.
This versatility makes it a valuable precursor in the synthesis of:
-
Metalloenzyme Inhibitors: The hydroxypyridine motif is an excellent metal chelator and is a key component in the design of inhibitors for various metalloenzymes.
-
Kinase Inhibitors: The pyridine scaffold is prevalent in many small-molecule kinase inhibitors used in oncology.
-
Agrochemicals: Substituted pyridines are widely used as herbicides and fungicides.
References
An In-Depth Technical Guide to 4-Chloro-3-hydroxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the pivotal role of versatile heterocyclic scaffolds in the advancement of medicinal chemistry. Among these, substituted pyridines represent a cornerstone of modern drug design. This guide is dedicated to a particularly valuable, yet often overlooked, building block: 4-Chloro-3-hydroxypyridine. Its unique electronic and structural features make it a compelling starting point for the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of facts, aiming instead to provide a causal understanding of its chemical behavior, practical guidance for its use in the laboratory, and insights into its potential in drug development. Every piece of information herein is grounded in established scientific literature and best practices to ensure reliability and reproducibility.
I. Core Compound Identification and Properties
Correctly identifying a chemical entity is the foundational step for any successful research endeavor. This compound is a distinct isomer within the chlorohydroxypyridine family, and it is crucial to differentiate it from its structural relatives to ensure the validity of experimental outcomes.
| Identifier | Value | Source |
| CAS Number | 96630-88-5 | --INVALID-LINK-- |
| MDL Number | MFCD02682915 | --INVALID-LINK-- |
| Molecular Formula | C5H4ClNO | --INVALID-LINK-- |
| Molecular Weight | 129.54 g/mol | --INVALID-LINK-- |
The strategic placement of the chloro and hydroxyl groups on the pyridine ring dictates its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the ring influences the acidity of the hydroxyl group and the susceptibility of the ring to nucleophilic substitution. Understanding these electronic effects is paramount when designing synthetic routes involving this molecule.
II. Synthesis of this compound: A Proposed Pathway
While a variety of methods exist for the synthesis of substituted pyridines, a common and effective strategy for the preparation of this compound involves the diazotization of an appropriate aminopyridine precursor followed by hydrolysis.
A plausible synthetic route starts from 3-amino-4-chloropyridine. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures. The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the desired this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A General Guideline
-
Step 1: Diazotization of 3-Amino-4-chloropyridine
-
Dissolve 3-amino-4-chloropyridine in a suitable aqueous acid (e.g., dilute HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period to ensure complete reaction.
-
-
Step 2: Hydrolysis of the Diazonium Salt
-
Gently heat the diazonium salt solution. The evolution of nitrogen gas will be observed.
-
Maintain the temperature until the gas evolution ceases, indicating the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
III. The Role of this compound in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The unique substitution pattern of this compound offers medicinal chemists a valuable tool for creating derivatives with diverse biological activities. The hydroxyl group provides a handle for introducing various functionalities through etherification or esterification, while the chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions.
Derivatives of hydroxypyridines have shown a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects. For instance, dihydropyridine derivatives have been investigated for their antimicrobial and cytotoxic properties.[2] Furthermore, imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative and antiviral activities.[3]
Hypothetical Drug Design Workflow:
Caption: A conceptual workflow for drug discovery starting from this compound.
IV. Spectroscopic Characterization
Unequivocal characterization of this compound is essential for quality control and for confirming the identity of synthesized material. The following are expected spectroscopic data based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and hydroxyl substituents. A spectrum in CD3OD is available from ChemicalBook.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C=C and C=N stretching vibrations of the pyridine ring will also be present in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
V. Safety, Handling, and Purification
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]
Purification:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyridine derivatives include ethanol/water, toluene, or mixtures of a polar solvent with a non-polar anti-solvent like heptanes/ethyl acetate or acetone/water.[7]
-
Column Chromatography: For more challenging purifications or for the separation of closely related impurities, column chromatography on silica gel is an effective technique. The choice of eluent will depend on the polarity of the compound and the impurities.
VI. Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique substitution pattern provides a strategic starting point for the creation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential. This guide has provided a comprehensive overview of these aspects, grounded in scientific principles and practical considerations, to empower researchers in their pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aobchem this compound, AOBCHEM USA 11137-5G. 96630-88-5. MFCD02682915, | Fisher Scientific [fishersci.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
The Structural Dichotomy of 4-Chloro-3-hydroxypyridine: An In-depth Guide to its Tautomeric Landscape
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-hydroxypyridine stands as a molecule of significant interest in medicinal chemistry and materials science, primarily due to its structural versatility rooted in tautomerism. This guide provides a comprehensive exploration of the structure and tautomeric equilibrium of this compound. By synthesizing principles of pyridine chemistry with empirical and computational data, we delve into the nuanced interplay of electronic effects and solvent polarity that dictates its predominant form. This document serves as a critical resource for researchers aiming to harness the unique chemical properties of this compound in novel applications.
Introduction: The Phenomenon of Hydroxypyridine Tautomerism
Hydroxypyridines are a class of heterocyclic compounds that exhibit prototropic tautomerism, a form of isomerism involving the migration of a proton. This phenomenon is particularly pronounced in 2- and 4-hydroxypyridines, where the equilibrium often lies significantly towards the corresponding pyridone (keto) forms. This preference is driven by a combination of factors, including the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond.
For 3-hydroxypyridine, the parent compound of our topic molecule, the tautomeric landscape is more complex. It primarily exists in an equilibrium between the enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridinium-3-olate). Unlike the 2- and 4-isomers, the keto form of 3-hydroxypyridine is inherently zwitterionic, a feature that profoundly influences its behavior in different chemical environments. The position of this equilibrium is highly sensitive to solvent polarity, with polar, protic solvents stabilizing the zwitterionic form through hydrogen bonding.
Tautomeric Forms of this compound
Based on the established behavior of 3-hydroxypyridine, this compound can be expected to exist as an equilibrium mixture of two primary tautomers:
-
Enol Form: this compound
-
Zwitterionic Keto Form: 4-Chloro-pyridinium-3-olate
A third, non-aromatic keto tautomer is theoretically possible but is generally considered to be a minor contributor due to the loss of aromaticity.
Caption: Tautomeric equilibrium of this compound.
The Influence of the 4-Chloro Substituent: An Electronic Perspective
The introduction of a chlorine atom at the 4-position of the pyridine ring is not a trivial structural modification. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect has two major consequences for the tautomeric equilibrium:
-
Increased Acidity of the Hydroxyl Group: The -I effect of the chlorine atom withdraws electron density from the pyridine ring, making the hydroxyl proton more acidic. This facilitates its removal and could favor the formation of the zwitterionic tautomer.
-
Decreased Basicity of the Ring Nitrogen: Concurrently, the electron-withdrawing nature of the chlorine atom reduces the electron density on the ring nitrogen, making it less basic. This would seemingly disfavor the protonation of the nitrogen to form the zwitterionic pyridinium species.
The net effect on the tautomeric equilibrium is a delicate balance between these two opposing electronic influences. Computational studies on substituted pyridines can provide insights into the precise impact of such substitutions on acidity and basicity. It is plausible that the increased acidity of the hydroxyl group is the dominant factor, thereby shifting the equilibrium further towards the zwitterionic form in polar solvents compared to the unsubstituted 3-hydroxypyridine.
Solvent Effects on the Tautomeric Equilibrium
As with the parent 3-hydroxypyridine, the tautomeric equilibrium of this compound is expected to be highly dependent on the solvent environment.
-
Non-polar Solvents: In non-polar, aprotic solvents such as cyclohexane or chloroform, the enol form is predicted to be the predominant species. This is because these solvents cannot effectively stabilize the charge separation present in the zwitterionic tautomer.
-
Polar, Protic Solvents: In polar, protic solvents like water or methanol, the zwitterionic keto form is expected to be significantly stabilized. The solvent molecules can form hydrogen bonds with both the negatively charged oxygen and the positively charged N-H group of the zwitterion, thereby solvating it effectively.
The equilibrium constant (KT = [Zwitterion]/[Enol]) can be experimentally determined using spectroscopic methods, as detailed in the following section.
Experimental Characterization of Tautomers
Distinguishing between the enol and zwitterionic tautomers of this compound requires a multi-faceted spectroscopic approach.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The enol and zwitterionic forms are expected to have distinct absorption spectra. For the parent 3-hydroxypyridine, the enol form in cyclohexane exhibits an absorption peak around 278 nm, while in water, two additional peaks corresponding to the zwitterion appear at approximately 247 nm and 315 nm. A similar pattern is anticipated for this compound, allowing for the quantification of the tautomeric ratio in different solvents by analyzing the changes in absorbance at these characteristic wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy can provide definitive structural information. Key diagnostic signals include:
-
1H NMR: The chemical shift of the proton attached to the nitrogen in the zwitterionic form will be significantly downfield and will likely be a broad singlet due to exchange with the solvent. The chemical shifts of the aromatic protons will also differ between the two tautomers due to the changes in the electronic structure of the ring.
-
13C NMR: The carbon atom at the 3-position will exhibit a significant downfield shift in the zwitterionic tautomer, consistent with a carbonyl-like character, as opposed to the more shielded signal of a carbon attached to a hydroxyl group in the enol form. The dynamic equilibrium between the tautomers might lead to the broadening or absence of certain quaternary carbon signals in the 13C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer.
-
Enol Form: A characteristic broad O-H stretching vibration is expected in the region of 3200-3600 cm-1.
-
Zwitterionic Form: The zwitterionic tautomer will lack the O-H stretch but will exhibit a strong C=O stretching vibration, likely in the range of 1640-1680 cm-1. Additionally, a broad N-H stretching band from the pyridinium moiety would be expected.
The presence and relative intensities of these bands can provide qualitative and semi-quantitative information about the tautomeric composition, especially in the solid state.
Proposed Synthetic Pathway
Caption: A conceptual synthetic workflow for this compound.
Implications for Drug Development and Materials Science
The ability of this compound to exist in two distinct tautomeric forms has profound implications for its application. The predominant tautomer will dictate its:
-
Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic potential of the molecule are vastly different between the enol and zwitterionic forms, which will critically influence its interaction with biological targets.
-
Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and pKa will be determined by the tautomeric ratio.
-
Reactivity: The enol form will undergo reactions typical of phenols, while the zwitterionic form will exhibit reactivity more akin to a pyridinium ketone.
A thorough understanding of the tautomeric behavior of this compound is therefore a prerequisite for its rational design and implementation in drug discovery campaigns and the development of novel functional materials.
Conclusion
The structure of this compound is best described as a dynamic equilibrium between its enol and zwitterionic keto tautomers. The position of this equilibrium is a fine-tuned interplay between the electron-withdrawing nature of the 4-chloro substituent and the polarity of the surrounding medium. This guide has outlined the theoretical underpinnings of this tautomerism and provided a roadmap for its experimental investigation. For scientists and researchers working with this molecule, a comprehensive characterization of its tautomeric state in the relevant application environment is not merely an academic exercise but a critical step in unlocking its full potential.
A Technical Guide to the Theoretical and Computational Investigation of 4-Chloro-3-hydroxypyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chloro-3-hydroxypyridine (CHP) is a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the versatile hydroxypyridine scaffold, it presents a unique combination of functional groups: a hydroxyl group capable of hydrogen bonding, a chlorine atom that modulates electronic properties and can participate in halogen bonding, and a pyridine ring that provides a rigid, aromatic core. These features make CHP an attractive candidate for development as a bioactive agent, potentially targeting enzymes or receptors where specific hydrogen bond donor/acceptor patterns and hydrophobic interactions are critical for binding.[1][2]
Before embarking on resource-intensive laboratory synthesis and biological screening, a robust theoretical and computational evaluation is indispensable.[3] Such in silico studies allow us to predict the molecule's intrinsic properties, understand its electronic structure, and simulate its interactions with biological macromolecules. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on conducting a thorough computational investigation of this compound, from fundamental quantum chemical analysis to advanced molecular dynamics simulations. The methodologies outlined herein are designed to build a complete physicochemical and bio-interactional profile of the molecule, thereby guiding rational experimental design and accelerating the discovery process.
Part I: Quantum Chemical Analysis of Molecular Properties
The foundational step in understanding any molecule is to characterize its intrinsic properties using the principles of quantum mechanics. Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying organic molecules.[4][5][6] This section details the workflow for a comprehensive DFT analysis of CHP.
The Critical Question of Tautomerism
Hydroxypyridines are well-known to exist in a tautomeric equilibrium between the enol (hydroxy) form and the keto (pyridone) form.[7][8] The position of this equilibrium is highly sensitive to the substitution pattern and the environment (gas phase vs. solvent) and has profound implications for the molecule's reactivity, hydrogen bonding capacity, and biological activity. Therefore, the first and most critical computational task is to determine the predominant tautomer of this compound.
The two likely tautomers are the this compound (enol form) and the 4-Chloro-1H-pyridin-3-one (keto form).
Caption: The keto-enol tautomeric equilibrium of this compound.
Experimental Protocol: Tautomer Stability Calculation
-
Structure Generation: Build the 3D structures of both the enol and keto tautomers in a molecular editor.
-
Computational Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust choice that has been shown to provide accurate geometries and energies for similar heterocyclic systems.[6][9]
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Solvent-Phase Optimization: To simulate physiological conditions, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.
-
Energy Comparison: Compare the Gibbs free energies (G) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is the more stable form under those conditions. The relative population can be estimated using the Boltzmann distribution.
Molecular Structure and Vibrational Spectra
Once the most stable tautomer is identified, a detailed analysis of its geometry and vibrational modes is performed. This provides the basis for all further computational work and allows for direct comparison with experimental spectroscopic data (e.g., FT-IR and Raman).
Experimental Protocol: Geometry and Frequency Analysis
-
Geometry Optimization: Using the stable tautomer's structure from the previous step, perform a final, high-level geometry optimization.
-
Data Extraction: From the optimized structure, extract key bond lengths, bond angles, and dihedral angles. These parameters define the molecule's three-dimensional shape.
-
Frequency Calculation: A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies. These frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, etc.).
-
Spectral Simulation: The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations.[10]
Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for this compound (Hypothetical Data)
| Parameter | Predicted Value | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |
|---|---|---|---|
| Bond Lengths (Å) | Stretching Vibrations | ||
| O-H | 0.97 | ν(O-H) | ~3600 |
| C-Cl | 1.75 | ν(C-Cl) | ~750[11] |
| C=O (Keto form) | 1.24 | ν(C=O) | ~1680 |
| **Bond Angles (°) ** | Bending Vibrations | ||
| C-O-H | 109.5 | δ(O-H) in-plane bend | ~1250[11] |
| C-C-Cl | 119.0 | δ(C-C-Cl) bend | ~400 |
Electronic Properties and Reactivity Descriptors
The electronic landscape of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting how CHP will interact with other chemical species.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.[12]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).[6]
Caption: Workflow for the quantum chemical analysis of this compound.
Part II: Probing Biological Interactions via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, providing crucial insights into binding affinity and the specific interactions that stabilize the protein-ligand complex.
Rationale for Target Selection
The hydroxypyridine and hydroxypyridinone scaffolds are present in numerous bioactive compounds. For instance, 3-hydroxypyridin-4-ones have been investigated as inhibitors of Catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.[13] Similarly, chloropyridine moieties have been shown to bind effectively in the specificity pockets of enzymes like the SARS-CoV Main Protease.[14] For this guide, we will use a generic protein kinase as a hypothetical target, as kinases are a major class of drug targets where hydrogen bonding and hydrophobic interactions are paramount.[15]
The Molecular Docking Workflow
The process involves preparing both the protein (receptor) and the CHP molecule (ligand) and then using a scoring algorithm to evaluate the best binding poses.
Caption: A standard workflow for molecular docking simulations.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or PyMOL, remove all water molecules, ions, and the original co-crystallized ligand.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the lowest-energy 3D structure of the stable CHP tautomer determined in Part I.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Generation: Define a "search space" box that encompasses the known active site of the kinase. This box tells the docking program where to search for favorable binding poses.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (often reported in kcal/mol).
-
Analysis of Results:
-
Examine the top-ranked poses. The pose that makes the most chemical sense (e.g., forms key hydrogen bonds, has good shape complementarity) is selected for detailed analysis.
-
Visualize the protein-ligand complex and identify all intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds.
-
Table 2: Hypothetical Docking Results for CHP with a Protein Kinase
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.8 | GLU 85 | Hydrogen Bond (with -OH group) |
| LYS 33 | Cation-π (with pyridine ring) | ||
| LEU 120, VAL 68 | Hydrophobic (with chloro-substituted ring) | ||
| 2 | -7.5 | ASP 145 | Hydrogen Bond (with pyridine N) |
| | | ILE 83, PHE 87 | Hydrophobic |
Part III: Simulating the Dynamic Nature of the Complex
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the docked protein-ligand complex in a simulated physiological environment.[16]
The Rationale for MD Simulations
An MD simulation can validate a docking pose. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial pose may have been an artifact of the scoring function. MD also reveals the flexibility of the protein and ligand and the persistence of key interactions.
Experimental Protocol: MD Simulation
-
System Setup: Take the best-ranked protein-CHP complex from the docking study. Place it in the center of a three-dimensional box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). Then, allow the pressure to equilibrate while maintaining the temperature (NPT ensemble). This ensures the system is stable before the production run.
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" of the system's motion.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex is not undergoing major conformational changes and is stable.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each protein residue to identify which parts of the protein are flexible versus stable.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking pose. Determine the percentage of simulation time that these interactions are maintained.
-
Caption: Standard workflow for a Molecular Dynamics simulation of a protein-ligand complex.
Conclusion
This guide has outlined a multi-faceted computational strategy for the comprehensive investigation of this compound. By systematically progressing from fundamental quantum chemical calculations to sophisticated molecular dynamics simulations, researchers can build a detailed, bottom-up understanding of this promising molecule. The theoretical determination of the stable tautomer, molecular geometry, and electronic reactivity provides a crucial foundation. Subsequently, molecular docking offers specific hypotheses about potential biological targets and binding modes, which are then rigorously tested for stability through MD simulations. The collective insights gained from this in silico workflow are invaluable for prioritizing synthetic targets, designing more potent analogues, and ultimately guiding the experimental journey of this compound from a theoretical concept to a tangible chemical entity with potential applications in medicine and beyond.
References
- 1. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes | MDPI [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 13. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatile Scaffold of Substituted Hydroxypyridines
An In-depth Technical Guide to the Potential Biological Activity of Substituted Hydroxypyridines
Substituted hydroxypyridines represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their inherent structural features, including the pyridine ring and a hydroxyl group, grant them a unique combination of stability, reactivity, and the ability to coordinate with metal ions.[2][3] This versatility has established them as a cornerstone in the synthesis of a wide array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[1][4] The hydroxypyridine core is present in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance.[4] This guide provides a comprehensive exploration of the significant biological activities of substituted hydroxypyridines, focusing on their antioxidant, neuroprotective, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights for researchers in the field.
Antioxidant and Radical Scavenging Activity
The capacity of hydroxypyridine derivatives to counteract oxidative stress is one of their most well-documented biological activities. This property is fundamental to their therapeutic potential in a range of pathologies, from neurodegenerative disorders to conditions involving chronic inflammation.
Causality of Experimental and Mechanistic Insights
The antioxidant action of hydroxypyridines is primarily attributed to two synergistic mechanisms: direct free radical scavenging and metal ion chelation.
-
Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize highly reactive free radicals (like DPPH• or HOO•), terminating damaging oxidative chain reactions.[5][6][7] Tautomerism within the hydroxypyridinone ring can lead to a catechol-like arrangement, enhancing its radical scavenging capabilities.[8]
-
Iron Chelation: Many hydroxypyridinone derivatives, particularly those with a 3-hydroxy-4-pyridinone scaffold, are potent bidentate chelators of metal ions like Fe³⁺.[5][8] By sequestering excess iron, these compounds prevent its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals in biological systems. This dual functionality makes them highly effective antioxidants.[5]
Structure-activity relationship (SAR) studies have revealed that the substitution pattern significantly influences antioxidant potency. For instance, compounds with an N¹-H moiety on the pyridinone ring generally exhibit stronger antioxidant activity in radical scavenging assays compared to their N¹-CH₃ substituted counterparts.[5]
Mandatory Visualization: Radical Scavenging Mechanism
Caption: General mechanism of hydroxypyridine antioxidant activity.
Experimental Protocols
This is a common and reliable method to determine the ability of a compound to act as a hydrogen donor or free radical scavenger.[5] The deep purple DPPH radical becomes colorless or pale yellow upon reduction.[5][7]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.
-
Compound Preparation: Prepare stock solutions of the test hydroxypyridine derivatives and a standard antioxidant (e.g., Ascorbic acid, Trolox) in methanol or DMSO at various concentrations (e.g., ranging from 1 to 100 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
For the control, add 100 µL of methanol or DMSO instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the compound concentration.[6]
This assay measures a compound's ability to decompose hydrogen peroxide, a weak oxidizing agent that can generate highly toxic hydroxyl radicals within cells.[5]
-
Reagent Preparation: Prepare a 40 mM solution of H₂O₂ in a phosphate buffer (pH 7.4).
-
Compound Preparation: Prepare solutions of the test compounds in the same phosphate buffer at various concentrations.
-
Assay Procedure:
-
Add 1.0 mL of the test compound solution to 2.0 mL of the H₂O₂ solution.
-
For the control, use 1.0 mL of phosphate buffer instead of the test compound.
-
-
Measurement: After 10 minutes, measure the absorbance of the H₂O₂ at 230 nm against a blank solution (phosphate buffer without H₂O₂).
-
Calculation: The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100
Data Presentation: Antioxidant Activity
| Compound ID | DPPH Scavenging IC₅₀ (µM)[6] | H₂O₂ Scavenging (% at 50 µg/mL)[5] |
| Pyridoxine (PE) | 16.0 | ~45% |
| N¹-H Hydroxypyridinone (Va) | - | ~60% |
| N¹-H Hydroxypyridinone (Vb) | - | ~75% |
| N¹-CH₃ Hydroxypyridinone (Vc) | - | ~20% |
Neuroprotective Effects in Ischemic Injury Models
The antioxidant properties of hydroxypyridine derivatives form the basis of their significant neuroprotective potential. These compounds have shown promise in mitigating neuronal damage in experimental models of ischemic brain injury, such as stroke.[9][10]
Causality of Experimental and Mechanistic Insights
3-Hydroxypyridine derivatives exert neuroprotection through a multi-faceted mechanism that extends beyond simple antioxidant action. In models of cerebral ischemia, neuronal death is triggered by events like glutamate excitotoxicity and oxygen-glucose deprivation (OGD), which lead to a massive influx of intracellular calcium ([Ca²⁺]i), mitochondrial dysfunction, and activation of apoptotic and necrotic pathways.[9][11]
Substituted hydroxypyridines intervene by:
-
Stabilizing Intracellular Calcium: They have been shown to prevent the drastic increase in [Ca²⁺]i during excitotoxic or ischemic insults.[11][12] By maintaining calcium homeostasis, they inhibit a key trigger for cell death.
-
Modulating Gene Expression: These compounds can alter the expression of genes critical for cell survival and death. For example, the derivative 3-EA has been shown to upregulate anti-apoptotic genes like BCL-2 and STAT3 while suppressing the expression of genes that regulate necrosis and inflammation, such as TRAIL, MLKL, Caspase-1, Caspase-3, IL-1β, and TNFα.[11][12][13]
Mandatory Visualization: Neuroprotective Signaling Pathway
Caption: Neuroprotective mechanisms of 3-hydroxypyridines.
Experimental Protocols
This is a widely used rodent model that mimics focal ischemic stroke in humans to evaluate the efficacy of neuroprotective agents.[9]
-
Animal Preparation: Anesthetize the subject animal (e.g., rat) and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Compound Administration: Administer the test hydroxypyridine compound (e.g., 18.0 mg/kg) intravenously at specified time points (e.g., daily for 7 days post-MCAO).[9][12] The control group receives a vehicle solution.
-
Neurological Assessment: Perform daily neurological deficit scoring using a standardized scale (e.g., McGrow scale) to assess motor and sensory function.[10]
-
Histological Analysis: At the end of the study period (e.g., 7 days), perfuse the animals and collect the brains. Use histological staining techniques like TTC (Triphenyltetrazolium chloride) to measure the infarct volume or Nissl staining to assess neuronal survival in the cortex.[9]
Data Presentation: In Vivo Neuroprotective Effects
| Treatment | Dosage | Outcome Measure | Result |
| 3-EA | 18.0 mg/kg (i.v., daily for 7 days) | Neurological Deficit Score | Decreased severity of neurological deficit.[9] |
| 3-EA | 18.0 mg/kg (i.v., daily for 7 days) | Neuronal Population (Cortex) | Preservation of cortex neuron population.[9][12] |
| Ethoxydol + Darbepoetin | - | Resorption of Hemorrhage | Faster processes of resorption and organization.[10] |
Antimicrobial Activity
Substituted hydroxypyridines have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for developing new agents to combat infectious diseases.
Causality of Experimental and Mechanistic Insights
The antimicrobial efficacy of these compounds is often linked to their ability to chelate essential metal ions, particularly iron. Iron is a critical nutrient for the growth and virulence of nearly all pathogenic microbes.[14] By forming stable complexes with iron, 3-hydroxypyridine-4-ones can effectively create an iron-deficient environment, inhibiting microbial proliferation.[14]
Studies have shown that hydroxypyridine derivatives exhibit variable inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi like Candida albicans.[15][16] Often, a greater potency is observed against Gram-positive bacteria.[15] The specific substitutions on the pyridine ring are crucial for determining the spectrum and potency of activity, with SAR studies guiding the optimization of these compounds.[15][17][18]
Mandatory Visualization: Antimicrobial Susceptibility Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]
-
Media Preparation: Use Müller-Hinton Broth for bacteria and Sabouraud Liquid Medium for fungi.
-
Compound Preparation:
-
Prepare a stock solution of the test hydroxypyridine derivative in DMSO (e.g., 800 µg/mL).
-
Perform two-fold serial dilutions in the appropriate broth medium in the wells of a 96-well microplate to obtain a range of concentrations (e.g., 400, 200, ..., 6.25 µg/mL).
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, C. albicans) and adjust its turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10⁶ CFU/mL in the wells.
-
Inoculation and Incubation: Add the standardized microbial suspension to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[15]
Data Presentation: Antimicrobial Activity (MIC)
| Compound ID | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Ampicillin (Std.) | 6.25 | - | - | - |
| Clotrimazole (Std.) | - | - | - | - |
| 6b | 6.25[15] | 12.5[15] | 12.5[15] | 25[15] |
| 22d | 6.25[15] | 12.5[15] | 6.25[15] | 25[15] |
Anticancer and Cytotoxic Activity
The development of novel anticancer agents is a critical area of research, and substituted hydroxypyridines have emerged as a promising scaffold due to their diverse mechanisms of action against cancer cells.[2][19]
Causality of Experimental and Mechanistic Insights
Hydroxypyridine derivatives can induce cancer cell death through multiple pathways:
-
Inhibition of Metalloenzymes: As potent metal chelators, they can inhibit zinc-dependent metalloenzymes like Histone Deacetylases (HDACs), which are crucial targets in oncology.[19][20] Inhibition of HDACs alters gene expression, leading to cell cycle arrest and apoptosis.
-
Disruption of Microtubule Dynamics: Certain pyridine derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which causes cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[21]
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death, confirmed by assays like Annexin V staining and analysis of key apoptotic proteins such as caspases.[2][22]
-
Targeting Signaling Pathways: Some compounds have been found to target specific cell proliferation pathways, such as the MAPK superfamily signaling pathway.[23]
The cytotoxic effect is often correlated with the lipophilicity of the compounds; more lipophilic derivatives tend to show higher activity, likely due to better cell membrane penetration.[24][25]
Mandatory Visualization: Anticancer Mechanisms
Caption: Key mechanisms of anticancer activity for hydroxypyridines.
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[24]
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, PC3) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test hydroxypyridine compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[21][23]
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
| Compound ID | MCF-7 (IC₅₀ µM) | PC3 (IC₅₀ µM) | HeLa (IC₅₀ µM) | A549 (IC₅₀ µM) |
| Doxorubicin (Std.) | 0.42[26] | 1.23[26] | - | - |
| CA-4 (Std.) | 0.003[21] | - | 0.004[21] | 0.002[21] |
| 4f (lipophilic) | ~25 (at 0.1 mM)[24] | - | - | - |
| 9p | 0.061[21] | - | 0.047[21] | 0.053[21] |
| HHyPyPyrd | - | 0.69[23] | - | - |
Conclusion and Future Perspectives
Substituted hydroxypyridines are a remarkably versatile class of compounds with a wide spectrum of demonstrable biological activities. Their ability to act as potent antioxidants, neuroprotective agents, broad-spectrum antimicrobials, and multi-mechanistic anticancer compounds makes them highly attractive scaffolds for modern drug discovery. The ease of their synthesis and the potential for fine-tuning their biological and physicochemical properties through targeted substitutions offer vast opportunities for optimization. Future research should focus on elucidating more detailed structure-activity relationships, exploring novel therapeutic targets, and advancing the most promising candidates through preclinical and clinical development pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 5. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 11. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. api.jomardpublishing.com [api.jomardpublishing.com]
- 17. mdpi.com [mdpi.com]
- 18. QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. brieflands.com [brieflands.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of Chloro and Hydroxyl Groups on the Pyridine Ring: Principles and Applications in Drug Discovery
This guide provides an in-depth exploration of the chemical reactivity of chloro- and hydroxyl-substituted pyridines, core structures in medicinal chemistry. Pyridine derivatives are foundational to many modern pharmaceuticals, and understanding the nuances of their functionalization is paramount for the rational design of novel therapeutics.[1][2] This document will delve into the electronic properties governing their reactivity, detailed reaction mechanisms, and practical experimental protocols for their transformation, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.
The Electronic Landscape of the Pyridine Ring: A Foundation for Reactivity
The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[3] This substitution has profound consequences on the electronic distribution within the ring, making it electron-deficient compared to benzene.[3][4] The electronegative nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the ring carbons.[5][6] This electron deficiency is not uniform, with the carbon atoms at the 2- (ortho) and 4- (para) positions being the most electron-poor.[5][7] This inherent electronic character dictates the ring's general reactivity, rendering it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.[3][6]
The presence of chloro and hydroxyl substituents further modulates this reactivity, providing strategic handles for molecular elaboration. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of these substituents governs the regioselectivity and feasibility of chemical transformations.
The Chloro Group: A Versatile Leaving Group for Nucleophilic Aromatic Substitution
Chloropyridines are invaluable intermediates in the synthesis of functionalized pyridines due to the ability of the chlorine atom to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8][9]
Mechanism and Regioselectivity of SNAr Reactions
The SNAr reaction on a chloropyridine proceeds via a two-step addition-elimination mechanism.[5][10] The initial and typically rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] Aromaticity is subsequently restored through the expulsion of the chloride ion.[8]
Nucleophilic attack is strongly favored at the 2- and 4-positions.[11][12] This regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex. When the nucleophile attacks at the ortho or para positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[7][11][12] Attack at the 3- (meta) position does not allow for this stabilization, making this pathway significantly less favorable.[12] The general reactivity order for chloropyridines in SNAr reactions is 4- > 2- > 3-chloropyridine.[9]
Caption: Generalized SNAr mechanism on 2-chloropyridine.
Factors Influencing Reactivity
Several factors influence the rate and outcome of SNAr reactions on chloropyridines:
-
Leaving Group Ability: The nature of the halogen is critical. For SNAr reactions, the typical reactivity order is F > Cl ≈ Br > I.[13][14]
-
Nucleophile Strength: Strong nucleophiles are generally required. However, highly basic nucleophiles can lead to side reactions.[13]
-
Solvent: The choice of solvent can impact the solubility of reactants and stabilize the Meisenheimer complex.[13]
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[13]
-
Activating Groups: The presence of additional electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles.[13]
Experimental Protocol: Nucleophilic Substitution of 2-Chloropyridine with an Amine
This protocol describes a general procedure for the SNAr reaction of 2-chloropyridine with a primary or secondary amine.
Materials:
-
2-Chloropyridine
-
Amine (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2-chloropyridine (1.0 eq) and the amine (1.2-2.0 eq).
-
Add the anhydrous polar aprotic solvent to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyridine.
The Hydroxyl Group: Tautomerism and Ambident Reactivity
Hydroxypyridines introduce another layer of complexity and synthetic opportunity due to the phenomenon of tautomerism.[15] 2-Hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their corresponding pyridone tautomers.[16]
The Hydroxypyridine-Pyridone Tautomeric Equilibrium
The position of this equilibrium is highly dependent on the substitution pattern and the solvent.[17] In the gas phase and nonpolar solvents, the hydroxypyridine form is generally favored.[17] However, in polar solvents, the pyridone tautomer often predominates due to its greater polarity and ability to form strong hydrogen bonds.[17][18] The pyridone form also benefits from the strength of the C=O bond.[16]
Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.
This tautomerism is crucial as it dictates the reactive site of the molecule. The hydroxypyridine form can react as a phenol (O-nucleophile), while the pyridone form can react at the nitrogen (N-nucleophile) or oxygen (O-nucleophile of the enolate).[19]
Reactions at the Oxygen and Nitrogen Centers
The ambident nucleophilic nature of hydroxypyridines allows for selective functionalization at either the oxygen or nitrogen atom, depending on the reaction conditions and the electrophile.[19]
-
O-Alkylation and O-Acylation: These reactions typically occur under basic conditions where the hydroxyl group is deprotonated to form a pyridinolate anion. Hard electrophiles, such as alkyl halides and acyl chlorides, will preferentially react at the more electronegative oxygen atom.
-
N-Alkylation: Softer electrophiles and certain reaction conditions can favor alkylation at the ring nitrogen of the pyridone tautomer.
Electrophilic Aromatic Substitution on Hydroxypyridines
The hydroxyl group is a strong activating group for electrophilic aromatic substitution. It donates electron density into the pyridine ring through resonance, making the ring more susceptible to attack by electrophiles. This activating effect can overcome the inherent electron deficiency of the pyridine ring, allowing for reactions such as nitration and halogenation to occur under milder conditions than for pyridine itself.[20]
Synergistic Reactivity: Chloro- and Hydroxyl-Substituted Pyridines
The presence of both a chloro and a hydroxyl group on the same pyridine ring offers a rich platform for sequential and site-selective functionalization. The interplay of their electronic effects and the tautomerism of the hydroxyl group can be strategically exploited in multi-step syntheses.
For instance, in 3-chloro-2-hydroxypyridine, the hydroxyl group can be used to direct electrophilic substitution, while the chloro group can be subsequently displaced by a nucleophile in an SNAr reaction. Alternatively, the hydroxyl group can be functionalized first, which may in turn influence the reactivity of the chloro group.
Applications in Drug Discovery
The functionalized pyridines derived from chloro- and hydroxypyridines are ubiquitous in medicinal chemistry.[1][2] The pyridine scaffold is a privileged structure, appearing in numerous FDA-approved drugs.[2] The ability to precisely install various functional groups onto the pyridine ring allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, including their potency, selectivity, solubility, and metabolic stability.[1][21]
| Drug Candidate Property | Modification Enabled by Chloro/Hydroxyl Reactivity |
| Potency and Selectivity | Introduction of specific substituents to interact with target binding pockets. |
| Solubility | Incorporation of polar groups via nucleophilic substitution of a chloro group. |
| Metabolic Stability | Blocking sites of metabolism by introducing robust functional groups. |
| Bioavailability | Modulation of lipophilicity through strategic functionalization. |
Conclusion
The chloro and hydroxyl groups are powerful and versatile functional handles on the pyridine ring. A thorough understanding of the principles governing their reactivity—nucleophilic aromatic substitution for chloropyridines and the tautomerism-driven ambident nucleophilicity of hydroxypyridines—is essential for their effective utilization in organic synthesis. For researchers and professionals in drug discovery, mastering the manipulation of these functional groups provides a direct pathway to the rational design and synthesis of novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. yufengchemicals.com [yufengchemicals.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemtube3d.com [chemtube3d.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Novel Pyridine Derivatives for Drug Discovery
Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a deceptively simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, including its aromaticity and the electron-withdrawing nature of the nitrogen atom, impart a remarkable versatility that has been exploited in a vast array of therapeutic agents.[1][2] From vitamins and natural alkaloids to blockbuster drugs, the pyridine motif is a privileged scaffold, consistently appearing in FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, act as a ligand for metalloenzymes, and serve as a bioisosteric replacement for a phenyl ring makes it an invaluable tool for drug designers seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3]
This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond a mere recitation of named reactions to provide a deep dive into the strategic and mechanistic considerations that underpin the synthesis of novel pyridine derivatives. We will explore both classical and contemporary synthetic pathways, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.
Part 1: Classical Approaches to Pyridine Ring Construction
The foundational methods for assembling the pyridine core have stood the test of time, offering robust and reliable routes to a diverse range of substituted pyridines from readily available starting materials. These multi-component reactions are prized for their convergence and ability to rapidly build molecular complexity.
The Hantzsch Pyridine Synthesis: A Workhorse for Dihydropyridines and Pyridines
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which can be subsequently oxidized to the corresponding pyridines.[4][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5][6]
Mechanistic Insights: The Hantzsch synthesis proceeds through a cascade of reactions. Key steps include a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[6] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl intermediate, followed by cyclization and dehydration, yields the 1,4-DHP ring.[6] The driving force for the final aromatization step is the formation of a stable aromatic pyridine ring.[4][5]
Diagram: Hantzsch Pyridine Synthesis Workflow
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Chloro-3-hydroxypyridine
Introduction: The Strategic Importance of 4-Chloro-3-hydroxypyridine
This compound is a pivotal heterocyclic building block in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its substituted pyridine scaffold is a common feature in a multitude of bioactive compounds. The strategic placement of the chloro and hydroxyl groups allows for versatile downstream functionalization through reactions such as nucleophilic aromatic substitution (SNAr) at the 4-position and O-alkylation or acylation at the 3-position.
However, the synthesis of this intermediate is not trivial. The selective functionalization of the pyridine ring is a well-known challenge in organic synthesis. The 3-hydroxypyridine starting material possesses a nuanced electronic profile; the hydroxyl group is a strong ortho-, para-directing activator, while the pyridine nitrogen is a deactivating group that directs meta.[1] This electronic interplay can lead to a mixture of chlorinated isomers, complicating purification and reducing the yield of the desired 4-chloro product. This application note provides a robust and detailed protocol for the regioselective chlorination of 3-hydroxypyridine, emphasizing the scientific rationale behind the procedural choices to ensure reproducibility and high yield.
Mechanistic Rationale: Achieving Regiocontrol in Electrophilic Aromatic Substitution
The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. The hydroxyl group at the C3 position strongly activates the pyridine ring towards electrophilic attack at the ortho (C2, C4) and para (C6) positions. Concurrently, the ring nitrogen deactivates the ring, particularly at the C2, C4, and C6 positions. The net effect is a complex reactivity map, but the C4 position is sufficiently activated by the hydroxyl group to allow for selective substitution under carefully controlled conditions.
The Choice of Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂)
Several reagents can achieve chlorination, including chlorine gas, N-Chlorosuccinimide (NCS), and phosphorus oxychloride (POCl₃).[2][3] For this transformation, we have selected sulfuryl chloride (SO₂Cl₂).
Causality:
-
Electrophilicity: Sulfuryl chloride serves as an effective source of an electrophilic chlorine species ("Cl⁺") without requiring a strong Lewis acid catalyst.[4] Strong Lewis acids could complex with the pyridine nitrogen or the hydroxyl group, leading to undesired side reactions or deactivation.
-
Reaction Conditions: The reaction with SO₂Cl₂ can be performed under relatively mild conditions, which is critical for preventing over-chlorination and degradation of the starting material.[5][6]
-
Byproducts: The reaction byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture.
The proposed mechanism involves the attack of the electron-rich pyridine ring on the electrophilic chlorine atom of SO₂Cl₂, followed by the loss of a proton to restore aromaticity.
Solvent and Temperature: The Keys to Selectivity
The choice of solvent and strict temperature control are paramount for maximizing the yield of the 4-chloro isomer and minimizing the formation of the 2-chloro and 6-chloro byproducts.
Causality:
-
Solvent: A non-protic, inert solvent such as acetonitrile is used. Protic solvents would react with sulfuryl chloride. Acetonitrile provides good solubility for the starting material and is stable under the reaction conditions.
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (0 to 5 °C) throughout the addition of sulfuryl chloride is crucial. This low temperature moderates the reaction rate, enhancing the kinetic selectivity for the sterically accessible and electronically favorable C4 position over the C2 and C6 positions. Failure to control the temperature will invariably lead to a mixture of isomers and di-chlorinated products.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Hydroxypyridine | ≥98% | Sigma-Aldrich | 109-00-2 |
| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Sigma-Aldrich | 7791-25-5 |
| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | 75-05-8 |
| Saturated Sodium Bicarbonate | Reagent | Fisher Scientific | 144-55-8 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen/Argon) line
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Procedure
SAFETY: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Purge the system with nitrogen gas.
-
Starting Material Preparation: To the flask, add 3-hydroxypyridine (5.0 g, 52.6 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C.
-
Chlorinating Agent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (4.6 mL, 57.8 mmol, 1.1 eq.) in anhydrous acetonitrile (20 mL).
-
Reaction: Add the sulfuryl chloride solution dropwise to the stirred 3-hydroxypyridine solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A slight yellowing of the solution may be observed.
-
Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (3-hydroxypyridine) has an Rf of ~0.3, while the product (this compound) has an Rf of ~0.5. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL) dropwise. Caution: This is an exothermic process that releases gas (CO₂, SO₂, HCl). Ensure the addition is slow enough to control the effervescence.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a light-yellow solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a white to off-white solid. Expected yield: 70-80%.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.55 (s, 1H, -OH), 8.01 (d, J = 5.2 Hz, 1H), 7.40 (d, J = 5.2 Hz, 1H), 7.35 (s, 1H).
-
Melting Point: 152-155 °C.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount Used |
| 3-Hydroxypyridine | 95.10 | 52.6 | 1.0 | 5.0 g |
| Sulfuryl Chloride | 134.97 | 57.8 | 1.1 | 4.6 mL |
| Acetonitrile | 41.05 | - | - | 120 mL |
| Parameter | Value |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 70 - 80% |
Reaction Scheme
Caption: Synthesis of this compound from 3-hydroxypyridine.
Conclusion
This application note details a reliable and regioselective method for the synthesis of this compound. By leveraging the properties of sulfuryl chloride as a chlorinating agent and implementing strict temperature and solvent controls, this protocol effectively directs the electrophilic substitution to the desired C4 position. The inclusion of in-process monitoring steps ensures that researchers can validate the reaction's progress, leading to a consistently high yield of this valuable synthetic intermediate. This method is scalable and suitable for implementation in both academic research and industrial drug development settings.
References
- 1. The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution (1975) | Dyumaev Kirill M | 21 Citations [scispace.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyridine derivatives, the 3-hydroxy-4-substituted pyridine motif is a privileged structure found in numerous biologically active compounds. However, the synthesis of these molecules can be challenging due to the electronic nature of the pyridine ring and the presence of multiple functional groups. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 4-chloro-3-hydroxypyridine, offering detailed protocols and the scientific rationale behind the experimental choices.
The Critical Role of Hydroxyl Protection
The free hydroxyl group at the 3-position of this compound presents a significant challenge for palladium-catalyzed cross-coupling reactions. Its acidic proton can interfere with the catalytic cycle in several ways:
-
Reaction with the Base: The hydroxyl group can be deprotonated by the strong bases typically required for these reactions, consuming the base and altering the reaction conditions.
-
Coordination to the Palladium Center: The resulting pyridinolate can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Side Reactions: The nucleophilic character of the hydroxyl group can lead to undesired side reactions.
Therefore, protection of the hydroxyl group is a critical first step to ensure the success of subsequent cross-coupling reactions. The choice of protecting group is crucial and should be guided by its stability to the reaction conditions and the ease of its removal post-coupling. The benzyl (Bn) group is a common and effective choice, offering robustness under typical cross-coupling conditions and straightforward removal via hydrogenolysis.
Workflow for Protection and Deprotection of this compound
Application Note: A Practical Guide to the Suzuki Coupling of Functionalized Chloropyridines
Introduction: The Strategic Importance of Chloropyridine Coupling in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The ability to controllably introduce molecular complexity to this heterocycle is therefore of paramount importance in drug discovery and development. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and generally mild reaction conditions.[1][2]
This application note provides a comprehensive guide to the Suzuki coupling of functionalized chloropyridines. While chloroarenes are notoriously less reactive than their bromo and iodo counterparts due to the strength of the C-Cl bond, recent advancements in catalyst technology have made their use increasingly viable and attractive from a cost and availability perspective.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting common challenges, with a focus on enabling researchers to successfully employ this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this cycle is crucial for rational troubleshooting and optimization of reaction conditions. The three key steps are:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine bond of the chloropyridine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[1][4]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling Functionalized Chloropyridines
The successful coupling of chloropyridines hinges on several critical parameters that address their inherent low reactivity and the potential for catalyst inhibition.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[7] More active catalyst systems are required, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][8] These ligands promote the challenging oxidative addition step.[4]
-
Choice of Base: The base plays a crucial role in the transmetalation step.[6] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[8] The strength and solubility of the base can significantly influence the reaction rate and yield. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[6]
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[9][10] The addition of water to create a biphasic system is often beneficial as it can help dissolve the inorganic base and facilitate the catalytic cycle.[8] It is imperative to thoroughly degas the solvent to prevent oxygen from deactivating the catalyst.[7]
-
Reaction Temperature: Due to the inert nature of the C-Cl bond, elevated temperatures, typically in the range of 80-120 °C, are generally required.[8] Microwave irradiation can also be an effective strategy to shorten reaction times and improve yields.[11]
Experimental Protocol: Suzuki Coupling of a Functionalized Chloropyridine
This protocol provides a general procedure that can be adapted for a range of functionalized chloropyridines and boronic acids. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for a given substrate combination.
Materials:
-
Functionalized Chloropyridine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the functionalized chloropyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9] For particularly hydrophilic or polar products, it may be necessary to filter the reaction mixture through a pad of Celite to remove the palladium catalyst, evaporate the solvent, and then proceed directly to purification.[12]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Conversion | Inactive catalyst system; Insufficiently degassed solvent; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos); Ensure thorough degassing of solvents; Increase reaction temperature or use microwave heating. | [4][7][11] |
| Protodeboronation | Presence of excess water or protic solvents; High temperatures; Certain bases. | Use anhydrous solvents and freshly dried base; Use a milder base (e.g., KF); Consider using a boronic ester which can be more stable. | [7] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous exclusion of oxygen; Optimize the base and solvent system to facilitate transmetalation. | [7] |
| Catalyst Inhibition | The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst. | The use of bulky ligands can mitigate this effect; In some cases, switching the coupling partners (i.e., using the pyridyl boronic acid and an aryl halide) may be beneficial. | [4][7] |
| Difficulty in Product Isolation | Product is highly polar or water-soluble. | Avoid aqueous work-up; filter the reaction mixture through Celite to remove the catalyst, evaporate the solvent, and purify the residue directly by chromatography. | [12] |
Conclusion
The Suzuki-Miyaura cross-coupling of functionalized chloropyridines is a powerful and increasingly accessible tool for the synthesis of complex molecules in drug discovery and materials science. While challenges such as the lower reactivity of the C-Cl bond and potential catalyst inhibition exist, these can be overcome through the careful selection of advanced catalyst systems, appropriate bases, and optimized reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively implement this valuable transformation to accelerate their synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for 4-Chloro-3-hydroxypyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Chloro-3-hydroxypyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1] Its presence is linked to favorable pharmacological and pharmacokinetic properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. The strategic functionalization of this core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This compound is a particularly valuable, yet underexplored, building block for the synthesis of complex bioactive molecules. It possesses a unique combination of reactive sites that enable a diverse array of chemical transformations. The hydroxyl group at the 3-position and the chloro group at the 4-position offer orthogonal handles for sequential functionalization, making it an ideal starting point for the construction of molecular libraries for high-throughput screening and lead optimization. The electron-deficient nature of the pyridine ring, further accentuated by the chloro substituent, activates the 4-position for nucleophilic aromatic substitution (SNAr), while the chloro group itself provides a handle for palladium-catalyzed cross-coupling reactions. The adjacent hydroxyl group can modulate reactivity and provides an additional point for derivatization or for crucial interactions with a target protein.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, key functionalization reactions with detailed, field-proven protocols, and its application in the synthesis of kinase inhibitors, a therapeutically significant class of drugs.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the chlorination of a corresponding hydroxypyridine precursor. The following protocol is a representative method adapted from established procedures for the chlorination of hydroxy-N-heterocycles.[2]
Protocol 1: Chlorination of 3,4-dihydroxypyridine
This protocol describes the conversion of 3,4-dihydroxypyridine to this compound using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent for such transformations.
Materials:
-
3,4-dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexanes mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4-dihydroxypyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the suspension in an ice bath to 0 °C. Slowly add anhydrous pyridine (1.2 eq) followed by the dropwise addition of phosphorus oxychloride (1.1 eq). Causality Note: The addition of pyridine as a base is crucial to neutralize the HCl generated during the reaction, preventing potential side reactions and degradation of the starting material and product.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it over crushed ice. Safety Note: Quenching of POCl₃ is highly exothermic and should be done with caution in a well-ventilated fume hood.
-
Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation Checkpoints:
-
TLC Analysis: Compare the crude reaction mixture to the starting material spot. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.
-
¹H NMR Spectroscopy: The purified product should exhibit a characteristic set of aromatic proton signals consistent with the this compound structure.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Key Functionalization Strategies and Protocols
The dual functionality of this compound opens up a vast chemical space for the synthesis of diverse molecular architectures. The chloro and hydroxyl groups can be targeted in a stepwise manner to introduce different substituents.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 4-position makes this site susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether functionalities, which are prevalent in kinase inhibitors for forming key hydrogen bond interactions in the ATP binding pocket.[3][4]
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperazine derivative) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), and the solvent (DMF or DMSO).
-
Base Addition: Add DIPEA (2.0 eq) to the mixture. Causality Note: The base is required to scavenge the HCl formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.
-
Heating and Monitoring: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 4-amino-3-hydroxypyridine derivative.
Visualization of SNAr Workflow:
Caption: General workflow for the SNAr of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 4-position is also an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[5] This is a powerful strategy for building molecular complexity and exploring the structure-activity relationship (SAR) of a compound series.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Reaction vial or flask suitable for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Causality Note: Degassing is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the catalytic cycle.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Suzuki Coupling Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
The 3-hydroxypyridin-2(1H)-one scaffold, which can be readily accessed from this compound derivatives, is a key pharmacophore in a number of potent and selective kinase inhibitors.[6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[8]
The 4-amino-3-hydroxypyridine derivatives synthesized via the SNAr protocol serve as excellent precursors to these important scaffolds. For instance, the ERK1/2 inhibitor GDC-0994, which has been in early clinical development, features a substituted pyridin-2(1H)-one core.[6] The synthesis of such molecules often involves the initial construction of a functionalized pyridine ring, highlighting the utility of building blocks like this compound.
Hypothetical Synthetic Route to a Kinase Inhibitor Core:
The following diagram illustrates a plausible synthetic pathway from this compound to a core structure found in many kinase inhibitors.
Caption: A potential synthetic pathway to kinase inhibitors.
Data Summary
The following table provides representative data for the types of reactions discussed. Yields are highly substrate-dependent and the provided values are for illustrative purposes.
| Reaction Type | Starting Material | Reagents | Product Type | Representative Yield (%) |
| Chlorination | 3,4-dihydroxypyridine | POCl₃, Pyridine | This compound | 60-80 |
| SNAr | This compound | Aniline, DIPEA | 4-Anilino-3-hydroxypyridine | 70-90 |
| Suzuki Coupling | This compound | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 3-Hydroxy-4-phenylpyridine | 65-85 |
Conclusion and Future Outlook
This compound is a versatile and powerful building block for medicinal chemistry applications. Its orthogonal reactive sites allow for the controlled and systematic synthesis of complex molecular architectures. The protocols detailed in these application notes provide a robust starting point for researchers to explore the chemical space around this valuable scaffold. The demonstrated utility of the derived structures, particularly in the synthesis of kinase inhibitors, underscores the potential of this compound in the development of next-generation therapeutics. Further exploration of its reactivity and application in the synthesis of other classes of bioactive molecules is a promising avenue for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. Multi kinase inhibitors [otavachemicals.com]
Application Notes & Protocols: Strategic Functionalization of 4-Chloro-3-hydroxypyridine for the Development of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-3-hydroxypyridine as a versatile and strategic starting material in the synthesis of pharmaceutical intermediates. Its unique trifunctional nature—possessing a reactive chlorine atom, a nucleophilic/directing hydroxyl group, and an activatable pyridine core—offers multiple avenues for molecular elaboration. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key synthetic transformations. This document details field-proven protocols for Nucleophilic Aromatic Substitution (SNAr), O-functionalization, and Palladium-Catalyzed Cross-Coupling reactions. Each section includes step-by-step methodologies, data summaries, and mechanistic diagrams to empower researchers, scientists, and drug development professionals in leveraging this powerful scaffold for novel molecular design.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups.
-
C4-Chloride: The chlorine atom at the 4-position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. It also serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex C-C and C-N bonds.[2] While C-Cl bonds are traditionally less reactive than their bromide or iodide counterparts, recent advances in ligand and catalyst design have made their use routine and cost-effective.[2]
-
C3-Hydroxyl Group: This group profoundly influences the molecule's reactivity. It can act as a nucleophile for O-alkylation or O-acylation.[3] Critically, it can be converted into a triflate (trifluoromethanesulfonate), an outstanding leaving group, thereby creating a second, distinct site for cross-coupling reactions.[4] This allows for sequential, site-selective functionalization of the pyridine core.
-
Pyridine Core: The nitrogen atom within the ring can act as a ligand for metal catalysts and influences the regioselectivity of further reactions on the ring.[3]
This guide will detail robust protocols to exploit this reactivity, transforming a simple starting material into a diverse array of high-value pharmaceutical intermediates.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most direct functionalization pathway for this compound is the displacement of the C4-chloride by a nucleophile. This SNAr reaction proceeds via a high-energy Meisenheimer intermediate and is facilitated by the pyridine nitrogen's ability to stabilize the negative charge. This method is exceptionally useful for installing ether and amine linkages, which are common motifs in pharmacologically active molecules.
Causality & Experimental Choice:
The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or powdered sodium hydroxide (NaOH) is required to deprotonate the incoming nucleophile (e.g., an alcohol) to generate the more potent alkoxide nucleophile.[5] A polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is ideal as it can solvate the cation of the base without quenching the highly reactive nucleophile.[5]
Caption: General workflow for SNAr at the C4 position.
Experimental Protocol: Synthesis of 4-Alkoxy-3-hydroxypyridine
This protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[5]
Materials:
-
This compound hydrochloride
-
Desired alcohol (e.g., 1-hexanol)
-
Finely divided sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO), reagent grade
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add finely divided NaOH (2.0 g, 50.0 mmol). Flush the flask with argon.
-
Reagent Addition: Via a funnel, add the alcohol (e.g., 1-hexanol, 1.02 g, 10.0 mmol) followed by DMSO (12 mL).
-
Heating and Substrate Addition: Begin stirring and heat the mixture to 80 °C under an argon atmosphere. Once the temperature is stable, add this compound hydrochloride (1.66 g, 10.0 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction vigorously at 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water (20 mL) to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a 1:1 mixture of EtOAc/hexane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Data Summary: SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1-Pentanol | NaOH | DMSO | 80 | 75-85 |
| 1-Octanol | NaOH | DMSO | 80 | 75-85 |
| Benzylamine | K₂CO₃ | DMF | 100 | >90 |
| Morpholine | Cs₂CO₃ | Toluene | 110 | >90 |
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[6] For this compound, the C4-Cl bond is the primary site for this transformation.
Causality & Experimental Choice:
The success of a cross-coupling reaction hinges on the intricate interplay between the palladium precursor, the ligand, the base, and the solvent.[7]
-
Catalyst System: The general catalytic cycle involves oxidative addition of the chloro-pyridine to a Pd(0) species, followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]
-
Ligand Selection: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. Therefore, its activation requires a highly active catalyst. This is achieved by using electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[2]
-
Base: The base (e.g., Cs₂CO₃, K₃PO₄) plays a crucial role, particularly in the Suzuki-Miyaura coupling, where it facilitates the transmetalation step by forming a more nucleophilic boronate species.
Caption: The catalytic cycle for Suzuki cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a representative Suzuki-Miyaura coupling to form a C-C bond at the C4-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.30 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and Cs₂CO₃ (6.52 g, 20 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (45 mg, 0.2 mol%) and Xantphos (231 mg, 0.4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent and Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add anhydrous dioxane (50 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under the argon atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-24 hours.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3-hydroxypyridine.
Data Summary: Palladium-Catalyzed Cross-Coupling of 4-Chloropyridines
| Coupling Reaction | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-95 |
| Buchwald-Hartwig | Aminothiophene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 85-98[2] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 70-90 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 60-80 |
Application Case Study: Synthesis of a Torasemide Precursor
To illustrate the practical application of these principles, we examine the synthesis of a key intermediate for Torasemide, a potent loop diuretic.[8] While the starting material is 4-hydroxypyridine, the sequence of sulfonation, chlorination, and amination showcases the functionalization strategies applicable to this class of compounds.
Caption: Synthetic route to a key Torasemide intermediate.[8]
Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonamide
This multi-step protocol is adapted from the synthesis of Torasemide-related substances.[8]
Step 1: Sulfonation of 4-Hydroxypyridine
-
In a fume hood, carefully add fuming sulfuric acid (20% SO₃, 60 mL) to a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Cool the acid in an ice bath and add 4-hydroxypyridine (38.0 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25 °C.
-
Slowly heat the mixture to 190 °C and maintain this temperature for 10 hours.
-
Cool the reaction to room temperature and slowly pour it into industrial ethanol (360 mL) with vigorous stirring.
-
Cool the resulting slurry in an ice bath for 1 hour, then filter to collect the solid product, 4-hydroxypyridine-3-sulfonic acid.
Step 2: Chlorination to the Sulfonyl Chloride
-
To a new flask, add the dried 4-hydroxypyridine-3-sulfonic acid from the previous step (17.5 g, 0.1 mol), phosphorus pentachloride (PCl₅, 52.1 g, 0.25 mol), and phosphorus oxychloride (POCl₃, 23 mL, 0.25 mol).
-
Slowly heat the mixture to 120 °C and stir for 5 hours.
-
Cool the reaction and concentrate under reduced pressure to remove excess POCl₃. Add toluene (100 mL) and co-evaporate under reduced pressure (repeat 3 times) to yield 4-chloropyridine-3-sulfonyl chloride as an oil. Caution: This intermediate is moisture-sensitive.
Step 3: Amination to the Sulfonamide
-
Carefully add the crude 4-chloropyridine-3-sulfonyl chloride oil to a flask containing concentrated ammonium hydroxide (150 mL) cooled in an ice bath.
-
Stir the mixture vigorously in the ice bath for 2 hours.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 4-chloropyridine-3-sulfonamide. This key intermediate can then undergo further SNAr with m-toluidine in the synthesis of Torasemide.
Conclusion
This compound is a powerful and economically attractive starting material for the synthesis of diverse pharmaceutical intermediates. By strategically employing Nucleophilic Aromatic Substitution, O-functionalization, and advanced Palladium-Catalyzed Cross-Coupling reactions, researchers can rapidly access a wide range of molecular architectures. The protocols and mechanistic insights provided in this guide serve as a practical foundation for drug discovery professionals to unlock the full synthetic potential of this versatile scaffold, accelerating the development of next-generation therapeutics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
large-scale synthesis and purification of 4-Chloro-3-hydroxypyridine
An Application Note and Protocol for the Large-Scale Synthesis and Purification of 4-Chloro-3-hydroxypyridine
Authored by a Senior Application Scientist
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its structural motif is a key building block for molecules exhibiting diverse biological activities. The efficient and scalable production of high-purity this compound is therefore a critical requirement for researchers and chemical development professionals. This document provides a detailed, field-proven protocol for the large-scale synthesis and subsequent purification of this valuable compound, emphasizing the underlying chemical principles, safety considerations, and process optimization for industrial applications.
The synthesis of substituted pyridines can be approached through various routes; however, for large-scale production, the direct chlorination of 3-hydroxypyridine stands out as an economically viable and efficient method.[1] This application note will focus on a robust chlorination strategy followed by a systematic purification protocol designed to yield high-purity material suitable for downstream applications.
Part 1: Large-Scale Synthesis of this compound
The selected synthetic strategy involves the direct chlorination of 3-hydroxypyridine. The choice of chlorinating agent is critical for the success of this transformation on a large scale. While various reagents can effect this chlorination, phosphorus oxychloride (POCl₃) is often employed due to its reactivity and cost-effectiveness. However, using a large excess of POCl₃ presents significant challenges in terms of waste disposal and safety, especially concerning the highly exothermic quenching process.[2]
To address these challenges, this protocol adopts a more controlled and environmentally conscious approach, utilizing a minimized amount of the chlorinating agent, which has been shown to be effective for various hydroxy-containing heterocycles.[2][3]
Reaction Scheme
Experimental Protocol: Synthesis
This protocol is designed for a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical reactor with appropriate safety measures in place.
-
Reactor Setup:
-
A suitably sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel is required. The reactor should be purged with an inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere.
-
-
Reagent Charging:
-
Chlorination:
-
Under vigorous stirring, slowly add phosphorus oxychloride (POCl₃) (1.0 to 1.5 equivalents) to the reactor via the addition funnel.
-
Causality: The addition must be slow and controlled to manage the exothermic nature of the reaction. A rapid addition can lead to a dangerous and uncontrollable temperature increase. Maintain the internal temperature between 20-30°C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, slowly heat the reaction mixture to 100-110°C.
-
Maintain this temperature and continue stirring for 4-6 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Crude Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Critical Step (Quenching): Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a vessel capable of handling the temperature change and potential splashing.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the aqueous solution. If so, it can be collected by filtration.
-
If the product remains in solution, perform an extraction with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.
-
Data Summary: Synthesis
| Parameter | Specification | Rationale |
| Starting Material | 3-Hydroxypyridine (≥98% purity) | High purity starting material is essential for a clean reaction and high yield of the desired product. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | A powerful and cost-effective chlorinating agent for this transformation. |
| Stoichiometry | 1.0 - 1.5 eq. of POCl₃ | Minimizing excess POCl₃ improves safety and reduces environmental impact.[2] |
| Temperature | 100-110°C | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 4-6 hours (monitor by HPLC/TLC) | Ensures complete conversion of the starting material. |
| Expected Yield | 75-85% (Crude) | This is a typical yield range for this type of reaction before purification. |
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Part 2: Purification of this compound by Recrystallization
For solid organic compounds, recrystallization is the most powerful and scalable purification technique.[5][6] The principle lies in the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[7]
Principle of Recrystallization
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[5] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Experimental Protocol: Purification
-
Solvent Selection:
-
Based on the polarity of this compound, suitable solvents include water, ethanol, isopropanol, or a mixture of solvents like ethanol/water or toluene/heptane.[8] Small-scale trials are recommended to determine the optimal solvent or solvent system.
-
-
Dissolution:
-
Place the crude this compound in a clean reactor or a large Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent, just enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent with continuous stirring until the solid completely dissolves.[7] If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.[9] Stir for 5-10 minutes.
-
Perform a hot filtration through a pre-heated filter funnel containing celite or filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the recovery of the crystallized product.[6]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Summary: Purification
| Parameter | Specification | Rationale |
| Purification Method | Recrystallization | A robust and scalable method for purifying solid organic compounds.[5] |
| Typical Solvents | Water, Ethanol, Isopropanol, or mixtures | Choice depends on the solubility profile of the compound and impurities.[8] |
| Cooling Method | Slow cooling to RT, followed by an ice bath | Promotes the formation of pure, well-defined crystals and maximizes yield. |
| Expected Purity | >99% (by HPLC) | Recrystallization is highly effective at removing minor impurities. |
| Expected Recovery | 80-95% from crude | Some loss of product in the mother liquor is unavoidable. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Comprehensive Analytical Strategies for the Characterization of 4-Chloro-3-hydroxypyridine and its Associated Products
Abstract
4-Chloro-3-hydroxypyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity, stability, and structural integrity of this compound and its derivatives are critical to the safety and efficacy of the final products. This document provides a detailed guide to the essential analytical methods required for the comprehensive characterization of this compound, including its potential impurities and degradation products. We present field-proven protocols for chromatographic and spectroscopic techniques, emphasizing the scientific rationale behind methodological choices to ensure robust and reliable results.
Introduction: The Analytical Imperative
The precise chemical nature of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of drug development and manufacturing. This compound, a substituted pyridine, presents unique analytical challenges due to its polarity, potential for tautomerism, and the possible presence of process-related impurities or degradants. A multi-faceted analytical approach is therefore not just recommended, but essential for ensuring quality control. This guide outlines an integrated strategy employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and spectroscopic methods (NMR, FTIR) for definitive structural elucidation.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are the gold standard for separating and quantifying the primary compound from its impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the premier method for purity analysis and stability testing of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is ideal, as it effectively separates polar analytes. The key to a robust method lies in controlling the mobile phase pH. Since pyridinic compounds have a pKa, maintaining a consistent pH prevents peak tailing and ensures reproducible retention times. The selection of a C18 column provides a versatile stationary phase with strong hydrophobic retention for the pyridine ring, while the aqueous mobile phase allows for the elution of this polar molecule.[1]
Protocol Validation: A well-written analytical procedure is crucial for regulated testing and reproducibility.[2] The protocol below incorporates system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.[2]
Experimental Protocol: RP-HPLC for Purity and Related Substances
-
Instrumentation:
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic, moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier sharpens peaks for acidic analytes and controls the ionization state of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-5 min: 5% B; 5-20 min: 5% to 60% B; 20-25 min: 60% B; 25-26 min: 60% to 5% B; 26-30 min: 5% B | A gradient elution is necessary to elute potential impurities with different polarities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 275 nm | Pyridine derivatives typically exhibit strong UV absorbance around this wavelength. A PDA detector allows for full spectral analysis. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
-
Preparation of Solutions:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.
-
Calculate the purity by area normalization, and quantify known impurities against the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process.[5][6] For polar compounds with active hydrogens like this compound, direct injection can lead to poor peak shape and thermal degradation. Derivatization, typically silylation, is often necessary to increase volatility and thermal stability by capping the acidic hydroxyl group.[7] Using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective strategy.[7]
Experimental Protocol: GC-MS for Volatile Impurities (with Derivatization)
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of organic compounds.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized analyte and potential impurities. |
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine (as a solvent and acid scavenger).[7]
-
Add 100 µL of MSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and the fragmentation pattern of a derivatized standard.
-
Spectroscopic Methods: Structural Confirmation
Spectroscopic analysis provides unambiguous structural confirmation, complementing the quantitative data from chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR will confirm the substitution pattern on the pyridine ring. The protons on the ring will appear as distinct doublets or singlets in the aromatic region (typically 7.0-8.5 ppm), with their coupling constants providing information about their relative positions. The hydroxyl proton may appear as a broad singlet, and its position can be concentration and solvent dependent.
Data Interpretation: Expected ¹H NMR Signals
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-2 | ~8.0 - 8.2 | Singlet (or narrow doublet) | Downfield shift due to proximity to the electronegative nitrogen atom. |
| H-5 | ~7.2 - 7.4 | Doublet | Coupled to H-6. |
| H-6 | ~8.1 - 8.3 | Doublet | Coupled to H-5, downfield shift due to proximity to nitrogen. |
| OH | Variable (e.g., 5-10) | Broad singlet | Exchangeable proton, position depends on solvent and concentration. |
Note: These are estimated values. Actual shifts should be confirmed by running a standard. A spectrum for a similar compound, 2-Chloro-4-hydroxypyridine, is available for comparison.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] The spectrum of this compound will show characteristic absorption bands confirming its key structural features. The presence of a strong, broad O-H stretch, aromatic C-H stretches, and C=C/C=N ring vibrations are definitive markers.[11][12]
Data Interpretation: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium, Sharp |
| C=C and C=N Ring Stretch | 1400 - 1650 | Multiple Medium to Strong Bands |
| C-O Stretch (hydroxyl) | 1200 - 1300 | Medium |
| C-Cl Stretch | 700 - 850 | Medium to Strong |
Integrated Analytical Workflow
A robust quality control strategy integrates these methods to provide a complete picture of the product's identity, purity, and impurity profile.
dot
Caption: Integrated workflow for the characterization of this compound.
dot
Caption: Logical workflow for the identification of unknown impurities.
Conclusion
The analytical characterization of this compound requires a thoughtful and multi-faceted approach. By combining high-resolution chromatographic separation with definitive spectroscopic identification, researchers and drug development professionals can ensure the quality, safety, and consistency of their products. The protocols and rationales provided in this guide serve as a robust framework for developing and validating in-house analytical methods that meet stringent scientific and regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloro-4-hydroxypyridine(17368-12-6) 1H NMR [m.chemicalbook.com]
- 10. cet-science.com [cet-science.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
The Versatile Intermediate: Application Notes on 4-Chloro-3-hydroxypyridine in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel and effective active ingredients. 4-Chloro-3-hydroxypyridine, a halogenated pyridinol, represents a versatile and highly valuable intermediate for the synthesis of a new generation of herbicides and fungicides. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chlorine atom and the nucleophilic hydroxyl group on the pyridine ring, offer a gateway to a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols designed for researchers and scientists in the field of agrochemical development. We will delve into the core chemical principles that underpin its reactivity and demonstrate its potential through generalized synthetic pathways that lead to promising agrochemical scaffolds.
Core Scientific Principles: The Reactivity of this compound
The synthetic utility of this compound is primarily centered around the reactivity of its hydroxyl group. This hydroxyl moiety can be readily deprotonated by a suitable base to form a pyridinolate anion, a potent nucleophile. This nucleophilicity is the cornerstone of its application in the synthesis of pyridinyl oxy ether structures, a common motif in a variety of commercial and developmental agrochemicals. The presence of the chlorine atom on the pyridine ring also influences the molecule's reactivity and can be a site for further functionalization, although this guide will focus on the derivatization of the hydroxyl group.
The key transformation for incorporating this compound into larger, more complex molecules is the Williamson Ether Synthesis .[1][2] This classic yet powerful reaction involves the nucleophilic substitution of an alkyl or aryl halide by the pyridinolate anion, forming a stable ether linkage. The general mechanism is an SN2 reaction, where the pyridinolate attacks the electrophilic carbon of the halide, displacing the leaving group.[1][2]
Application in Agrochemical Synthesis: A Gateway to Pyridinyl Oxy Ether Scaffolds
While a specific, commercialized agrochemical directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous active compounds. By applying established synthetic methodologies, we can logically project its application in creating novel herbicides and fungicides.
Herbicide Synthesis Analogue: Aryloxyphenoxypropionate (AOPP) Type Structures
The aryloxyphenoxypropionate (AOPP) class of herbicides are well-known for their efficacy against grass weeds.[3] Many of these compounds feature a pyridinyl oxy phenoxy core. This compound can serve as a key building block for novel AOPP analogues. The general synthetic strategy involves the O-arylation of this compound with a substituted halophenoxypropionate ester.
Experimental Protocols
The following protocols are generalized to provide a framework for the application of this compound in agrochemical synthesis. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for O-Arylation of this compound
This protocol outlines a typical Williamson ether synthesis for the coupling of this compound with an activated aryl halide, a common step in the synthesis of pyridinyl oxy ether herbicides and fungicides.[4][5]
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Activated Aryl Halide | 1.0 - 1.2 |
| Base (e.g., K₂CO₃, NaH) | 1.2 - 2.0 |
| Solvent (e.g., DMF, DMSO, Acetonitrile) | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the base (e.g., potassium carbonate, 1.5 eq) to the mixture.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyridinolate anion.
-
Add the activated aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-arylated product.
Protocol 2: General Procedure for O-Alkylation of this compound
This protocol details the O-alkylation of this compound with an alkyl halide, a foundational step for introducing alkyl side chains found in various bioactive molecules.[6][7]
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Alkyl Halide (e.g., R-Br, R-I) | 1.0 - 1.5 |
| Base (e.g., NaH, K₂CO₃) | 1.1 - 1.5 |
| Solvent (e.g., THF, DMF) | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.3 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure O-alkylated pyridine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: O-Arylation of this compound.
Caption: O-Alkylation of this compound.
Conclusion and Future Outlook
This compound stands as a promising and versatile intermediate in the synthesis of novel agrochemicals. Its inherent reactivity, primarily through the nucleophilic hydroxyl group, allows for its strategic incorporation into complex molecular scaffolds, particularly those containing the pyridinyl oxy ether linkage. The generalized protocols and synthetic pathways detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the judicious application of key intermediates like this compound will undoubtedly play a pivotal role in the future of agrochemical discovery.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-hydroxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues that can lead to diminished yields and impurities in the synthesis of 4-Chloro-3-hydroxypyridine.
Question 1: My chlorination of 3-hydroxypyridine is resulting in a low yield and a mixture of chlorinated isomers. How can I improve the regioselectivity and overall yield?
Answer:
Low regioselectivity and yield during the chlorination of 3-hydroxypyridine is a frequent challenge. The pyridine ring's electronics and the hydroxyl group's directing effects can lead to substitution at various positions. The choice of chlorinating agent and reaction conditions are paramount to steer the reaction towards the desired 4-chloro isomer.
Causality and Strategic Solutions:
-
Chlorinating Agent Selection: The reactivity of the chlorinating agent is critical.
-
Mild vs. Aggressive Reagents: Highly reactive agents like chlorine gas can lead to over-chlorination and side reactions, including the formation of tars.[1] Milder and more selective reagents are often preferable. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.[2][3] It converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion.
-
Alternative Chlorinating Systems: Consider exploring systems like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or a combination of potassium chloride (KCl) and a hypervalent iodine reagent like PIDA (phenyliodine diacetate).[4] These can offer improved regioselectivity under milder conditions.
-
-
Reaction Temperature and Time:
-
Exothermic Reactions: The chlorination reaction can be exothermic.[5] Failure to control the temperature can result in the formation of undesired byproducts. It is advisable to add the chlorinating agent portion-wise or via a dropping funnel while maintaining a low temperature, often starting at 0-10°C and then gradually warming to the optimal reaction temperature.[6]
-
Optimization is Key: The optimal temperature and reaction time will depend on the specific chlorinating agent and solvent used. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material and minimize byproduct formation.
-
-
Solvent Effects: The choice of solvent can influence the reaction's outcome.
-
Aprotic Solvents: Aprotic solvents such as dichloromethane, chloroform, or acetonitrile are often used.[6] In some cases, using an excess of the chlorinating agent, like POCl₃, as both the reagent and solvent can be effective, though this can complicate the work-up.[2]
-
Solvent-Free Conditions: For certain substrates, solvent-free reactions with equimolar POCl₃ in a sealed reactor at high temperatures have been shown to be efficient and environmentally friendly, particularly for large-scale preparations.[2]
-
Experimental Protocol: Chlorination of 3-Hydroxypyridine using POCl₃
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet, add 3-hydroxypyridine (1 equivalent).
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically around 105-110°C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates completion.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing significant byproduct formation, including di-chlorinated species and tar-like substances. What are the likely causes and how can I mitigate them?
Answer:
The formation of di-chlorinated byproducts and polymeric tars is indicative of overly harsh reaction conditions or the presence of impurities that catalyze side reactions.
Root Causes and Mitigation Strategies:
-
Over-Chlorination: This occurs when the reaction is allowed to proceed for too long or at too high a temperature, or with an excessive amount of chlorinating agent.
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess (1.1-1.5 equivalents) is often sufficient.
-
Reaction Monitoring: As mentioned previously, diligent reaction monitoring is crucial to stop the reaction once the desired product is formed.
-
-
Tar Formation: Pyridine and its derivatives can be prone to polymerization and decomposition under strongly acidic or high-temperature conditions.[1]
-
Temperature Management: Strict temperature control is essential.[5]
-
Purity of Starting Materials: Ensure the 3-hydroxypyridine starting material is pure. Impurities can sometimes initiate polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yield issues.
Question 3: The purification of this compound is proving difficult, with the product co-eluting with impurities during column chromatography. Are there alternative purification strategies?
Answer:
Purification can indeed be challenging due to the polarity of both the product and potential byproducts.
Alternative Purification Techniques:
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for an effective purification strategy.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to a pH of 7-8 to precipitate the free base.
-
Extract the product back into an organic solvent.
-
Dry and concentrate to obtain the purified product.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield pure crystals.
-
Distillation: For volatile pyridine derivatives, distillation under reduced pressure can be an option, though care must be taken to avoid thermal decomposition.
Comparative Data on Purification Methods
| Purification Method | Pros | Cons | Best For |
| Column Chromatography | Good separation of closely related compounds. | Can be time-consuming and require large solvent volumes. Tailing can be an issue.[5] | Complex mixtures with multiple byproducts. |
| Acid-Base Extraction | Excellent for removing non-basic impurities. Scalable. | May not separate basic impurities. | Crude reaction mixtures with significant non-basic contaminants. |
| Crystallization | Can provide very high purity. | Product must be a solid. Yield can be lower due to solubility. | Solid products with moderate purity. |
| Distillation | Effective for volatile compounds. | Risk of thermal decomposition. Not suitable for non-volatile compounds. | Thermally stable, volatile products. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method involves the direct chlorination of 3-hydroxypyridine. While other multi-step syntheses exist, the direct approach is often favored for its atom economy.[7] The key is the selection of an appropriate chlorinating agent and the careful control of reaction conditions to ensure regioselectivity for the 4-position.
Q2: Are there any safety precautions I should be aware of when working with chlorinating agents like POCl₃?
Yes, phosphorus oxychloride is a hazardous chemical. It is corrosive and reacts violently with water, releasing heat and toxic fumes.[2] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching step should be performed slowly and with caution, preferably by adding the reaction mixture to ice to manage the exothermic reaction.
Q3: Can I use 4-hydroxypyridine as a starting material?
While 4-hydroxypyridine (which exists in equilibrium with its tautomer, 4-pyridone) can be chlorinated, this will not yield this compound. Chlorination of 4-hydroxypyridine would likely lead to chlorination at other positions on the ring. The starting material must be 3-hydroxypyridine to obtain the desired product.
Q4: My yield is consistently low despite optimizing conditions. Could the starting material be the issue?
Absolutely. The purity of the 3-hydroxypyridine is crucial. Impurities can interfere with the reaction, leading to side products and lower yields. It is advisable to verify the purity of your starting material by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis before proceeding with the synthesis.
Reaction Pathway Overview
Caption: General reaction scheme for the synthesis.
III. References
-
Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Chlorination Conditions a. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing 4-hydroxypyridines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Can anybody suggest a method of synthesis of 4-Chloropyridine? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from --INVALID-LINK--
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from --INVALID-LINK--
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from --INVALID-LINK--
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--
References
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
Technical Support Center: Troubleshooting Side Product Formation in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine ring. Pyridine's unique electronic structure, while making it a cornerstone in pharmaceuticals and agrochemicals, also presents distinct challenges in achieving selective functionalization.[1][2] This resource provides in-depth, troubleshooting-focused answers to common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success and failure in these reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) & Related Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer-like complex.[3][5][6] However, this reactivity can also lead to undesired side products.
FAQ 1.1: My Chichibabin reaction is producing a significant amount of a bipyridine dimer. How can I favor the desired 2-amino product?
Answer:
This is a classic competitive pathway in the Chichibabin reaction. Dimerization becomes a significant side reaction, particularly with certain substrates and under specific conditions.[5] The root cause lies in the reaction mechanism and the relative rates of amination versus dimerization.
Understanding the Causality:
The Chichibabin reaction proceeds via an addition-elimination mechanism where a nucleophilic amide anion (NH₂⁻) attacks the pyridine ring.[5][7] The resulting intermediate eliminates a hydride ion (H⁻) to rearomatize.[5][7] Dimerization can occur when the substrate, for instance, 4-tert-butylpyridine, reacts under heating in a solvent like xylene with sodium amide, leading to a much higher yield of the dimer compared to the aminated product.[5]
Troubleshooting Workflow: Minimizing Dimerization
Caption: Troubleshooting dimerization in the Chichibabin reaction.
Protocol: Optimizing Amination over Dimerization
-
Reagent and Solvent Selection:
-
For thermally sensitive substrates, switch from high-boiling solvents like xylene or toluene to liquid ammonia. This allows the reaction to be run at much lower temperatures (-33 °C), which kinetically disfavors the dimerization pathway.
-
Consider using potassium amide (KNH₂) in liquid ammonia with an oxidant like KMnO₄, which can be more effective for certain sensitive substrates.[7]
-
-
Temperature Control:
-
If using a high-boiling solvent is necessary, carefully control the temperature. Do not exceed the minimum temperature required for amination. The ideal pKa range for the reaction to proceed efficiently is between 5-8.[5]
-
-
Concentration Adjustment:
-
Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of the pyridine substrate. By running the reaction under more dilute conditions, you can selectively slow down the rate of dimerization relative to the intramolecular amination.
-
-
Purity of Reagents:
-
The purity of the sodium amide is crucial. Impurities can lead to side reactions and lower yields of the desired product.[7]
-
Section 2: Radical Reactions
FAQ 2.1: My Minisci reaction is giving a mixture of C2 and C4 isomers, and purification is difficult. How can I improve the regioselectivity?
Answer:
A lack of regioselectivity is a well-known challenge in Minisci reactions, especially when the C2 and C4 positions of the pyridine ring are sterically and electronically similar.[8][9] The reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated pyridine ring.[10][11]
Understanding the Causality:
The regioselectivity is governed by a combination of steric and electronic factors. While many pyridines and quinolines have an inherent preference for C2/C4 substitution, controlling the selectivity between these two positions is often challenging.[9] The radical will preferentially attack the most electron-deficient and sterically accessible position on the protonated heterocycle. Ring substituents can also override the natural regioselectivity.[9]
Decision Tree for Improving Minisci Regioselectivity
Caption: Decision-making for Minisci reaction regioselectivity.
Strategies for Enhancing Regioselectivity:
-
Steric Hindrance:
-
On the Pyridine: If your substrate allows, introducing a sterically bulky substituent at a position adjacent to the desired reaction site can block the radical from attacking there, thereby directing it to the other position. For example, a group at the 3-position can sterically hinder the C2 position, favoring attack at C4.
-
On the Radical: The size of the nucleophilic radical itself plays a role. A bulky radical, such as one derived from pivalic acid (to generate a tert-butyl radical), will preferentially attack the less sterically hindered position, which is often C4.[10]
-
-
Electronic Effects:
-
Electron-withdrawing groups on the pyridine ring can influence the electron density at the C2 and C4 positions, potentially favoring one over the other.
-
-
Catalyst Control:
-
Recent advances have shown that chiral catalysts, such as chiral phosphoric acids, can control the regioselectivity of the radical addition.[8] This approach relies on the formation of a catalyst-substrate complex that sterically shields one of the reactive positions.
-
FAQ 2.2: I am observing a significant amount of an acylated byproduct in my Minisci reaction. What is causing this and how can I prevent it?
Answer:
Acylation is a common side reaction in Minisci protocols that use carboxylic acids as radical precursors.[10] This occurs when an acyl radical is formed and participates in the reaction alongside the desired alkyl radical.
Understanding the Causality:
The standard Minisci mechanism involves the oxidative decarboxylation of a carboxylic acid to form a carbon-centered radical.[10] However, under the reaction conditions, an alternative pathway can lead to the formation of an acyl radical. This acyl radical can then add to the pyridine ring, leading to the acylated byproduct after rearomatization. The ratio of alkylation to acylation depends on the specific substrate and reaction conditions.[10][11]
Protocol: Minimizing Acyl Byproduct Formation
-
Optimize Oxidant and Silver Salt Concentration:
-
Carefully titrate the amounts of the silver salt (e.g., AgNO₃) and the oxidant (e.g., ammonium persulfate). An excess of oxidant can sometimes favor the formation of acyl radicals.
-
-
Change the Radical Source:
-
If possible, switch to a radical precursor that does not have the potential to form an acyl radical. For example, using boronic acids in a modified procedure reported by Baran can be a practical alternative under room temperature, aqueous conditions.[11]
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes disfavor the pathway leading to the acyl radical.
-
Table 1: Comparison of Radical Precursors in Minisci-type Reactions
| Radical Precursor | Typical Conditions | Common Side Products | Reference |
| Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Acylation, Regioisomers | --INVALID-LINK-- |
| Boronic Acids | Room temp, aqueous, open-air | Generally cleaner | --INVALID-LINK-- |
| Alcohols (via HAT) | Photocatalyst, HAT reagent, oxidant | Aldehyde/ketone formation | --INVALID-LINK--[8] |
Section 3: Organometallic & Lithiation Reactions
Direct deprotonation (metalation) of the pyridine ring is a powerful C-H functionalization strategy. However, it is often plagued by a competing nucleophilic addition pathway.
FAQ 3.1: My lithiation reaction with n-BuLi is resulting in low yields of the desired substituted pyridine and a lot of what appears to be a dihydropyridine or butyl-adduct. How do I favor deprotonation?
Answer:
This is the most common problem when using strong, non-hindered organolithium reagents like n-butyllithium (n-BuLi) with pyridine.[12] The organolithium reagent can act as a nucleophile, attacking the electron-deficient C2 position of the pyridine ring, rather than acting as a base to abstract a proton.[12][13]
Understanding the Causality:
The C=N bond in pyridine has imine-like character, making the C2 and C4 positions electrophilic.[4] A small, highly nucleophilic reagent like n-BuLi will readily add to this position, forming a stable 1,2-dihydropyridine intermediate.[12] To favor deprotonation (lithiation), you need to either increase the steric bulk of the base or use additives that modify the reactivity of the organolithium reagent.
Mechanism: Deprotonation vs. Nucleophilic Addition
Caption: Competing pathways in pyridine lithiation.
Troubleshooting Protocol: Promoting Deprotonation
-
Use a Hindered Base:
-
Replace n-BuLi with a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[12] These bases are too bulky to easily add to the C2 position but are strong enough to deprotonate the ring.
-
-
Low-Temperature Conditions:
-
Perform the reaction at very low temperatures (e.g., -78 °C). Nucleophilic addition often has a higher activation energy than deprotonation, so lower temperatures will kinetically favor the desired lithiation pathway.[12]
-
-
Use Mixed Aggregates:
-
Specialized reagents like nBuLi−Li−aminoalkoxide (e.g., BuLi-LiDMAE) mixed aggregates have been shown to provide excellent regio- and chemoselectivity for deprotonation, even in non-coordinating solvents.[14][15] These aggregates have a higher basicity and a structure that favors deprotonation over addition.[15] Theoretical studies suggest that tetrameric aggregates lead to α-lithiation while dimeric aggregates lead to nucleophilic addition.[15]
-
-
Solvent Choice:
-
The choice of solvent is critical as it affects the aggregation state of the organolithium reagent.[13] Reactions in non-coordinating solvents like hexane at low temperatures can favor the formation of aggregates that promote deprotonation.[14] In contrast, coordinating solvents like THF can favor nucleophilic addition.[14]
-
Section 4: Pyridine N-Oxide Chemistry
Formation of a pyridine N-oxide is a common strategy to activate the pyridine ring. The N-oxide functionality makes the ring more electron-rich, facilitating electrophilic substitution at C4, and also activates the C2 and C4 positions for nucleophilic attack.[16][17]
FAQ 4.1: I am trying to perform a reaction on a side-chain, but I am getting undesired oxidation of the pyridine nitrogen to the N-oxide. How can I prevent this?
Answer:
Unintentional N-oxide formation occurs when using oxidizing agents in the presence of a pyridine ring. The lone pair on the pyridine nitrogen is susceptible to oxidation by many common oxidants, including peracids (like m-CPBA), hydrogen peroxide, and even, under some conditions, air.[4][18]
Strategies for Preventing Unwanted N-Oxidation:
-
Choose a Milder/More Selective Oxidant:
-
If your desired transformation is an oxidation, select a reagent known for its selectivity for the target functional group over the pyridine nitrogen. The choice will be highly substrate-dependent.
-
-
Protect the Pyridine Nitrogen:
-
Protonation of the nitrogen with a strong acid will make it significantly less nucleophilic and resistant to oxidation. However, this may not be compatible with your desired reaction.
-
Coordination to a Lewis acid can also serve as a protecting strategy, though this can also alter the reactivity of the ring itself.
-
-
Change the Order of Operations:
-
If possible, perform the oxidation step before introducing the pyridine ring into the molecule.
-
FAQ 4.2: My reaction with a pyridine N-oxide is sluggish, and I suspect the N-oxide is not sufficiently activated. How can I enhance its reactivity for nucleophilic attack?
Answer:
For a pyridine N-oxide to react with a nucleophile at the C2 or C4 position, the oxygen atom must first be activated by an electrophile. This makes the oxygen a good leaving group and renders the ring highly electrophilic.
Protocol: Activating Pyridine N-Oxide for Nucleophilic Substitution
-
Electrophilic Activation:
-
Treat the pyridine N-oxide with an electrophilic reagent before or during the addition of the nucleophile. Common activators include:
-
Phosphorus Oxychloride (POCl₃): This is a classic reagent for introducing a chlorine atom at the C2 position.
-
Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (Ac₂O): These reagents acylate the oxygen, creating a good leaving group and facilitating the addition of nucleophiles.
-
Sulfonyl Chlorides (e.g., TsCl): Similar to anhydrides, these form a sulfonate ester on the oxygen, which is an excellent leaving group.
-
-
-
Reaction Conditions:
-
The reaction is typically run in a non-protic solvent. The choice of temperature will depend on the nucleophile's reactivity.
-
General Activation and Substitution Mechanism
Caption: Activation of pyridine N-oxide for nucleophilic attack.
Section 5: Ring Opening Reactions
While the pyridine ring is generally robust, under certain conditions, it can undergo ring-opening reactions. This is usually observed with highly activated pyridinium salts or under specific metal-catalyzed conditions.
FAQ 5.1: I have observed unexpected products that suggest the pyridine ring has opened. What conditions could lead to this?
Answer:
Pyridine ring opening is an uncommon but possible side reaction pathway. It typically requires significant activation of the ring, making it highly susceptible to nucleophilic attack that initiates a cascade leading to ring cleavage.
Conditions Favoring Ring Opening:
-
Zincke Reaction Conditions: The reaction of pyridine with 2,4-dinitrochlorobenzene forms a pyridinium salt (Zincke salt). Subsequent treatment with a primary or secondary amine can lead to the opening of the pyridine ring. A modern variation, the Reductive Zincke Reaction, can yield δ-amino ketones.[19]
-
Highly Electron-Deficient Pyridinium Salts: N-acyl or N-sulfonyl pyridinium salts can be susceptible to ring opening by strong nucleophiles. For example, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a known pathway for the transformation of pyridines into other heterocycles.
-
Superoxide Radical Anion: Recent research has shown that superoxide radical anions (O₂•⁻) can trigger a degenerate ring transformation of N-benzylpyridinium salts, which involves a ring-opening step to form an azatriene intermediate.[20]
-
Metal-Mediated Cleavage: Certain transition metal complexes, particularly under reductive conditions, can mediate the cleavage of C-N bonds within a coordinated pyridine ligand.[21] This is relevant to industrial hydrodenitrogenation processes but can also be an unexpected side reaction in organometallic chemistry.[21]
To avoid ring opening, it is crucial to be mindful of the combination of a highly activated pyridine (e.g., an N-substituted pyridinium salt) and a potent nucleophile, especially under harsh conditions. If ring opening is observed, consider using a less activated form of the pyridine or a milder nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. myttex.net [myttex.net]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. baranlab.org [baranlab.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. baranlab.org [baranlab.org]
- 18. N-oxide synthesis by oxidation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. chinesechemsoc.org [chinesechemsoc.org]
- 21. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Hydroxypyridines
Welcome to the technical support center for the chlorination of hydroxypyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reagents for chlorinating hydroxypyridines, and how do I choose the right one?
The choice of chlorinating agent is critical and depends on the substrate's reactivity, the desired regioselectivity, and the scale of the reaction. The three most common reagents are Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂), and N-Chlorosuccinimide (NCS).
-
Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent, especially for converting 2- and 4-hydroxypyridines (which exist predominantly as their pyridone tautomers) into their corresponding chlorides.[1][2][3] It is effective but often requires high temperatures (reflux) and can be challenging to handle and quench on a large scale due to its reactivity with water.[3]
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), SOCl₂ converts the hydroxyl group into a chlorosulfite intermediate, which is then displaced by a chloride ion.[4][5] The addition of a base like pyridine can alter the mechanism from SNi (retention of configuration) to SN2 (inversion of configuration).[4][6][7] It is a good alternative to POCl₃, sometimes allowing for milder conditions.
-
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that serves as an electrophilic chlorine source ("Cl+").[8][9] It is generally used for direct C-H chlorination of the pyridine ring, particularly for electron-rich systems, rather than for converting the hydroxyl group itself.[9][10] Its reactivity can be tuned with acid catalysts or light.[10][11]
| Reagent | Typical Application | Key Advantages | Common Issues |
| POCl₃ | Conversion of 2- and 4-hydroxypyridines | High reactivity, effective for less reactive substrates | Harsh conditions (high temp), difficult workup of excess reagent, potential for decomposition.[3][12] |
| SOCl₂ | Conversion of hydroxypyridines (often with cat. DMF) | Gaseous byproducts (SO₂, HCl) drive reaction, can be used under milder conditions than POCl₃.[13] | Can cause charring/decomposition if not controlled; mechanism can be complex.[4] |
| NCS | Electrophilic C-H chlorination of the pyridine ring | Solid, easy to handle, selective for activated rings.[9][14] | Generally not used for direct OH → Cl conversion; may require catalyst.[10] |
Q2: My chlorination reaction is giving low yields or failing completely. What are the first things to check?
Low conversion is a common issue. The root cause often falls into one of three categories: reagent issues, insufficient activation, or unfavorable reaction conditions.
-
Reagent Purity and Anhydrous Conditions: Both POCl₃ and SOCl₂ are highly sensitive to moisture. Ensure you are using fresh, high-purity reagents and have thoroughly dried all glassware and solvents. Water will rapidly decompose the reagents, rendering them ineffective.
-
Reaction Temperature: These reactions, particularly with POCl₃, often require significant thermal energy to overcome the activation barrier. If you are running the reaction at a lower temperature and seeing no conversion, a stepwise increase in temperature is a logical first step. For example, some POCl₃ protocols call for heating in a sealed reactor to 140–160 °C.[1][3]
-
Substrate Tautomerism: Remember that 2- and 4-hydroxypyridines exist primarily as the pyridone tautomers.[15] The chlorination mechanism involves activation of the carbonyl oxygen. If your substrate is heavily biased towards the hydroxy-aromatic form and is electron-deficient, it may be particularly unreactive.
Q3: How can I control the position of chlorination (regioselectivity) on the pyridine ring?
Regioselectivity is governed by the interplay between the directing effects of the ring nitrogen and any existing substituents.[16]
-
Inherent Ring Electronics: The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the C3 position.[16]
-
Substituent Effects: Electron-donating groups (EDGs) like -OH and -NH₂ are ortho-, para-directing, while electron-withdrawing groups (EWGs) are meta-directing. The final outcome depends on which effect is dominant.[16]
-
The N-Oxide Strategy: For selective chlorination at the C2 or C4 positions, a powerful strategy is to first oxidize the pyridine nitrogen to an N-oxide. This activates these positions for nucleophilic attack. Reaction of the N-oxide with POCl₃ or a similar reagent can then achieve highly regioselective chlorination at C2.[16][17][18]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Conversion of Starting Material
Your reaction has stalled. After checking the basics (reagent quality, temperature), consider the underlying chemistry.
Causality & Troubleshooting Workflow
-
Insufficient Reactivity: If you are using a milder reagent like SOCl₂, your substrate may simply be too electron-deficient to react. Switching to neat POCl₃ at reflux is a standard approach for difficult substrates.[12][19]
-
Use of Catalysts: For SOCl₂ chlorinations, a catalytic amount of DMF can dramatically accelerate the reaction by forming the highly reactive Vilsmeier-Haack reagent in situ.[5] For POCl₃ reactions, adding a base like pyridine or triethylamine can facilitate the formation of the key phosphoryl intermediate.[1][2]
Problem 2: Messy Reaction with Multiple Byproducts
Your reaction produces a complex mixture, indicating decomposition or non-selective side reactions.
-
Possible Cause: Temperature Too High
-
The "Why": While heat is often necessary, excessive temperatures can provide enough energy to access alternative reaction pathways or cause decomposition, leading to charring and a complex product mixture.
-
Solution: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a catalyst (see above) or a more efficient solvent-free protocol, which can sometimes be run at lower temperatures than traditional refluxing methods.[1][3] A protocol using equimolar POCl₃ in a sealed reactor at 140-160°C has been shown to be efficient and high-yielding.[1][2][3]
-
-
Possible Cause: Polychlorination
-
The "Why": If the product of the initial chlorination is still electron-rich enough, it can undergo a second chlorination, especially if excess reagent is used under harsh conditions.
-
Solution: Carefully control the stoichiometry. Use the minimum effective amount of chlorinating agent (e.g., 1.0-1.5 equivalents). Adding the reagent slowly at a lower temperature before heating can also improve selectivity.
-
Problem 3: Difficult Workup and Purification
The reaction is complete, but isolating the pure product is a challenge. This is a particularly common issue with POCl₃.
-
Possible Cause: Quenching Excess POCl₃
-
The "Why": POCl₃ reacts violently and exothermically with water.[3] Pouring the reaction mixture directly into water can be dangerous on a large scale and can lead to hydrolysis of the desired chlorinated product back to the starting material.
-
Solution: The standard procedure is to cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. This helps to dissipate the heat from the quench. After quenching, the pH is typically adjusted to 8-9 with a saturated base solution like Na₂CO₃ to neutralize acids and precipitate the product.[1] An alternative is to first remove the excess POCl₃ under reduced pressure before the aqueous quench.
-
-
Possible Cause: Product is an Unstable Oil or is Water-Soluble
-
The "Why": Not all chloropyridines are stable, crystalline solids. They may be oils or have some water solubility, complicating extraction.
-
Solution: If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, purification by column chromatography is the next step. For water-soluble products, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Saturating the aqueous layer with NaCl can help "salt out" the organic product and improve extraction efficiency.
-
Mechanistic Insights & Key Pathways
Understanding the mechanism is key to rational troubleshooting.
Mechanism 1: Chlorination of 2-Pyridone with POCl₃
The reaction proceeds through the formation of a dichlorophosphate ester intermediate, which makes the oxygen an excellent leaving group. A chloride ion then displaces this group to yield the 2-chloropyridine product.
Mechanism 2: SOCl₂ Chlorination - The Role of Pyridine
With SOCl₂ alone, the reaction often proceeds with retention of stereochemistry via an SNi (Substitution Nucleophilic internal) mechanism. The initially formed chlorosulfite collapses in a way that the chloride is delivered to the same face from which the leaving group departs.[4][7] When pyridine is added, it intercepts the intermediate, displacing chloride, which then acts as an external nucleophile in a standard SN2 reaction, causing an inversion of stereochemistry.[4][6]
Experimental Protocols
Protocol 1: Solvent-Free Chlorination of 2-Hydroxypyridine with Equimolar POCl₃
This modern protocol is advantageous for its reduced waste, simpler workup, and high efficiency, making it suitable for larger-scale preparations.[1][3]
-
Preparation: To a 150 mL Teflon-lined stainless steel reactor, add the 2-hydroxypyridine substrate (0.5 moles).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 0.5 moles, 1.0 equiv.).
-
Reaction: Seal the reactor securely. Heat the reaction mixture to 140 °C for 2 hours with stirring.
-
Cooling & Quenching: Allow the reactor to cool completely to room temperature. In a well-ventilated fume hood, carefully open the reactor and quench the contents by slowly adding them to 100 mL of cold water (~0 °C) or crushed ice with vigorous stirring.
-
Neutralization & Isolation: Adjust the pH of the aqueous solution to 8–9 with a saturated Na₂CO₃ solution. The product may precipitate or can be extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: The crude product can be purified by filtration if it is a solid, or by extraction followed by drying, solvent removal, and either distillation or column chromatography.
Protocol 2: C2-Chlorination of a Pyridine via an N-Oxide Intermediate
This protocol is ideal for achieving regioselectivity that is not possible through direct chlorination.[16]
-
N-Oxide Formation: First, synthesize the pyridine N-oxide from the corresponding pyridine using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂ in acetic acid). Purify this intermediate before proceeding.
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base such as 2,6-lutidine (1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled solution. A color change is often observed.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction with cold water or a saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Analytical Monitoring
Consistent monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): The most common and rapid method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material and the appearance of the less polar product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's mass and can help identify byproducts, giving you a clearer picture of reaction selectivity and conversion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile chloropyridines, providing excellent separation and mass data.
By understanding the principles outlined in this guide and applying them methodically, you can effectively troubleshoot and optimize the chlorination of hydroxypyridines for your specific research and development needs.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Chlorosuccinimide | High-Purity Reagent | Supplier [benchchem.com]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionweb.io [reactionweb.io]
- 14. suru-chem.com [suru-chem.com]
- 15. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
purification strategies for removing impurities from 4-Chloro-3-hydroxypyridine
Introduction
Welcome to the technical support guide for the purification of 4-Chloro-3-hydroxypyridine. This molecule is a key building block in pharmaceutical synthesis, and achieving high purity is critical for downstream applications. Impurities can arise from various sources, including unreacted starting materials, side-products, and subsequent degradation.[1][2] This document provides a structured, question-and-answer-based approach to troubleshooting common purification challenges, grounded in fundamental chemical principles and field-proven methodologies.
Section 1: Troubleshooting - Impurity Identification & Characterization
This section addresses the crucial first step in any purification workflow: understanding what you are trying to remove.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile depends heavily on the synthetic route. Common synthesis pathways, such as the chlorination of 3-hydroxypyridine or hydrolysis of a dichloropyridine precursor, can introduce specific impurities.[3][4] Potential contaminants include:
-
Unreacted Starting Materials: Such as 3-hydroxypyridine.
-
Isomeric Byproducts: Positional isomers like 2-Chloro-3-hydroxypyridine or 6-Chloro-3-hydroxypyridine may form depending on the selectivity of the chlorination reaction.
-
Over-chlorinated Species: Dichloro-3-hydroxypyridine or other polychlorinated pyridines.
-
Reagent-derived Impurities: Byproducts from chlorinating agents (e.g., residues from POCl₃ or SO₂Cl₂).[5]
-
Degradation Products: Pyridine derivatives can be sensitive to oxidation or polymerization, especially if not handled under inert conditions.[3]
Q2: Which analytical techniques should I use to assess the purity of my crude material?
A multi-technique approach is always recommended for robust characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method (e.g., C18 column) with a buffered mobile phase is typically effective for separating polar pyridine derivatives.[6][7][8] It provides quantitative data on the number of impurities and their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the main product and identifying major impurities.[9][10] The spectrum of this compound should show distinct aromatic proton signals. Comparing the integration of impurity peaks to the product peaks can give a semi-quantitative purity estimate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is highly effective for identifying the molecular weights of unknown impurities, which provides crucial clues to their structures.[2][11]
Section 2: Purification Strategies - A Troubleshooter's Guide
Once you have a preliminary understanding of your impurity profile, you can select the most appropriate purification strategy.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: A Researcher's Guide to 4-Chloro-3-hydroxypyridine
Welcome to the comprehensive technical support guide for 4-Chloro-3-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this versatile chemical intermediate. Our goal is to empower you with the knowledge to ensure the stability and integrity of this compound throughout your experimental workflows, minimizing degradation and maximizing reproducible outcomes.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted pyridine derivative with a unique electronic and structural profile that dictates its reactivity and stability. A critical aspect to consider is its existence in a tautomeric equilibrium with 4-chloro-3-pyridone. In polar solvents and the solid state, the pyridone tautomer is generally favored[1][2][3]. This equilibrium has significant implications for its reactivity and potential degradation pathways.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO | [4] |
| Molecular Weight | 129.54 g/mol | [4] |
| Appearance | Off-white to light brown crystalline powder | [5] |
| Melting Point | 148-150 °C (decomposes) | [5] |
| Solubility | Soluble in water and ethanol | [5] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments with this compound, providing insights into the underlying causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptoms:
-
Lower than expected yield in a synthetic transformation.
-
Presence of unexpected spots on TLC or peaks in HPLC/LC-MS analysis.
-
Difficulty in purifying the desired product.
Potential Causes & Troubleshooting Strategies:
-
Degradation of Starting Material: 4-Chloropyridine derivatives can be inherently unstable and may degrade upon storage, especially if exposed to light, moisture, or incompatible materials[6]. The hydrochloride salt form is often more stable for storage[6].
-
Solution: Always use a fresh, high-purity batch of this compound for critical experiments. If you suspect degradation, purify the starting material by recrystallization before use. Consider storing the compound as its hydrochloride salt for long-term stability.
-
-
Incompatibility with Reaction Conditions: Strong oxidizing agents, strong acids, and high temperatures can lead to the decomposition of this compound[7].
-
Solution: Review your reaction conditions. If using strong oxidants or acids, consider milder alternatives. If high temperatures are necessary, minimize the reaction time and perform small-scale test reactions to assess stability.
-
-
Tautomerization-Induced Reactivity: The hydroxypyridine/pyridone tautomerism can lead to different reaction pathways. The pyridone form, for instance, has an amide-like character and may react differently than the hydroxypyridine form.
-
Solution: The solvent system can influence the tautomeric equilibrium[1]. Experiment with different solvents (polar vs. non-polar) to potentially favor the desired reactive tautomer.
-
Issue 2: Discoloration of the Compound During Storage or in Solution
Symptoms:
-
The off-white powder turns yellow, brown, or darkens over time.
-
Solutions of the compound develop a color upon standing.
Potential Causes & Troubleshooting Strategies:
-
Photodegradation: Pyridine derivatives are often light-sensitive[8]. Exposure to UV or even ambient light can trigger degradation, leading to colored impurities. The presence of a chlorine atom can increase the susceptibility to photodegradation[8].
-
Solution: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect from light. Minimize exposure to light during experimental setup.
-
-
Oxidative Degradation: Atmospheric oxygen can contribute to the slow oxidation of the compound, especially in the presence of trace metal impurities which can catalyze the process.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). When preparing solutions for long-term storage, consider degassing the solvent prior to use.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place[7][9]. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere are recommended.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on the chemistry of related compounds, the following pathways are plausible:
-
Hydrolysis: The pyridone tautomer is susceptible to hydrolysis, which can be accelerated in basic or acidic conditions[10]. This could lead to the formation of 3,4-dihydroxypyridine derivatives through nucleophilic substitution of the chlorine atom.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to light can lead to dechlorination or the formation of polymeric materials.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, releasing toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide[7].
Caption: Plausible degradation pathways for this compound.
Q3: How can I monitor the purity and detect degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of this compound and detect any degradation products[11]. A typical Reverse-Phase HPLC (RP-HPLC) method would be a good starting point for method development. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Always handle this compound in a well-ventilated area or a chemical fume hood. Recommended PPE includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[7][9].
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous chemical waste. It should be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain[12][13]. Consult your institution's environmental health and safety office for specific guidance.
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on your specific instrumentation and the impurity profile of your sample.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: A simple acidic mobile phase is often effective for polar, ionizable compounds like pyridines, promoting good peak shape.
-
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (determine the λmax of this compound in your mobile phase for optimal sensitivity).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL.
5. Forced Degradation Study for Method Validation: To ensure the method is stability-indicating, you must be able to resolve the parent compound from its degradation products. This is achieved through forced degradation studies[11].
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a few hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a few hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 100 °C) for several hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for several hours.
After stressing the samples, neutralize them if necessary, dilute to the working concentration, and analyze using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemstock.ae [chemstock.ae]
Technical Support Center: Synthesis of Substituted 4-Hydroxypyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 4-hydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 4-Hydroxypyridines and their tautomeric 4-pyridone forms are privileged scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, low yields, and difficult purifications.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental observations and offer robust, validated protocols to overcome the most frequent hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin the successful synthesis of substituted 4-hydroxypyridines.
Q1: What is the primary structural feature that complicates the synthesis and purification of 4-hydroxypyridines?
A1: The principal challenge stems from the keto-enol tautomerism between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form.[3] The 4-pyridone tautomer is generally more stable, especially in polar solvents and the solid state, due to resonance stabilization and the potential for intermolecular hydrogen bonding.[3] Conversely, the 4-hydroxypyridine form can be more significant in non-polar environments.[3]
This equilibrium has several critical implications:
-
Ambident Reactivity: The molecule can react as a nucleophile at two different sites: the ring nitrogen (from the pyridone form) or the exocyclic oxygen (from the hydroxypyridine form). This leads to challenges in achieving selectivity during reactions like alkylation, often yielding a mixture of N- and O-substituted products.[4][5]
-
Purification Issues: The presence of two interconverting tautomers can cause significant problems during chromatographic purification, such as peak broadening or tailing on silica gel.[6][7]
-
Characterization Complexity: Spectroscopic data can be complex. For instance, NMR spectra may show broad peaks, and the exact chemical shifts can be highly dependent on the solvent and concentration.[5][6]
Caption: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.
Q2: What are the main strategies for constructing the substituted 4-hydroxypyridine ring system?
A2: Several classical and modern synthetic routes are employed, each with its own advantages and challenges:
-
Cyclocondensation of 1,3,5-Tricarbonyl Compounds: This is a foundational method involving the reaction of 1,3,5-tricarbonyl precursors (or their equivalents like β-dicarbonyl dianions) with an ammonia source.[8] While effective for certain substitution patterns, the required precursors can be complex to synthesize.
-
Conversion from 4-Pyranones: A reliable approach involves reacting a substituted 4-pyranone with a primary amine, which displaces the ring oxygen with nitrogen to form the corresponding N-substituted 4-pyridone.[9]
-
From Existing Pyridine Scaffolds:
-
From 4-Aminopyridine: Diazotization of a 4-aminopyridine followed by hydrolysis of the resulting diazonium salt is a common method. Careful control of temperature and acidic conditions is crucial to prevent side reactions.[10]
-
From 4-Halopyridines: Nucleophilic aromatic substitution of 4-chloropyridines under alkaline conditions can yield the desired product, though this often requires forcing conditions.[10]
-
-
Modern Transition-Metal Catalyzed Methods: Contemporary approaches, such as [2+2+2] cycloadditions of alkynes with nitriles or intramolecular cyclizations, offer novel and often more regioselective pathways to highly functionalized pyridines and pyridones.[11][12]
Q3: Why is achieving regioselectivity so difficult when adding new substituents to the ring?
A3: Regioselectivity is a significant hurdle because the inherent electronic properties of the pyridine ring and the influence of existing substituents create a complex reactivity landscape.
-
Electrophilic Substitution: The 4-pyridone ring is electron-rich and behaves like a classical aromatic compound. Electrophilic aromatic substitutions, such as halogenation or nitration, are strongly directed to the C3 and C5 positions.[8]
-
Nucleophilic Addition: When the pyridine nitrogen is activated (e.g., by forming an N-acyl pyridinium salt), the ring becomes susceptible to nucleophilic attack. The regioselectivity of this attack (C2 vs. C4) is highly dependent on the Hard/Soft Acid/Base (HSAB) nature of the nucleophile.[13]
-
Directed Metalation: The presence of a directing group (like an alkoxy group at C2) can allow for regioselective deprotonation at a specific position, enabling the introduction of a substituent via quenching with an electrophile. This strategy has been used to generate 3,4-pyridyne intermediates for difunctionalization.[14]
Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis of substituted 4-hydroxypyridines.
Problem 1: Low Yield and Complex Product Mixtures
Q: My reaction to synthesize a substituted 4-hydroxypyridine is resulting in a low yield and a complex mixture of unidentified products. What are the likely causes and how can I troubleshoot this?
A: Low yields and product complexity are common issues that often point to side reactions, suboptimal conditions, or impure starting materials.[3]
Causality & Troubleshooting Steps:
-
Identify Byproducts: The first step is to understand what is being formed. Use LCMS and crude ¹H NMR to identify potential side products. Common culprits include N-oxides (if using an aminopyridine precursor), products of over-oxidation, or polymeric materials.[3][6]
-
Verify Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and, if necessary, anhydrous. Degradation of reagents like boronic acids or oxidation of phosphine ligands in cross-coupling reactions can halt the desired transformation.[3]
-
Optimize Reaction Parameters:
-
Temperature Control: Many pyridine-forming reactions are exothermic. Runaway temperatures can lead to degradation. Ensure efficient stirring and cooling, and consider the slow, dropwise addition of a key reagent to manage heat generation.[7]
-
Stoichiometry: Re-evaluate the equivalents of reagents, especially the base and any catalyst/ligand system. Incorrect ratios are a frequent source of low conversion and side reactions.[3]
-
Concentration: Running the reaction at a lower concentration can sometimes minimize the formation of intermolecular side products and help dissipate heat.[7]
-
Caption: Troubleshooting workflow for low synthetic yields.
Problem 2: Poor Selectivity in N-Alkylation vs. O-Alkylation
Q: I am attempting to alkylate my 4-hydroxypyridine, but I am consistently getting a mixture of N-alkylated (pyridone) and O-alkylated (alkoxypyridine) products. How can I improve the selectivity?
A: This is a classic problem rooted in the ambident nucleophilic nature of the pyridone anion.[5] The outcome of the reaction is a delicate balance of kinetics vs. thermodynamics, influenced by the alkylating agent, solvent, counter-ion, and temperature. A mixture of N- and O-alkylation products is often obtained under basic conditions.[15]
Strategies for Improving N-Selectivity:
A highly effective modern approach avoids traditional basic conditions altogether. It has been demonstrated that heating a 2-hydroxypyridine with an organohalide without any added catalyst or base can lead to specific and high-yielding N-alkylation.[15][16]
Mechanism of Selectivity: The reaction proceeds via initial O-alkylation to form a pyridyl ether hydrohalide salt. This intermediate then rearranges to the thermodynamically more stable N-alkylated pyridone, driven by the in-situ generated acid (HX).[15][16] This protocol is often highly selective (>99% N-alkylation).
Experimental Protocol: Catalyst- and Base-Free N-Alkylation [15][16]
-
Setup: In a sealed reaction vessel, combine the substituted 4-hydroxypyridine (1.0 equiv) and the alkylating agent (e.g., benzyl bromide, 1.2-2.0 equiv).
-
Solvent: Use a suitable solvent like toluene or acetonitrile, or run the reaction neat if the alkylating agent is a liquid.
-
Heating: Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the alkylating agent.
-
Monitoring: Monitor the reaction by TLC or LCMS. Look for the disappearance of the starting material and the formation of the N-alkylated product.
-
Work-up: After completion, cool the reaction mixture. If a precipitate (the product) has formed, it can be collected by filtration. Otherwise, concentrate the mixture and purify by crystallization or chromatography.
| Parameter | Favors N-Alkylation (Pyridone) | Favors O-Alkylation (Alkoxypyridine) | Rationale |
| Reaction Type | Catalyst/Base-Free Thermal[15][16] | Traditional Base-Mediated | Thermodynamic control vs. potential kinetic mixture. |
| Alkylating Agent | Softer electrophiles (e.g., Benzyl Halides) | Harder electrophiles (e.g., Dimethyl Sulfate) | HSAB Principle: Soft nitrogen attacks soft electrophiles. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Non-polar (e.g., Toluene, Benzene) | Polar solvents solvate the cation, freeing the anion for N-attack. |
| Temperature | Higher | Lower | Favors the formation of the more stable thermodynamic product. |
Problem 3: Difficulty in Product Purification and Isolation
Q: My substituted 4-hydroxypyridine is proving very difficult to purify. Column chromatography results in broad, streaking peaks, and I cannot get it to crystallize from any common solvent system.
A: Purification challenges are often linked to the compound's tautomerism and poor solubility.[3][6]
Troubleshooting Purification:
-
Chromatography Modification:
-
Cause: The acidic nature of standard silica gel can interact with the basic pyridine nitrogen, and the tautomeric equilibrium on the stationary phase causes peak broadening.[7]
-
Solution: Add a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine or a few drops of aqueous ammonia to the solvent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, leading to sharper peaks and reduced tailing.[7]
-
-
Acid-Base Extraction:
-
Cause: Your product may have similar polarity to impurities, making chromatographic separation difficult.
-
Solution: Leverage the basicity of the pyridine nitrogen for a liquid-liquid extraction cleanup.[7]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any trapped impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates or becomes extractable.
-
Extract the product back into an organic solvent, then wash with brine, dry, and concentrate.
-
-
-
Crystallization and Salt Formation:
-
Cause: The compound may have intrinsically low solubility or be an amorphous solid or oil.[8]
-
Solution: If direct crystallization fails, consider forming a salt. Add a solution of an acid (e.g., HCl in ether, p-toluenesulfonic acid in isopropanol) to a solution of your purified or semi-purified product. The resulting salt is often a highly crystalline solid that can be easily filtered and washed. The freebase can be recovered later if needed by neutralization.
-
Caption: Decision workflow for purifying substituted 4-hydroxypyridines.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
anhydrous reaction best practices for pyridine synthesis
Welcome to the technical support center for anhydrous pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who require stringent control over reaction conditions to achieve high yields and purity. The synthesis of pyridine and its derivatives often involves moisture-sensitive reagents and intermediates, making the exclusion of water a critical parameter for success.
This document provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues in Anhydrous Pyridine Synthesis
This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.
Problem 1: My Hantzsch pyridine synthesis is resulting in a very low yield or no product at all.
Question: I am attempting a Hantzsch synthesis of a 1,4-dihydropyridine, which I plan to oxidize to the corresponding pyridine. My yield is consistently below 20%. What are the most likely causes under anhydrous conditions?
Answer: Low yields in the Hantzsch synthesis are a frequent issue and can almost always be traced back to a few key factors, even when anhydrous conditions are attempted.[1]
Potential Causes & Solutions:
-
Residual Moisture: This is the most common culprit. Water can interfere with multiple steps in the Hantzsch mechanism, which involves a series of condensations (Knoevenagel and Michael addition).[2][3]
-
Causality: Trace water can hydrolyze the enamine intermediate, reversing its formation and halting the subsequent Michael addition and cyclization. It can also compete with the ammonia source, leading to unwanted side reactions.
-
Solution: Ensure all components are rigorously dried.
-
Solvents: Do not trust a manufacturer's seal on a solvent bottle as a guarantee of absolute dryness. It is best practice to dry solvents immediately before use.[1] For instance, refluxing ethanol over magnesium turnings or toluene over sodium/benzophenone until the characteristic blue/purple ketyl radical color persists is effective. Store freshly dried solvents over activated 3Å or 4Å molecular sieves.[4][5]
-
Reagents: Dry liquid aldehydes over anhydrous magnesium sulfate or calcium sulfate and distill them. Solid reagents should be dried in a vacuum oven. Ammonium acetate is hygroscopic and should be a prime suspect; dry it thoroughly under vacuum before use.
-
Glassware: All glassware must be either oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before assembly.[6][7][8]
-
-
-
Inefficient Aromatization: The direct product of the Hantzsch reaction is a 1,4-dihydropyridine (1,4-DHP). A separate, often inefficient, oxidation step can lead to significant product loss.[9][10]
-
Causality: The 1,4-DHP can be unstable under purification conditions or the chosen oxidant may be too harsh, leading to degradation.
-
Solution: Consider a one-pot synthesis and aromatization. Using an oxidant like ferric chloride or potassium permanganate directly in the reaction mixture can simplify the procedure and improve overall yield.[10] Alternatively, mild oxidizing agents such as iodine in refluxing methanol can be effective for the isolated 1,4-DHP.[10]
-
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires long reflux times, which can lead to side product formation and degradation.[10]
-
Causality: Extended heating can promote side reactions, such as the self-condensation of the β-ketoester.
-
Solution: Optimize your conditions. The use of p-toluenesulfonic acid (PTSA) as a catalyst, particularly with ultrasonic irradiation, has been shown to dramatically increase yields and shorten reaction times.[1][9][10] Microwave-assisted synthesis is another modern approach that can significantly improve efficiency.[11]
-
Problem 2: My Guareschi-Thorpe condensation is failing, and I'm recovering starting materials.
Question: I'm trying to synthesize a 2-pyridone via the Guareschi-Thorpe reaction using cyanoacetamide and a 1,3-diketone. The reaction is not proceeding. What should I investigate?
Answer: The Guareschi-Thorpe condensation is a robust method for creating 2-pyridones.[12] Failure to react often points to issues with the nitrogen source or reaction medium, even in nominally anhydrous setups.
Potential Causes & Solutions:
-
Ineffective Ammonia Source: The reaction relies on ammonia for the initial condensation with the diketone and subsequent cyclization.
-
Causality: If using gaseous ammonia, poor delivery or solubility in a strictly anhydrous, non-polar solvent can starve the reaction. If using an ammonium salt like ammonium acetate, its decomposition to provide ammonia may be inefficient under your conditions.
-
Solution: While the classic reaction often uses aqueous ammonia, an anhydrous version can be achieved by using a solution of ammonia in a dry alcohol (e.g., ethanol). Alternatively, ammonium carbonate can serve as an effective nitrogen source and promoter in an aqueous or aqueous/ethanolic medium, which can be adapted for specific substrates.[13][14]
-
-
Incorrect pH/Catalyst: The condensation steps are sensitive to pH.
-
Causality: The reaction requires a slightly basic environment to facilitate deprotonation and condensation steps but should not be so basic as to cause hydrolysis of the cyanoacetamide.
-
Solution: While often run with just ammonia, the addition of a catalytic amount of a base like piperidine can be beneficial in an anhydrous system. If adapting from an aqueous protocol, consider that the pKa values of reagents shift in organic solvents, and the "basicity" may need to be re-optimized.
-
Troubleshooting Workflow: A Logic Diagram
The following diagram outlines a systematic approach to diagnosing low-yield issues in a moisture-sensitive pyridine synthesis.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for many pyridine syntheses?
A1: Anhydrous (water-free) conditions are vital because many reagents and intermediates in these syntheses are highly reactive towards water.[1] Moisture can cause:
-
Reagent Quenching: Strong bases (e.g., NaH, LDA) or organometallic reagents used in some pyridine functionalization or synthesis routes are immediately destroyed by water.[15][16]
-
Promotion of Side Reactions: Water can promote the hydrolysis of esters or other functional groups present in the starting materials or intermediates, leading to unwanted byproducts.[1]
-
Inhibition of Catalysts: Certain catalysts, particularly those based on transition metals, can be deactivated by water. The cumulative effect of these issues is a significant reduction in both the yield and purity of the desired pyridine product.[1]
Q2: What is the most reliable way to set up a reaction under an inert atmosphere without a glovebox?
A2: A Schlenk line or a simple gas manifold with a dual vacuum/inert gas source is the standard method.[6] The key is to remove the atmospheric air (which contains oxygen and moisture) from the reaction vessel and replace it with a dry, inert gas like argon or nitrogen.
Caption: Workflow for setting up an inert atmosphere reaction.
The "Evacuate & Backfill" cycle is the most critical step.[17] By pulling a vacuum, you remove the bulk of the atmosphere. By refilling with inert gas, you replace it. Repeating this cycle three times is generally sufficient to reduce oxygen and moisture to negligible levels for most applications.
Q3: Which drying agent is best for my solvents?
A3: The choice of drying agent depends on the solvent's chemical nature (protic/aprotic, polar/non-polar) and the required level of dryness.[16][18] Simply adding a desiccant and filtering is often insufficient for high-stakes reactions; distillation from a reactive drying agent is the gold standard.
| Solvent Class | Recommended Drying Agents (for Distillation) | Incompatible Agents (Warning!) |
| Ethers (THF, Dioxane) | Sodium/Benzophenone | P₄O₁₀, CaCl₂ (forms adducts) |
| Aprotic Polar (DMF, MeCN) | CaH₂, P₄O₁₀ (followed by distillation) | Sodium (reacts violently with DMF) |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone, CaH₂ | MgSO₄, Na₂SO₄ (low efficiency) |
| Halogenated (DCM, Chloroform) | CaH₂, P₄O₁₀ | Sodium, strong bases (can cause dehydrohalogenation) |
| Pyridine (as a solvent/reagent) | KOH, NaOH, BaO, CaH₂ (followed by distillation)[4][19][20] | Acidic agents (e.g., CaCl₂) |
Table summarizing common solvents and appropriate high-performance drying agents.
Expert Tip: Calcium hydride (CaH₂) is a versatile and powerful drying agent for many solvents because it reacts irreversibly with water to produce hydrogen gas, which escapes the system, driving the drying process to completion.[15][21]
Q4: My purified pyridine turns yellow/brown upon storage. Why, and how can I prevent it?
A4: The discoloration of pyridine is typically due to the formation of impurities from exposure to air, light, and residual moisture.[20]
-
Causality: Pyridine can undergo slow oxidation and polymerization reactions. The presence of even trace impurities can catalyze this degradation.
-
Solution: Proper purification and storage are key.
-
Purification: Distillation from KOH or CaH₂ will remove both water and many impurities that cause discoloration.[4][20]
-
Storage: Store purified, anhydrous pyridine in a dark or amber glass bottle under an inert atmosphere (argon or nitrogen).[20] Using a bottle with a septum-lined cap allows for removal via a dry syringe without compromising the inert atmosphere. Storing over activated 4Å molecular sieves can help maintain dryness.[20]
-
Protocol: Example Anhydrous Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, a classic Hantzsch product, under strictly anhydrous conditions.
Materials:
-
Benzaldehyde (freshly distilled)
-
Ethyl acetoacetate (freshly distilled from anhydrous MgSO₄)
-
Ammonium acetate (dried under high vacuum at 50°C for 4h)
-
Anhydrous Ethanol (distilled from Mg/I₂)
-
50 mL round-bottom flask, reflux condenser, magnetic stir bar
-
Schlenk line with nitrogen gas source
Methodology:
-
Glassware Preparation: Flame-dry the 50 mL flask (containing a stir bar) and reflux condenser under a steady stream of nitrogen. Allow to cool to room temperature while maintaining positive nitrogen pressure.
-
Reaction Assembly: Assemble the flask and condenser. Ensure joints are well-sealed. Maintain a gentle nitrogen flow throughout the reaction, vented through an oil bubbler.
-
Reagent Addition:
-
To the flask, add ammonium acetate (0.77 g, 10 mmol) under a counter-flow of nitrogen.
-
Add 20 mL of anhydrous ethanol via a dry syringe to dissolve the ammonium acetate.
-
Add ethyl acetoacetate (2.60 g, 20 mmol) via syringe.
-
Finally, add freshly distilled benzaldehyde (1.06 g, 10 mmol) dropwise via syringe.
-
Self-Validation Check: The solution should be clear and homogeneous. Any cloudiness may indicate wet reagents.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) using an oil bath. Stir vigorously. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.[13]
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature. A yellow precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration through a Büchner funnel.
-
Wash the product with a small amount of ice-cold ethanol.
-
Dry the product under vacuum to obtain the 1,4-dihydropyridine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 17. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 18. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 19. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Content Not Available [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Chloro-3-hydroxypyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation in chemical reactions involving 4-Chloro-3-hydroxypyridine. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.
Issue 1: Rapid and Complete Loss of Catalytic Activity Early in the Reaction
Question: My palladium-catalyzed cross-coupling reaction with this compound stopped completely after only a short period. What is the likely cause and how can I fix it?
Answer: A sudden and total loss of activity often points to acute catalyst poisoning. In reactions involving chlorinated compounds like this compound, the chlorine atom itself can be a potent poison for many transition metal catalysts, particularly palladium and nickel.[1][2][3]
Causality Explained: Catalyst poisons are substances that bind strongly to the active sites of a catalyst, blocking them from participating in the desired reaction.[4] Chlorine, often in the form of chloride ions or HCl generated in situ, can irreversibly bind to the metal surface of the catalyst, rendering it inactive.[1][3] This is a more severe issue than simple competitive inhibition and can lead to permanent deactivation.[1]
Troubleshooting Protocol:
-
Feedstock Analysis:
-
Action: Immediately analyze your this compound and other reactants for impurities, especially other halogenated compounds or sulfur-containing species, which are also known catalyst poisons.[4]
-
Technique: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.
-
-
Reaction Environment Scrutiny:
-
Action: Ensure all solvents and reagents are anhydrous and free of acidic contaminants. The presence of water can facilitate the formation of hydrochloric acid, exacerbating the poisoning effect.
-
Technique: Use freshly dried solvents and high-purity reagents. Consider adding a non-coordinating base to scavenge any generated acid.
-
-
Catalyst Selection and Modification:
-
Action: If chlorine poisoning is confirmed, consider switching to a more robust catalyst system. Some ligand-supported palladium complexes exhibit higher tolerance to halides.
-
Insight: The electronic properties of the ligands can modulate the susceptibility of the palladium center to poisoning.
-
-
Process Condition Adjustment:
-
Action: Lowering the reaction temperature, if feasible for the desired transformation, can sometimes reduce the rate of poison-induced deactivation.
-
Rationale: The strength of the bond between the poison and the catalyst surface can be temperature-dependent.
-
Issue 2: Gradual Decline in Reaction Rate and Yield Over Time
Question: My reaction yield is slowly but consistently decreasing with each catalytic cycle or over the course of a single batch reaction. What's happening?
Answer: A gradual decline in performance is characteristic of several slower deactivation mechanisms, including coking (fouling), sintering, and leaching of the active metal.
A. Coking/Fouling
Causality Explained: Coking, or fouling, is the deposition of carbonaceous materials on the catalyst surface and within its pores.[5][6] These deposits physically block the active sites, preventing reactants from accessing them.[5] In reactions with pyridine derivatives, polymerization or decomposition of the starting material, products, or intermediates can lead to coke formation.[7][8]
Troubleshooting Protocol:
-
Confirm Coking:
-
Optimize Reaction Conditions:
-
Action: Adjusting reaction parameters can minimize coke formation.
-
Recommendations:
-
Lower the reaction temperature. Higher temperatures often accelerate coking reactions.[8]
-
Modify the reactant concentrations or the solvent.
-
Ensure efficient stirring to prevent localized "hot spots" where coking may be more pronounced.
-
-
-
Catalyst Regeneration (for heterogeneous catalysts):
-
Action: If coking is confirmed, a regeneration cycle can often restore activity.
-
Protocol: This typically involves a controlled combustion of the coke in a diluted stream of air or oxygen at elevated temperatures.[9] The specific temperature and gas composition will depend on the catalyst and support material.
-
B. Sintering
Causality Explained: Sintering is the thermal agglomeration of small metal crystallites on a support into larger ones.[11][12] This process leads to a decrease in the active surface area of the catalyst, resulting in a lower overall activity.[11][12] Sintering is highly dependent on temperature but can also be influenced by the reaction atmosphere.[11][13]
Troubleshooting Protocol:
-
Characterize the Spent Catalyst:
-
Mitigation Strategies:
-
Action: Implement changes to the reaction setup or catalyst formulation.
-
Recommendations:
-
Operate at the lowest effective temperature to slow down the thermally driven sintering process.[11]
-
Choose a catalyst support that has strong metal-support interactions to anchor the metal particles and inhibit their migration.[11]
-
Consider catalysts with a very narrow particle size distribution, as smaller particles are more prone to Ostwald ripening, a form of sintering.[13]
-
-
C. Leaching
Causality Explained: Leaching is the dissolution of the active metal from the solid support into the reaction medium.[15][16] This is a common issue with supported palladium catalysts in liquid-phase reactions, especially in cross-coupling reactions where soluble palladium species are often the true catalytic intermediates.[15][17][18] While some level of leaching may be necessary for the reaction to proceed, excessive or irreversible leaching leads to a permanent loss of catalyst.
Troubleshooting Protocol:
-
Detect Leached Metal:
-
Action: Analyze the reaction solution for the presence of the catalytic metal.
-
Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) of the filtered reaction mixture can quantify the amount of leached metal.
-
-
Minimize Leaching:
-
Action: Modify the reaction conditions or the catalyst itself.
-
Recommendations:
-
The choice of solvent can significantly impact the stability of the metal on its support.
-
Employing ligands that can coordinate with the metal and stabilize it on the support can reduce leaching.
-
After the reaction, consider adding a scavenger to recapture the leached metal from the product solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation?
A1: The most common signs include:
-
A decrease in the reaction rate.
-
A drop in the yield of the desired product.
-
A change in the selectivity of the reaction, leading to more byproducts.
-
An increase in the pressure drop across a fixed-bed reactor, which can indicate fouling or catalyst attrition.[9]
-
A visible change in the catalyst's appearance (e.g., color change due to coking).
Q2: How can I distinguish between the different types of catalyst deactivation?
A2: A systematic characterization of the spent catalyst is crucial for diagnosing the deactivation mechanism.[14][19][20]
| Deactivation Mechanism | Key Indicators and Analytical Techniques |
| Poisoning | Presence of foreign elements (e.g., Cl, S) on the catalyst surface. Techniques: X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), Elemental Analysis.[19][21] |
| Coking/Fouling | Carbonaceous deposits on the catalyst. Techniques: Temperature-Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), Visual Inspection.[10] |
| Sintering | Increase in metal particle size and decrease in active surface area. Techniques: Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), BET Surface Area Analysis, Chemisorption.[10][12][14] |
| Leaching | Presence of the catalytic metal in the reaction solution. Techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS) on the filtrate. |
Q3: Can I regenerate my deactivated catalyst?
A3: It depends on the deactivation mechanism.
-
Coking: Often reversible through controlled oxidation to burn off the carbon deposits.[9]
-
Poisoning: Regeneration can be difficult and is highly dependent on the nature of the poison. In some cases, a chemical wash or thermal treatment may remove the poison, but often the deactivation is permanent.[1]
-
Sintering: Generally considered irreversible, as it involves a physical change in the catalyst structure.[11]
-
Leaching: The catalyst itself cannot be regenerated, but the leached metal can sometimes be recovered from the reaction mixture and re-deposited onto a support.
Q4: How does the structure of this compound contribute to catalyst deactivation?
A4: The structure of this compound presents several challenges:
-
Chlorine Atom: As discussed, the chloro-substituent is a potential source of catalyst poison.[1][3]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst. While this coordination is often a key step in the desired reaction (e.g., in cross-coupling), strong, non-productive binding can inhibit catalytic turnover.
-
Hydroxyl Group: The acidic proton of the hydroxyl group can interact with basic sites on the catalyst or support, potentially influencing the reaction pathway or catalyst stability.
Visualizing Deactivation and Troubleshooting
To aid in understanding the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate the primary mechanisms and a logical troubleshooting workflow.
Caption: Primary catalyst deactivation pathways and their effects.
References
- 1. Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production - Syamcat Catalyst Manufacturer [syamcat.com]
- 2. echemi.com [echemi.com]
- 3. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst Characterization Techniques [hidenanalytical.com]
- 11. chemisgroup.us [chemisgroup.us]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Technical Support Center: Scaling Up 4-Chloro-3-hydroxypyridine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-3-hydroxypyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to a pilot plant. Our focus is on providing practical, experience-driven advice to anticipate and troubleshoot challenges, ensuring a safe, efficient, and scalable process.
Part 1: The Scale-Up Philosophy: Beyond Linear Thinking
Scaling a chemical synthesis is rarely a linear process.[1] A reaction that provides a high yield and purity in a 1-liter flask can behave unexpectedly in a 100-liter reactor. This is due to fundamental changes in physical and chemical properties that do not scale proportionately.[2] Key factors that change non-linearly include the surface-area-to-volume ratio, heat transfer efficiency, and mixing dynamics.[1][3] Understanding these principles is the first step to a successful scale-up.
This guide addresses the most common questions and issues encountered during the scale-up of this compound, focusing on the prevalent synthetic route: the direct chlorination of 3-hydroxypyridine.
Workflow: From Lab Feasibility to Pilot Plant Campaign
The journey from a lab-scale reaction to a pilot plant batch requires a structured approach. The following workflow outlines the critical stages and decision points.
Caption: A typical workflow for scaling chemical synthesis.
Part 2: Frequently Asked Questions (FAQs)
Section A: Reaction Chemistry & Optimization
Q1: What is the most robust and scalable method for synthesizing this compound?
A1: The direct chlorination of 3-hydroxypyridine is the most common and industrially viable route. While various chlorinating agents can be used, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃) is frequently employed.[4]
Recent advancements have demonstrated a highly efficient, solvent-free method using an equimolar amount of POCl₃ with pyridine as a base in a sealed reactor.[5][6] This approach is advantageous for large-scale production because it minimizes solvent waste, reduces the amount of hazardous POCl₃ required, and often results in shorter reaction times and high yields.[5]
Q2: My reaction yield dropped significantly when moving from a 500 mL flask to a 20 L reactor. What are the likely causes?
A2: This is a classic scale-up challenge. The primary culprits are typically related to mass and heat transfer.
-
Inefficient Mixing: In a small flask, a magnetic stir bar provides adequate agitation. In a 20 L reactor, mechanical stirring is used, but "dead zones" can form where mixing is poor.[3] This leads to localized concentration gradients, causing incomplete reactions or the formation of byproducts.
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically with scale.[2] A reaction that is easily cooled in a flask may experience significant temperature spikes (exotherms) in a large reactor because the heat generated cannot be removed efficiently. This can lead to product degradation or unwanted side reactions.
-
Reagent Addition Rate: Adding a reagent all at once might be feasible on a small scale. On a large scale, this can cause dangerous exotherms. The addition rate must be carefully controlled to match the reactor's cooling capacity.
A3: The formation of dark, insoluble materials often points to decomposition or polymerization, which is exacerbated by poor heat control at larger scales.[7] Localized "hot spots" within the reactor, due to inefficient mixing, can cause starting materials or intermediates to degrade. Pyridine-based compounds, in particular, can be prone to coking or polymerization under harsh thermal conditions.[7]
To mitigate this, ensure your reactor's agitation is sufficient to maintain a homogenous mixture and prevent localized overheating. Implementing a controlled, subsurface addition of the chlorinating agent can also help dissipate the heat of reaction more effectively.
Section B: Process & Equipment
Q4: What type of reactor is best suited for this chlorination reaction at the pilot scale?
A4: A glass-lined or Hastelloy reactor is highly recommended. The reaction involves corrosive reagents like POCl₃ and generates acidic byproducts. These materials of construction offer excellent chemical resistance. The reactor must be equipped with:
-
A robust agitation system (e.g., a multi-bladed impeller) to ensure proper mixing.
-
A jacketed system for precise temperature control (both heating and cooling).
-
Ports for controlled reagent addition, in-process sampling, and monitoring probes (temperature, pressure).[3]
-
A reflux condenser and a scrubber system to safely handle and neutralize any off-gassing (e.g., HCl).
Q5: How should I approach the work-up and isolation of this compound at a large scale?
A5: The work-up procedure must be adapted for pilot-scale equipment.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and potentially dangerous on a large scale.[5] The reaction mixture should be transferred slowly and under controlled temperature to a separate quench vessel containing ice water or a cooled aqueous base. Never add water directly to the hot reaction mixture in the primary reactor.
-
pH Adjustment: After quenching, the acidic mixture will need to be neutralized. This should be done cautiously with a suitable base (e.g., sodium carbonate or sodium hydroxide solution), ensuring the temperature is controlled.
-
Extraction & Isolation: The product can be extracted into an appropriate organic solvent. Phase separation in a large reactor can be slower than in a separatory funnel. Allow adequate time for the layers to settle.
-
Purification: While lab-scale purification might involve column chromatography, this is often impractical at the pilot scale. Recrystallization or distillation are more scalable techniques. Developing a robust crystallization process is key to achieving high purity.
Table 1: Comparison of Lab vs. Pilot Plant Process Parameters
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Rationale for Change |
| Agitation | Magnetic Stir Bar | Mechanical Impeller (e.g., Pfaudler) | Ensures homogeneity in a larger volume; overcomes higher viscosity. |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Reactor with Thermal Fluid | Provides precise, uniform temperature control and efficient heat transfer.[2] |
| Reagent Addition | Manual (Pipette/Funnel) | Metering Pump (Controlled Rate) | Prevents dangerous exotherms and ensures consistent reaction profile. |
| Work-up Quench | Pouring into beaker of ice | Slow transfer to a dedicated quench vessel | Safely manages the highly exothermic quench of POCl₃.[5] |
| Purification | Column Chromatography | Crystallization / Distillation | Scalable methods for isolating pure product in large quantities. |
Section C: Troubleshooting Guide
The following decision tree and table provide a structured approach to troubleshooting common issues.
Caption: Troubleshooting decision tree for synthesis issues.
Table 2: Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Temperature too low. 2. Inefficient mixing leading to stratification. 3. Deactivated or poor-quality chlorinating agent. | 1. Confirm internal reactor temperature and increase if necessary. 2. Increase agitator speed; confirm vortexing is adequate. 3. Use a fresh, unopened bottle of POCl₃ or titrate to confirm activity. |
| Formation of Dark Tarry Byproduct | 1. Reaction temperature is too high (runaway exotherm). 2. Localized overheating ("hot spots") due to poor mixing. | 1. Reduce batch size or slow down the addition rate of the limiting reagent. 2. Improve agitation. Consider subsurface addition to dissipate heat. |
| Difficult Phase Separation During Work-up | 1. Formation of an emulsion. 2. Rag layer caused by insoluble impurities. | 1. Add a small amount of brine (saturated NaCl solution). 2. Perform a filtration step before extraction. |
| Product Fails Purity Specification | 1. Incomplete reaction leaving starting material. 2. Byproduct formation. 3. Inefficient purification/crystallization. | 1. Re-evaluate reaction conditions (time, temp, stoichiometry). 2. Use analytical techniques (LC-MS) to identify byproducts and adjust conditions to minimize them.[8] 3. Re-develop the crystallization solvent system; consider a hot filtration or carbon treatment. |
Part 3: Safety Considerations
Scaling up chemical reactions introduces new safety hazards that must be rigorously addressed.
Q6: What are the primary safety hazards associated with the synthesis of this compound?
A6: The primary hazards stem from the reagents and the reaction itself.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Inhalation can be fatal. All handling must be done in a well-ventilated area (fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.
-
3-Hydroxypyridine: Harmful if swallowed and can cause skin and serious eye irritation.[9][10]
-
Exothermic Reaction: The chlorination reaction and, especially, the quenching of POCl₃ are highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[2] A process safety review, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is essential before attempting a pilot-scale batch.
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor must be vented to a scrubber containing a caustic solution to neutralize the gas.
Part 4: Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis using Equimolar POCl₃ (Example)
This protocol is an illustrative example based on literature procedures and should be adapted and optimized based on laboratory findings.[5]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-hydroxypyridine (e.g., 0.1 mol).
-
Reagent Addition: Add pyridine (0.1 mol) as a base.
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃, 0.1 mol) to the stirred mixture.
-
Reaction: Heat the mixture to 140-160 °C in a sealed reactor or under reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[5][11]
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous solution to ~7-8 with a saturated sodium carbonate solution, keeping the temperature below 20 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Analysis of Chloropyridine Isomers in Suzuki Coupling Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The functionalization of the pyridine ring, a ubiquitous scaffold in pharmaceuticals, often relies on this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth comparative analysis of the three chloropyridine isomers—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—in the context of their performance in Suzuki coupling reactions. By examining the interplay of electronic and steric effects, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Introduction: The Suzuki-Miyaura Coupling and the Challenge of Chloropyridines
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has revolutionized the synthesis of biaryl compounds due to its mild reaction conditions and broad functional group tolerance.[1] While aryl bromides and iodides are common substrates, the use of more cost-effective and readily available aryl chlorides has gained significant traction. However, the coupling of heteroaryl chlorides, such as chloropyridines, presents unique challenges.
Chloropyridines are less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[2] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2] The position of the chlorine atom on the pyridine ring significantly influences the substrate's reactivity, leading to notable differences in performance among the 2-, 3-, and 4-chloropyridine isomers.
Comparative Reactivity of Chloropyridine Isomers
The reactivity of chloropyridine isomers in Suzuki coupling is a nuanced interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack and influences the ease of oxidative addition of the C-Cl bond to the palladium catalyst.
General Reactivity Trend:
Generally, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the trend: 2-halopyridine ≈ 4-halopyridine > 3-halopyridine. This is attributed to the electronic influence of the nitrogen atom, which activates the ortho (2-) and para (4-) positions more effectively than the meta (3-) position. However, in the case of Suzuki coupling, and particularly with certain catalyst systems, this trend can be disrupted, especially for the 2-chloro isomer.
The "2-Pyridyl Problem": A Key Consideration for 2-Chloropyridine
A significant challenge in Suzuki couplings involving 2-substituted pyridines is often referred to as the "2-pyridyl problem." The proximity of the nitrogen atom to the reaction center can lead to chelation with the palladium catalyst, forming stable, less reactive intermediates that can inhibit the catalytic cycle.[3] This can result in lower yields and require more specialized catalytic systems to overcome.
Experimental Data Comparison
Direct comparative studies of the three chloropyridine isomers under identical Suzuki coupling conditions are not abundant in the literature. However, by compiling data from various sources, a general performance comparison can be made. The following table summarizes representative yields for the Suzuki coupling of 2-, 3-, and 4-chloropyridine with phenylboronic acid using palladium-based catalysts. It is crucial to note that direct comparison is challenging due to variations in catalysts, ligands, bases, solvents, and temperatures across different studies.
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | [4] |
| 3-Chloropyridine | NiCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 24 | Promising Conversion | [5] |
| 4-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Moderate to Good | [5] |
| 4-Chloropyridine | NiCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 24 | Promising Conversion | [5] |
Note: The data presented is a compilation from different sources and should be interpreted with caution as a direct head-to-head comparison under identical conditions was not available. The nickel-catalyzed system showed promising results for 3- and 4-chloropyridine, but was ineffective for 2-chloropyridine.[5]
Mechanistic Insights: Understanding the Reactivity Differences
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle, particularly the oxidative addition of the chloropyridine to the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The Rate-Determining Step
The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step in the coupling of aryl chlorides.[6] The electronic nature of the pyridine ring plays a crucial role here. The electron-withdrawing nitrogen atom decreases electron density on the ring carbons, making the C-Cl bond more susceptible to oxidative addition, particularly at the 2- and 4-positions.
-
2-Chloropyridine and 4-Chloropyridine: The nitrogen atom's -I (inductive) and -M (mesomeric) effects are most pronounced at the ortho and para positions, leading to a more electrophilic carbon center and facilitating oxidative addition.
-
3-Chloropyridine: The meta position is less affected by the nitrogen's electronic effects, resulting in a stronger C-Cl bond and a slower rate of oxidative addition compared to the other two isomers.
Catalyst Inhibition by 2-Chloropyridine
Despite the favorable electronic activation for oxidative addition, 2-chloropyridine often exhibits lower reactivity in practice. This is primarily due to the aforementioned "2-pyridyl problem." The nitrogen atom can act as a ligand, coordinating to the palladium center and forming a stable five-membered ring chelate after oxidative addition. This chelation can hinder subsequent steps in the catalytic cycle, such as transmetalation, effectively poisoning the catalyst.
In a notable study using a nickel/dppf catalyst system, it was observed that while 3- and 4-chloropyridine underwent successful Suzuki-Miyaura coupling, 2-chloropyridine failed to produce the desired product.[5] Mechanistic investigations revealed that 2-chloropyridine leads to the formation of a stable dimeric nickel species, which is catalytically inactive.[5]
Caption: Factors influencing the reactivity of chloropyridine isomers.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of chloropyridines with phenylboronic acid. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 4-Chloropyridine
This protocol is adapted from general procedures for the coupling of heteroaryl chlorides.
Materials:
-
4-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloropyridine, phenylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of 3-Chloropyridine
This protocol is based on conditions reported to be effective for 3-chloropyridine.[5]
Materials:
-
3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
[NiCl(o-tol)(dppf)] precatalyst (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a vial add the [NiCl(o-tol)(dppf)] precatalyst, 3-chloropyridine, phenylboronic acid, and potassium phosphate.
-
Add 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Caption: A generalized experimental workflow for Suzuki coupling of chloropyridines.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloropyridine isomers is a powerful synthetic tool, but the choice of isomer and reaction conditions must be carefully considered to achieve optimal results.
-
4-Chloropyridine is generally a reliable substrate, exhibiting good reactivity under various palladium- and nickel-catalyzed conditions due to favorable electronic activation and minimal steric hindrance.
-
3-Chloropyridine is typically less reactive than the 4-isomer due to weaker electronic activation. However, with robust catalyst systems, such as those employing nickel, good yields can be achieved.
-
2-Chloropyridine presents the most significant challenge. While electronically activated for oxidative addition, its propensity for catalyst inhibition via chelation (the "2-pyridyl problem") often leads to lower yields or complete reaction failure with standard catalyst systems. The use of specialized ligands that can mitigate this inhibition is often necessary for successful coupling.
For researchers embarking on syntheses involving chloropyridines, a thorough understanding of these isomeric differences is paramount. It is recommended to start with more robust and modern catalyst systems, particularly for the challenging 2-chloro and less reactive 3-chloro isomers. Careful optimization of the catalyst, ligand, base, and solvent will be crucial for maximizing the yield and efficiency of the Suzuki-Miyaura coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to 2D NMR: Unambiguous Structure Validation of 4-Chloro-3-hydroxypyridine Derivatives
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is not merely an academic exercise—it is a foundational requirement for intellectual property, regulatory submission, and the rational design of next-generation therapeutics. The 4-Chloro-3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, but its substitution patterns can create significant ambiguity in structural assignment when relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) data.
This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of this compound derivatives. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a synergistic suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system to solve complex structural puzzles.
The Inherent Challenge: Limitations of 1D NMR
1D ¹H and ¹³C NMR spectra provide essential preliminary data, including the number of unique proton and carbon environments, proton integration, and multiplicity. However, for a substituted this compound, this information is often insufficient.
Consider a hypothetical derivative, 4-Chloro-3-hydroxy-6-methylpyridine .
Table 1: Preliminary 1D NMR Data and Associated Ambiguities
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment Ambiguity |
| ¹H | 7.95 | d | 1H | Aromatic Proton 1 (H-2 or H-5?) |
| ¹H | 7.20 | d | 1H | Aromatic Proton 2 (H-2 or H-5?) |
| ¹H | 2.50 | s | 3H | Methyl Protons (CH₃) |
| ¹³C | 155.2 | s | - | Quaternary Carbon (C-3 or C-4?) |
| ¹³C | 148.5 | s | - | Quaternary Carbon (C-6) |
| ¹³C | 140.1 | d | - | Aromatic CH (C-2 or C-5?) |
| ¹³C | 125.8 | s | - | Quaternary Carbon (C-3 or C-4?) |
| ¹³C | 123.5 | d | - | Aromatic CH (C-2 or C-5?) |
| ¹³C | 24.0 | q | - | Methyl Carbon (CH₃) |
The key challenges are evident:
-
Positional Isomerism: We can confirm the presence of two distinct aromatic protons, but we cannot definitively assign them to the C-2 and C-5 positions without further information.
-
Quaternary Carbon Assignment: The signals for the substituent-bearing carbons (C-3, C-4, and C-6) are singlets in the ¹³C spectrum and cannot be assigned based on multiplicity.[1]
To resolve this, we employ a logical workflow of 2D NMR experiments.
Figure 1: A logical workflow for structure elucidation using 2D NMR.
Part 1: Mapping Proton Neighbors with COSY
Expertise & Causality: The first step in resolving ambiguity is to establish the proton framework. Correlation Spectroscopy (COSY) is the definitive experiment for identifying protons that are scalar (J-coupled) to one another, typically through two or three bonds.[2] For our pyridine ring, this will reveal which aromatic protons are adjacent, allowing us to build a map of the proton spin system.
Experimental Protocol: gCOSY
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solution is clear and free of particulate matter.
-
Spectrometer Setup: On a 400 MHz or higher spectrometer, acquire a standard 1D ¹H spectrum to determine the spectral width. Lock and shim the instrument for optimal resolution.
-
Acquisition:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-10 ppm).
-
Acquire 256-512 increments in the F1 (indirect) dimension and 2-4 scans per increment.
-
Set the number of points in the F2 (direct) dimension to 1024 or 2048.
-
Use a relaxation delay of 1.5-2.0 seconds.[1]
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum.
Data Interpretation: The COSY spectrum displays the ¹H spectrum on both the x- and y-axes. The diagonal consists of the 1D spectrum, while the off-diagonal cross-peaks indicate coupling. In our example, we would expect to see no cross-peaks between the two aromatic signals at 7.95 ppm and 7.20 ppm. This lack of correlation is a crucial piece of data: it proves the two protons are not adjacent. In a 4-Chloro-3-hydroxy-6-methylpyridine, the protons are at positions 2 and 5, separated by four bonds, and thus do not couple. This immediately rules out other isomeric possibilities where aromatic protons would be adjacent.
Part 2: The Direct Link - Assigning Protonated Carbons with HSQC
Expertise & Causality: Having established the proton locations relative to each other, we must now definitively link them to the carbons to which they are directly attached. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton and carbon nuclei through their strong, one-bond J-coupling.[1][2][3] This is the most reliable method for assigning protonated carbons, creating concrete C-H pairings.
Experimental Protocol: gHSQC
-
Setup: Use the same sample. Ensure both the ¹H and ¹³C channels of the probe are tuned and matched.
-
Acquisition:
-
Use a standard gradient-enhanced HSQC pulse sequence with sensitivity improvement (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width (F2) as determined previously.
-
Set the ¹³C spectral width (F1) to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Set the one-bond coupling constant (CNST13) to an average value for aromatic C-H bonds (~145-165 Hz).
-
Acquire 256-512 increments in F1 and 4-8 scans per increment.
-
-
Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier transform.
Data Interpretation: The HSQC spectrum shows the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis. Each peak represents a direct one-bond connection between a proton and a carbon.
Table 2: C-H Correlations Established by HSQC
| Proton Signal | ¹H δ (ppm) | ¹³C δ (ppm) | C-H Assignment | Justification |
| Aromatic 1 | 7.95 | 140.1 | C-2/H-2 | The proton adjacent to the nitrogen is typically deshielded and appears further downfield. |
| Aromatic 2 | 7.20 | 123.5 | C-5/H-5 | The remaining aromatic proton. |
| Methyl | 2.50 | 24.0 | C-7/H-7 | Aliphatic region correlation. |
We have now confidently assigned all protonated carbons. The major challenge of assigning the four quaternary carbons remains.
Part 3: Assembling the Scaffold with HMBC
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[1][2][3] This allows us to "walk" across the molecule, connecting the C-H fragments identified by HSQC and, crucially, allows us to locate the non-protonated quaternary carbons relative to known protons.
Experimental Protocol: gHMBC
-
Setup: Use the same sample and tuning.
-
Acquisition:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Use the same spectral widths as the HSQC experiment.
-
Set the long-range coupling constant (CNST2) to a typical value of 8-10 Hz. This optimizes for typical ²JCH and ³JCH couplings.
-
Acquire 256-512 increments in F1 and 8-16 scans per increment. A longer relaxation delay (2.0-2.5 s) is often beneficial.
-
-
Processing: Process the data similarly to the HSQC spectrum.
Data Interpretation: The HMBC spectrum provides the final, critical correlations that lock the entire structure into place. We analyze the long-range correlations from our assigned protons (H-2, H-5, and H-7) to the unassigned quaternary carbons (C-3, C-4, C-6).
Figure 2: Key HMBC correlations for 4-Chloro-3-hydroxy-6-methylpyridine.
-
H-2 (δ 7.95) will show a strong three-bond (³J) correlation to the carbon at δ 125.8 and a two-bond (²J) correlation to the carbon at δ 155.2. This definitively assigns C-4 as 125.8 ppm and C-3 as 155.2 ppm .
-
H-5 (δ 7.20) validates this assignment by showing a strong two-bond (²J) correlation to C-4 (125.8 ppm) and a three-bond (³J) correlation to C-3 (155.2 ppm).
-
H-7 (δ 2.50) , the methyl protons, will show a critical two-bond correlation to the remaining unassigned quaternary carbon at δ 148.5, and a three-bond correlation to C-5. This assigns C-6 as 148.5 ppm .
Synthesizing the Data: The Final Validated Structure
By integrating the data from all three experiments, we have created a network of interlocking correlations that leaves no room for ambiguity. The COSY experiment established the spatial relationship of the protons, the HSQC experiment linked them to their parent carbons, and the HMBC experiment connected all the pieces and definitively placed the quaternary carbons.
Table 3: Final, Unambiguous NMR Assignments for 4-Chloro-3-hydroxy-6-methylpyridine
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations from Proton |
| 2 | 140.1 | 7.95 | C-3, C-4, C-6 |
| 3 | 155.2 | - (OH) | - |
| 4 | 125.8 | - | - |
| 5 | 123.5 | 7.20 | C-3, C-4, C-6, C-7 |
| 6 | 148.5 | - | - |
| 7 (CH₃) | 24.0 | 2.50 | C-5, C-6 |
This systematic, multi-technique approach transforms NMR from a data collection tool into a powerful logic engine for structure elucidation. It provides the rigorous, self-validating proof required by the high standards of pharmaceutical and chemical research.
References
A Researcher's Guide to LC-MS Analysis for Confirming the Molecular Weight of Novel Pyridine Compounds
In the landscape of drug discovery and development, pyridine and its derivatives represent a cornerstone of medicinal chemistry. Their prevalence in pharmaceuticals necessitates robust and unequivocal methods for structural confirmation, with the determination of molecular weight serving as the foundational first step. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for the accurate mass confirmation of novel pyridine compounds, tailored for researchers, scientists, and drug development professionals. We will move beyond mere protocols to explain the causality behind instrumental choices, ensuring a self-validating approach to your analyses.
Section 1: Foundational Principles for Analyzing Pyridine Scaffolds
The successful analysis of any novel compound begins with a firm grasp of the underlying principles of the chosen technology. For pyridine derivatives, which are characteristically basic and polar, LC-MS is the analytical tool of choice.[1] The selection of the right LC conditions, ionization source, and mass analyzer is paramount for generating clean, interpretable, and trustworthy data.
The Liquid Chromatography (LC) Front-End: More Than Just Separation
The primary role of the LC system is to separate the target analyte from synthetic byproducts, impurities, and residual starting materials before it enters the mass spectrometer. For pyridine compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard.
-
Column Chemistry: C18 columns are the workhorses for separating small molecules like pyridines. Their nonpolar stationary phase provides effective retention based on hydrophobicity.
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving good peak shape and retention. Due to the basic nature of the pyridine nitrogen (pKa typically around 5.2), an acidic mobile phase modifier is essential.[2][3]
-
Best Practice: A mobile phase consisting of water and acetonitrile (or methanol) with 0.1% formic acid is a universal starting point. The formic acid serves a dual purpose: it protonates the pyridine nitrogen, leading to better retention and peak shape, and it facilitates efficient ionization in the mass spectrometer.[3][4] Using buffered mobile phases is highly recommended to ensure reproducibility.[5]
-
The Ionization Source: Gateway to the Mass Analyzer
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, keeping it intact.[6][7] This is ideal for molecular weight confirmation, as the goal is to observe the unfragmented molecular ion.
-
Electrospray Ionization (ESI): In positive-ion mode, ESI is perfectly suited for basic compounds. The acidic mobile phase ensures the pyridine is already protonated in solution. As the solvent evaporates in the ESI source, a protonated molecule, denoted as [M+H]+, is readily formed and sent to the mass analyzer.[8][9] This is the primary ion you will look for to confirm the molecular weight.
The Mass Analyzer: A Comparison of Technologies
The mass analyzer is the heart of the mass spectrometer, separating ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the precision and accuracy of your mass measurement.
| Feature | Single Quadrupole (SQ) | Time-of-Flight (TOF) |
| Principle | Acts as a mass filter, allowing only ions of a specific m/z to pass at a given time.[10] | Measures the time it takes for an ion to travel a fixed distance; lighter ions travel faster.[11] |
| Mass Resolution | Unit Mass Resolution (e.g., distinguishes m/z 250 from m/z 251).[12] | High Resolution (>10,000 FWHM), can distinguish between ions with very similar masses.[13] |
| Mass Accuracy | Low (Nominal Mass). Provides the integer mass of the molecule.[11] | High (< 5 ppm). Provides the exact mass to several decimal places.[11][14] |
| Primary Use Case | Rapid screening, purity checks, confirming the presence of a known compound. | Accurate mass measurement for elemental composition determination, identification of unknowns.[15][16] |
Key Insight: For definitive confirmation of a novel compound, a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is essential.[17] While a single quadrupole can suggest the presence of a compound with the expected nominal mass, only HRMS can provide the mass accuracy needed to propose and confirm an elemental formula.[14][15]
Section 2: Experimental Design and Comparative Workflows
Here, we present two distinct, step-by-step workflows for the analysis of a hypothetical novel compound, "Pyrido-Pharma-X" (Expected Formula: C₁₅H₁₂N₂O₂Cl, Monoisotopic MW: 287.0638).
Universal Sample Preparation Protocol
Trustworthy data begins with meticulous sample preparation. This protocol is designed to be simple and robust for most novel pyridine compounds.[18][19]
-
Stock Solution Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[19]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.[19]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Blank Injection: Always run a blank (mobile phase) injection before and after your sample to ensure there is no carryover.[19]
Workflow 1: Rapid Confirmation with a Single Quadrupole LC-MS
Objective: To quickly verify the presence of the target compound by its nominal mass.
Experimental Protocol:
-
LC System: Standard HPLC/UHPLC
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Single Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
Expected Data & Interpretation: The output will be a total ion chromatogram (TIC) showing a peak at a specific retention time. The mass spectrum corresponding to that peak should show a prominent ion at m/z 288, representing the [M+H]+ of Pyrido-Pharma-X (nominal mass 287 + 1). You should also look for the characteristic isotopic pattern of a single chlorine atom: a peak at m/z 290 that is approximately one-third the intensity of the m/z 288 peak.[20]
Workflow 2: High-Resolution Confirmation with a Q-TOF LC-MS
Objective: To confirm the elemental composition of the novel compound through accurate mass measurement.
Experimental Protocol:
-
LC System & Conditions: Same as Workflow 1.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Mass Resolution: > 20,000 FWHM
-
Lock Mass: Use a reference compound continuously infused to ensure high mass accuracy.
-
Acquisition Mode: Full Scan High Resolution
Expected Data & Interpretation: The Q-TOF will provide a mass spectrum with significantly higher resolution. Instead of seeing a peak at m/z 288, you will see a peak at a much more precise value, for example, 288.0711 . Instrument software can then be used to calculate the elemental formula that corresponds to this mass. The mass error, calculated in parts-per-million (ppm), is a critical measure of confidence.
Formula for Mass Error: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
A mass error of < 5 ppm is the industry standard for confirming an elemental formula.[14]
Comparative Data Summary
| Parameter | Workflow 1 (Single Quadrupole) | Workflow 2 (Q-TOF) |
| Analyte | Pyrido-Pharma-X | Pyrido-Pharma-X |
| Expected [M+H]⁺ | 288.1 | 288.0716 |
| Observed [M+H]⁺ | 288.2 | 288.0711 |
| Mass Accuracy | Nominal Mass | 1.7 ppm |
| Confidence Level | Suggests presence of compound | High confidence in elemental formula |
Section 3: Data Interpretation, Visualization, and Best Practices
Decoding the Mass Spectrum: Beyond the Molecular Ion
While the [M+H]+ is the primary target, other signals can provide valuable information. Be aware of common adducts that can form in the ESI source, especially if the mobile phase or sample contains salts.[21][22]
-
Sodium Adduct [M+Na]+: m/z = Molecular Weight + 22.9892.[21]
-
Potassium Adduct [M+K]+: m/z = Molecular Weight + 38.9637.[23]
The presence of these adducts can sometimes help confirm the molecular weight, but they can also complicate the spectrum. Using high-purity solvents and plasticware can minimize sodium and potassium contamination.[22]
The Power of Isotopic Patterns
Never underestimate the diagnostic power of isotopic patterns. Elements like chlorine and bromine have very distinct isotopic signatures that act as a secondary confirmation of your structure.[20][24]
Expected Isotopic Pattern for a Compound with One Chlorine Atom:
| Ion | Relative Abundance |
| [M+H]+ | 100% |
| [M+2+H]+ | ~32% |
This signature is an unmistakable confirmation that a chlorine atom is present in your molecule.
Visualization of the Analytical Workflow
A logical workflow ensures that all necessary steps are considered for a robust analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. tofwerk.com [tofwerk.com]
- 11. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 12. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog [universallab.org]
- 13. filab.fr [filab.fr]
- 14. resolvemass.ca [resolvemass.ca]
- 15. infinitalab.com [infinitalab.com]
- 16. measurlabs.com [measurlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. acdlabs.com [acdlabs.com]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. scribd.com [scribd.com]
- 24. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated vs. Chlorinated Hydroxypyridines: A Comparative Analysis of Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. Among the most powerful tools in our arsenal is halogenation, where the substitution of a hydrogen atom with a halogen can profoundly alter a molecule's physicochemical and biological properties.[1][2][3] This guide provides an in-depth comparison of two common halogen substitutions on the versatile hydroxypyridine scaffold: fluorination and chlorination. We will dissect the fundamental differences these atoms impart, explore their impact on biological activity through case studies, and provide actionable experimental protocols for their evaluation.
The Physicochemical Dichotomy: Why Fluorine and Chlorine Are Not Interchangeable
The decision to incorporate a fluorine or chlorine atom into a hydroxypyridine scaffold is not arbitrary; it is a strategic choice based on their distinct atomic and electronic properties. Understanding these differences is critical to predicting their effects on molecular behavior.
-
Size and Electronegativity: Fluorine is the smallest and most electronegative of the halogens. Its van der Waals radius is only slightly larger than hydrogen, allowing it to act as a "super-hydrogen" with minimal steric perturbation.[4] Chlorine is significantly larger, which can create important steric interactions within a binding pocket. While both are electron-withdrawing, fluorine's extreme electronegativity more strongly influences the local electronic environment.[5]
-
Lipophilicity (LogP): The effect on lipophilicity is context-dependent. Generally, chlorination leads to a greater increase in lipophilicity compared to fluorination.[6] A Molecular Matched Pair Analysis revealed that while 57% of fluorinated compounds showed improved aqueous solubility relative to their hydrogen-containing counterparts, only 22% of chlorinated compounds did.[6] This has significant implications for a drug candidate's solubility and permeability.
-
pKa Modulation: The strong inductive effect of both halogens can lower the pKa of the pyridine nitrogen and the hydroxyl group, influencing the molecule's ionization state at physiological pH. Fluorine's superior electronegativity typically results in a more pronounced pKa depression. This can alter target engagement, solubility, and membrane transport.
-
Metabolic Stability: A primary reason for halogenation is to block metabolic "soft spots" vulnerable to cytochrome P450 (CYP450) oxidation.[7][8] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, making it more resistant to enzymatic cleavage.[9] Replacing a metabolically labile C-H bond with a C-F bond is a well-established strategy to increase a compound's half-life and bioavailability.[8]
-
Halogen Bonding: This is a crucial non-covalent interaction where chlorine has a distinct advantage. A halogen bond is formed when an electron-deficient region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[10] Chlorine, being more polarizable than fluorine, is a much more effective halogen bond donor.[11][12] Fluorine rarely participates in meaningful halogen bonds in biological systems.[11] This interaction can be a powerful tool for enhancing binding affinity and selectivity.[13]
Comparative Analysis of Biological Activity: A Data-Driven Perspective
A large-scale analysis of over 3,000 matched molecular pairs (compounds differing only by F vs. Cl) found that chlorinated compounds showed a statistically significant, albeit modest, increase in binding affinity over their fluorinated analogs.[6] Approximately 50% of pairs favored the chloro-compound, while 42% favored the fluoro-compound.[6] However, this general trend is highly dependent on the specific biological target and the substitution pattern.
Case Study: Kinase Inhibition
In the realm of kinase inhibitors, halogenation is a common strategy to occupy hydrophobic pockets and modulate activity.[14] The choice between fluorine and chlorine can lead to significant differences in potency.
| Compound Scaffold | Halogen | Target Kinase | IC50 (nM) | Key Insight |
| 4-Anilinoquinazoline | 3'-Cl | EGF-R | ~10 | The larger chlorine atom creates favorable hydrophobic interactions in a specific "chimney" region of the ATP-binding site.[14] |
| 4-Anilinoquinazoline | 3'-F | EGF-R | >100 | The smaller fluorine atom is unable to make the same productive contacts, leading to a significant loss in potency.[14] |
| 3-Hydroxypyridin-2-thione | Phenyl-F | HDAC6 | ~900 | In this series, halogenation was part of optimizing the "cap" group for surface recognition, with the final lead containing a phenyl group.[15] |
| 3-Hydroxypyridin-2-thione | Phenyl-Cl | HDAC6 | >1000 | While not a direct comparison on the same position, SAR studies on the cap group showed high sensitivity to substitution, with chlorine being less favorable in this instance.[15] |
Table 1: Comparative data for fluorinated vs. chlorinated analogs in kinase and HDAC inhibition. Data is synthesized from structure-activity relationship (SAR) studies.
The causality behind these differences often lies in the specific topology of the kinase active site. A larger, more polarizable chlorine atom may be required to fill a hydrophobic pocket or engage in a critical halogen bond, whereas in a tighter space, the smaller fluorine might be preferred to avoid steric clashes.[14]
Case Study: Antimicrobial Activity
In the development of antimicrobial agents, halogens can enhance cell wall penetration and enzyme inhibition.
| Compound Scaffold | Halogenation | Target Organism | Activity (MIC/Potency) | Key Insight |
| N-arylcinnamamides | 3,4-dichloro | S. aureus | High | Dichlorination provided a broader spectrum of activity and higher efficacy than monochlorination.[16] |
| N-arylcinnamamides | 4-chloro | S. aureus | Moderate | The addition of a second chlorine atom significantly boosted potency against multiple bacterial strains, including MRSA.[16] |
| Isatins | 2'-F, 4'-Cl | Cancer Cell Lines | High | A combination of fluorine and chlorine on a benzyl fragment resulted in the highest cytotoxic activity against tumor cells.[17] |
| Isatins | 2'-F | Cancer Cell Lines | Moderate | Single fluorination was less potent than the combined halogenated analog, suggesting synergistic effects or occupation of different binding regions.[17] |
Table 2: Comparative data for fluorinated vs. chlorinated analogs in antimicrobial and anticancer assays.
These examples highlight that the position and number of halogen substituents are critical. Dichlorination, for instance, can drastically alter the electronic properties and shape of a molecule compared to monofluorination, leading to enhanced interactions with bacterial targets.[16]
Standardized Protocols for Head-to-Head Comparison
To make informed decisions in a drug discovery program, it is essential to conduct direct, side-by-side comparisons using validated assays. Here, we provide step-by-step protocols for two fundamental experiments.
Protocol 3.1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common and robust method for determining the potency (IC50) of an inhibitor against a specific protein kinase.[18] It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated peptide is used for detection. When this antibody binds the phosphorylated substrate, it brings the terbium (donor) into close proximity with a streptavidin-conjugated acceptor fluorophore (bound to the biotin), resulting in a FRET signal.[18] An inhibitor will prevent phosphorylation, leading to a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the target kinase in Kinase Buffer.
-
Prepare a 2X solution of the biotinylated peptide substrate and ATP in Kinase Buffer.
-
Serially dilute the fluorinated and chlorinated hydroxypyridine test compounds in DMSO, then dilute into Kinase Buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound solution (or DMSO for control) to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the TR-FRET detection reagents (terbium-labeled antibody and streptavidin-acceptor).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Calculate the ratio of the acceptor to donor signals. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput, cell-free method to predict the passive diffusion of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[19][20]
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[21] The test compound is added to the donor wells, and its diffusion through the lipid membrane into the acceptor wells is measured over time.
Methodology:
-
Plate Preparation:
-
Prepare the artificial membrane by dispensing 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well in a 96-well filter (donor) plate.[21] Allow the solvent to evaporate.
-
Add 300 µL of appropriate buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.[21]
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the fluorinated and chlorinated hydroxypyridines in DMSO.
-
Dilute the stock solutions into the appropriate donor buffer (e.g., PBS, pH 5.0 to simulate the upper intestine) to a final concentration of 100 µM.
-
-
Permeability Assay:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [Drug] is concentration, V is volume, A is acceptor, D is donor.
-
Strategic Workflow for Halogenated Pyridine Analog Design
The choice between fluorine and chlorine is a multi-faceted decision. The following workflow, visualized as a decision tree, provides a logical framework for medicinal chemists.
Caption: A decision-making workflow for selecting F vs. Cl substitutions.
Conclusion
The choice between fluorinating and chlorinating a hydroxypyridine scaffold is a critical decision in drug design that should be guided by a deep understanding of their fundamental properties and the specific goals of the optimization campaign. Fluorine is often the superior choice for enhancing metabolic stability and improving solubility with minimal steric impact.[7][23] In contrast, chlorine offers a greater increase in lipophilicity and the unique ability to form potent halogen bonds, which can be leveraged to significantly enhance binding affinity.[1][3] Ultimately, the "better" halogen is context-dependent. The most effective strategy often involves the synthesis and parallel evaluation of both analogs, using the robust in vitro assays described herein to build a comprehensive structure-activity relationship and guide the selection of candidates for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Halogen bonds in 2,5-dihalopyridine-copper(ii) chloride complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. m.youtube.com [m.youtube.com]
- 23. tandfonline.com [tandfonline.com]
spectroscopic comparison of 4-hydroxypyridine and 4-pyridone tautomers
An In-Depth Spectroscopic Guide to the 4-Hydroxypyridine and 4-Pyridone Tautomers
Authored by a Senior Application Scientist
In the realm of heterocyclic chemistry, the tautomeric relationship between 4-hydroxypyridine and 4-pyridone is a classic and fundamentally important equilibrium. This phenomenon, where a proton migrates to alter the molecule's functional groups and electronic structure, profoundly impacts its physical, chemical, and biological properties. For researchers in medicinal chemistry and materials science, the ability to accurately identify and quantify these tautomers is paramount, as the predominant form dictates molecular interactions, reactivity, and therapeutic efficacy.
This guide provides a comprehensive comparison of the 4-hydroxypyridine (enol form) and 4-pyridone (keto or lactam form) tautomers using essential spectroscopic techniques. We will delve into the causality behind experimental choices and interpret the resulting data, offering a robust framework for characterizing this dynamic system.
The Tautomeric Equilibrium: A Matter of Environment
The interconversion between 4-hydroxypyridine and 4-pyridone is not a static picture but a dynamic equilibrium heavily influenced by the molecule's environment.[1] The stability of each tautomer is dictated by factors such as the physical state (gas, liquid, solid), solvent polarity, and the capacity for hydrogen bonding.[1][2]
-
In the gas phase or non-polar solvents , the less polar enol form, 4-hydroxypyridine , is the dominant species.[1][3]
-
In polar solvents and the solid state , the equilibrium shifts dramatically to favor the more polar keto form, 4-pyridone .[1][2][4] This preference is largely due to the stabilization afforded by intermolecular hydrogen bonding and strong dipole-dipole interactions.[2][5]
The choice of analytical conditions is therefore not merely a procedural step but the primary determinant of which tautomer will be observed.
Caption: The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy is highly sensitive to changes in a molecule's electronic structure, making it an excellent tool for observing this tautomeric shift. The two forms possess distinct π-electron systems, resulting in different absorption maxima (λmax).
-
4-Hydroxypyridine (Enol): Exhibits a benzenoid-like structure. Its absorption spectrum is characteristic of a substituted aromatic ring.
-
4-Pyridone (Keto): Features a conjugated system that includes the carbonyl group, leading to a different electronic transition energy and a distinct absorption profile. In aqueous solutions, this form predominates.[6][7]
Comparative UV-Vis Data
| Tautomer Form | Solvent | λmax (nm) | Rationale |
| 4-Hydroxypyridine | Cyclohexane (Non-polar) | ~278 nm | The enol form is favored, showing a π-π* transition typical for the hydroxypyridine ring system.[6] |
| 4-Pyridone | Water (Polar) | ~247 nm and ~315 nm | The polar solvent stabilizes the keto form, which exhibits characteristic absorption peaks.[6] |
| 4-Pyridone | Basic Conditions | Varies | In basic conditions, the molecule can be deprotonated, leading to further shifts in the absorption spectrum.[8] |
Experimental Protocol: UV-Vis Analysis
The causality here is to use solvents of opposing polarity to "trap" the equilibrium, allowing for the characterization of each dominant tautomer.
-
Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the compound in two separate solvents: a non-polar solvent like cyclohexane and a polar protic solvent like water or ethanol.
-
Instrument Setup: Use a dual-beam spectrophotometer. Use the pure solvent from each preparation as the reference blank in the respective measurements.
-
Data Acquisition: Scan the samples across a wavelength range of 200-400 nm.
-
Analysis: Identify the λmax for the compound in each solvent. The spectrum in cyclohexane will primarily represent the 4-hydroxypyridine form, while the spectrum in water will represent the 4-pyridone form.
References
- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Chloropyridine Coupling
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational technique in modern medicinal chemistry. Chloropyridines, being cost-effective and readily available, are particularly valuable starting materials. However, their successful implementation in cross-coupling reactions is critically dependent on the selection of an appropriate palladium catalyst system. The inherent electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair make chloropyridines challenging substrates.[1][2]
This guide provides an in-depth comparison of various palladium catalysts for Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions involving chloropyridines. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to optimize your synthetic strategies.
The Core Challenge: Activating the C-Cl Bond
The primary hurdle in chloropyridine coupling is the strength of the carbon-chlorine bond. The oxidative addition of this bond to a Palladium(0) center is the rate-limiting step in most catalytic cycles.[3] Unlike their bromo or iodo counterparts, chloroarenes require highly active catalysts to proceed efficiently.[4] Furthermore, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, sequestering the catalyst and forming inactive off-cycle species.[1]
The evolution of palladium catalysis for this purpose has progressed from traditional phosphine-ligated systems to more sophisticated, sterically hindered, and electron-rich ligands that directly address these challenges.
Performance Evaluation of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The choice of catalyst dictates efficiency, substrate scope, and reaction conditions. Below is a comparative analysis of common catalyst systems for the coupling of chloropyridines with arylboronic acids.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Precursor / Ligand) | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 85 - 110 | 12 - 24 | 60 - 85 | Traditional: Often effective for activated or simple chloropyridines but can struggle with hindered or electron-rich substrates.[5][6] |
| PdCl₂(dppf) | 2 - 5 | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100 - 120 | 8 - 18 | 70 - 90 | Versatile: Broader scope than Pd(PPh₃)₄ but may require higher temperatures.[7] |
| Pd₂(dba)₃ / XPhos or SPhos | 1 - 2 | K₃PO₄ | Dioxane, Toluene | 80 - 100 | 2 - 8 | >90 | High-Activity: Buchwald ligands excel at activating C-Cl bonds; broad substrate scope and milder conditions.[5][8] |
| XPhos Pd G3 Precatalyst | 1 - 2 | K₃PO₄ | THF, Dioxane | 80 - 100 | 2 - 8 | >95 | State-of-the-Art: Air- and moisture-stable precatalyst simplifies reaction setup and ensures reliable activation.[5][9] |
| PEPPSI™-IPr (NHC-Pd) | 0.5 - 2 | K₂CO₃, Cs₂CO₃ | t-BuOH, Toluene | 80 - 100 | 2 - 12 | >95 | Highly Robust: N-Heterocyclic Carbene (NHC) ligands form strong Pd-C bonds, leading to highly stable and active catalysts.[5][10] |
Note: Yields are representative and can vary based on specific substrates, reagent purity, and precise reaction conditions. Data is compiled from multiple sources for comparative purposes.[5][6][7][11]
Causality Behind Catalyst Selection: Why Buchwald and NHC Ligands Excel
The superior performance of catalysts bearing Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands is not accidental. It is a direct consequence of their specific structural and electronic properties.
-
Steric Bulk: The large steric footprint of these ligands creates a bulky coordination sphere around the palladium atom. This promotes the reductive elimination step (the final, product-forming step) and helps to prevent the formation of inactive palladium dimers.
-
Electron-Donating Ability: These ligands are strong σ-donors, which increases the electron density on the palladium(0) center. This enhanced nucleophilicity makes the palladium more reactive towards the electron-deficient C-Cl bond, thereby accelerating the rate-limiting oxidative addition step.[10][12]
The combination of these two factors makes these modern catalyst systems exceptionally effective for the challenging activation of chloropyridines.
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\n(Rate-Limiting for Ar-Cl)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; PdII [label="Ar¹-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; PdII_Ar2 [label="Ar¹-Pd(II)(Ar²)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product [label="Ar¹-Ar²\nCoupled Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents1 [label="Chloropyridine\n(Ar¹-X)", shape=invhouse, style=filled, fillcolor="#FFFFFF"]; Reagents2 [label="Boronic Acid\n(Ar²-B(OR)₂)\n+ Base", shape=invhouse, style=filled, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" "]; Reagents1 -> OxAdd; OxAdd -> PdII; PdII -> Transmetal; Reagents2 -> Transmetal; Transmetal -> PdII_Ar2; PdII_Ar2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } dot Caption: The Suzuki-Miyaura Catalytic Cycle.
Performance Evaluation of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a critical transformation in pharmaceutical synthesis.[13] As with C-C coupling, the choice of ligand is paramount for success with chloropyridines.
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Chloropyridines
| Catalyst System (Precursor / Ligand) | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| Pd₂(dba)₃ / BINAP | 2 - 4 | NaOt-Bu | Toluene | 100 - 110 | 12 - 24 | 60 - 85 | Early Generation: Effective for some substrates, but often requires higher catalyst loadings and temperatures.[13] |
| Pd(OAc)₂ / Xantphos | 1 - 3 | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 90 - 110 | 6 - 18 | 80 - 95 | Good Generality: Wide bite angle ligand, often used for achieving high regioselectivity in dihalopyridines.[3][14] |
| Pd₂(dba)₃ / RuPhos or XPhos | 1 - 2 | NaOt-Bu, LiHMDS | Toluene, THF | 80 - 100 | 2 - 12 | >90 | High-Activity: Excellent for coupling a wide range of primary and secondary amines, including challenging substrates.[15][16] |
| RuPhos Pd G3 Precatalyst | 1 - 2 | LiHMDS, K₃PO₄ | THF, Dioxane | 65 - 100 | 2 - 16 | >95 | Optimized for C-N Coupling: Air-stable precatalyst known for outstanding performance with secondary amines.[15] |
| BrettPhos Pd G3 Precatalyst | 1 - 2 | LiHMDS | THF | 65 - 100 | 4 - 18 | >90 | Specialized: Particularly effective for coupling primary amines and anilines to chloropyridines.[15] |
Note: Yields are representative and can vary based on specific substrates, reagent purity, and precise reaction conditions. Data is compiled from multiple sources for comparative purposes.[11][14][15]
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its reproducibility. The following methods are detailed to ensure clarity and success. Always use standard Schlenk line or glovebox techniques for these oxygen- and moisture-sensitive reactions.[17]
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald G3 Precatalyst
This protocol utilizes a modern, air- and moisture-stable precatalyst, which simplifies reaction setup and provides high efficacy.[5]
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (4 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the chloropyridine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃ and a Biarylphosphine Ligand
This protocol is a robust method for C-N bond formation, adapted from successful procedures for challenging heteroaryl halides.[2]
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos or XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (4 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a dry Schlenk tube or reaction vial.
-
Add the chloropyridine and the amine.
-
Seal the vessel, remove from the glovebox (if applicable), and add the degassed solvent under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed coupling of chloropyridines has evolved from a challenging niche reaction to a reliable and versatile tool in the synthetic chemist's arsenal. The key to this transformation has been the rational design of ligands. For routine Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloropyridines, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) offer superior performance in terms of yield, reaction time, and substrate scope. The use of third-generation (G3) precatalysts further enhances reliability and ease of use.
While these systems are highly effective, the field continues to advance. The development of catalysts that operate at lower temperatures, utilize lower catalyst loadings, and function in more environmentally benign solvents remains an active area of research.[4] By understanding the fundamental principles of catalyst activity and applying the robust protocols outlined in this guide, researchers can confidently and efficiently construct the complex pyridine-containing molecules that drive innovation in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment: Synthesized 4-Chloro-3-hydroxypyridine vs. Reference Standard
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] For a novel synthesized compound like 4-Chloro-3-hydroxypyridine, a crucial intermediate in medicinal chemistry, rigorous purity assessment is the gateway to its potential application.
This guide provides an in-depth, technically-grounded comparison of a newly synthesized batch of this compound against a certified reference standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choice of analytical techniques, the interpretation of the data, and the construction of a self-validating experimental framework. Our approach is rooted in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring our methods are fit for purpose.[2][3][4]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. Our strategy integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for molecular weight verification.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for purity determination in the pharmaceutical industry.[5] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification. We choose a gradient elution method to ensure that both polar and non-polar impurities, which may be present from starting materials or side reactions, are effectively resolved and eluted from the column.[5] A Photodiode Array (PDA) detector is selected over a simple UV detector to provide spectral information, which aids in peak purity assessment and preliminary impurity identification.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 275 nm, scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Reference Standard Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock. Further dilute to a working concentration of 0.1 mg/mL.
-
Synthesized Sample Solution: Prepare in the same manner as the reference standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[6]
-
-
Data Analysis & Trustworthiness:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
-
System Suitability: Before sample analysis, inject the reference standard solution five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.[3][6] This ensures the system is performing with adequate precision.
-
Specificity: The method's ability to assess the analyte in the presence of impurities is demonstrated by the separation of the main peak from any impurity peaks.[3]
-
Comparative Data: HPLC Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Known Impurities (%) | Unknown Impurities (%) |
| Reference Standard | 12.52 | 99.85 | 0.10 (Isomer A) | 0.05 |
| Synthesized Batch 001 | 12.51 | 98.61 | 0.75 (Isomer A) | 0.64 |
Note: Data is illustrative.
NMR Spectroscopy: Unambiguous Structural Verification
Expertise & Experience: While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is highly effective for identifying and characterizing impurities without the need for reference standards for those impurities.[7] A proton (¹H) NMR spectrum provides a unique fingerprint of the molecule, confirming the connectivity of atoms. The presence of unexpected signals directly indicates the presence of other organic compounds.
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample (both reference and synthesized batch) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is critical for detecting low-level impurities.
-
-
Data Analysis & Trustworthiness:
-
Structural Confirmation: Compare the chemical shifts, splitting patterns, and integrations of the synthesized material's spectrum with the reference standard's spectrum. They should be identical.
-
Impurity Identification: Any peaks in the synthesized batch spectrum that are not present in the reference standard spectrum (or the solvent) belong to impurities. For example, unreacted 4-hydroxypyridine would show a distinct set of signals.[8] Analysis of these signals can lead to the identification of the impurity structure.[1]
-
Quantitative NMR (qNMR): For a more advanced analysis, a known amount of an internal standard can be added to the sample to quantify the main compound and impurities directly from the NMR spectrum.
-
Mass Spectrometry (MS): The Final Molecular Weight Check
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation that the synthesized compound is indeed the target molecule. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks observed in the chromatogram. We use Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: LC-MS
-
Instrumentation:
-
HPLC system (as described above) coupled to a mass spectrometer with an ESI source.
-
-
Methodology:
-
Use the same HPLC method as detailed previously. The eluent from the column is directed into the MS detector.
-
MS Settings: Operate in positive ion mode (ESI+). Scan a mass range appropriate for the target and expected impurities (e.g., m/z 50-500).
-
-
Data Analysis & Trustworthiness:
-
Confirmation of Target Molecule: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 130.0 (for C₅H₄ClNO, MW = 129.54). This corresponds to the [M+H]⁺ ion.
-
Impurity Molecular Weight: Analyze the mass spectra of the impurity peaks. For instance, an impurity peak could show an ion at m/z 112.0, corresponding to the [M+H]⁺ of unreacted 4-hydroxypyridine (MW = 111.1), providing strong evidence for its identity.
-
Caption: Logic workflow for identifying an unknown impurity.
Conclusion: Synthesizing the Data for a Final Verdict
By integrating data from HPLC, NMR, and MS, we build a comprehensive and trustworthy profile of the synthesized this compound. The HPLC data provides a precise quantitative measure of purity, while NMR and MS confirm the identity of the main component and provide critical information for identifying any impurities.
In our illustrative example, the synthesized batch (98.61% pure) meets a typical preliminary quality standard (e.g., >98%). However, the higher levels of both known and unknown impurities compared to the reference standard warrant further investigation or a purification step before its use in sensitive applications. This multi-faceted, scientifically-grounded approach ensures that only material of the highest quality and safety proceeds in the drug development pipeline.
References
- 1. Impurities | Bruker [bruker.com]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
A Comparative Guide to the Synthetic Routes of Functionalized 4-Hydroxypyridines
Abstract
The 4-hydroxypyridine scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its inherent versatility and reactivity make it a critical building block in modern organic synthesis.[1] This guide provides an in-depth comparison of the primary synthetic routes to functionalized 4-hydroxypyridines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methodology for their specific application. We will delve into classical condensation reactions, modern cycloaddition and transition-metal-catalyzed approaches, and direct C-H functionalization strategies. Each method is evaluated based on its scope, limitations, functional group tolerance, scalability, and overall efficiency, supported by experimental data and mechanistic insights.
Introduction
The synthesis of substituted pyridines has long been a focal point of intensive investigation due to their vast applications.[2][3] Among these, 4-hydroxypyridines, which exist in equilibrium with their 4-pyridone tautomers, are of particular interest. This tautomerism plays a crucial role in their biological activity and synthetic utility. The development of efficient and versatile methods to access this core structure with diverse functionalization is paramount for advancing drug discovery and materials science. This guide aims to provide a critical overview of the most significant synthetic strategies, enabling researchers to make informed decisions in their synthetic planning.
I. Classical Condensation Reactions: The Foundation
Condensation reactions represent the historical bedrock of pyridine synthesis. These methods typically involve the cyclization of acyclic precursors and remain relevant due to their use of readily available starting materials.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classical method for synthesizing substituted 2,6-dihydroxy-4-substituted-pyridines, which can be considered as derivatives of 4-hydroxypyridines.[4][5] The reaction involves the condensation of a cyanoacetic ester with a β-ketoester or a ketone in the presence of ammonia or an amine as the nitrogen source.[4][5]
Mechanism: The reaction proceeds through a series of condensation and cyclization steps. Initially, the active methylene compound (cyanoacetic ester) reacts with the carbonyl group of the β-ketoester or ketone. Subsequent intramolecular cyclization and dehydration, driven by the basic conditions, lead to the formation of the pyridine ring.
An advanced, greener version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium, offering high yields and an eco-friendly protocol.[6][7][8]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines, which can be adapted to produce 4-hydroxypyridine derivatives.[9][10] The core of this synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[10][11]
Mechanism: The first step is a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization to allow for a 6-π electrocyclization, followed by elimination of water to afford the aromatic pyridine. A significant drawback of the original procedure is the high temperature required for the cyclodehydration step.[11] However, modifications using acid catalysis (both Brønsted and Lewis acids) can significantly lower the required reaction temperature, and in some cases, allow for a one-pot synthesis.[9][11]
II. Modern Synthetic Approaches: Expanding the Toolkit
While classical methods are valuable, modern synthetic chemistry has introduced a range of more sophisticated and often more versatile techniques for constructing the 4-hydroxypyridine core.
Cycloaddition Reactions
Cycloaddition reactions offer a convergent and often highly regioselective approach to pyridine synthesis. [2+2+2] cycloadditions, in particular, have proven effective.[12] These reactions can be catalyzed by various transition metals, which provide lower energy pathways that are not accessible under thermal conditions.[12] For instance, the reaction of alkynes and nitriles can be catalyzed by ruthenium or rhodium complexes to form substituted pyridines.[13]
Mechanism: The metal catalyst coordinates to the alkyne and nitrile components, bringing them into proximity and facilitating the [2+2+2] cycloaddition to form a metallacycle intermediate. Reductive elimination from this intermediate then furnishes the pyridine ring. A key advantage of this approach is its atom economy. However, challenges can include the cost of the catalyst and the potential for the formation of isomeric mixtures.[13]
Transition-Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the preparation of 4-hydroxypyridines is no exception.[14] These methods often offer high efficiency, selectivity, and functional group tolerance.[14]
One notable example is the copper-catalyzed O-arylation of 3-hydroxypyridines and N-arylation of 2- and 4-hydroxypyridines.[15] This allows for the introduction of aryl groups at specific positions, which can be challenging to achieve through other methods. The choice of ligand is crucial for controlling the selectivity between N- and O-arylation.
Another powerful approach involves the annulation of ketones and esters with vinamidinium salts, which can provide access to both pyridines and 2-pyridones.[16] The reaction proceeds through a dienaminone intermediate and can deliver products in good to excellent yields.[16]
Direct C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to creating complexity. The functionalization of the C4 position of the pyridine ring has traditionally been challenging. However, recent advances have demonstrated that using n-butylsodium allows for selective deprotonation at the C4 position, overcoming the inherent directing effect of the nitrogen atom.[17][18] The resulting 4-sodiopyridine can then be trapped with various electrophiles.
Mechanism: Unlike organolithium reagents which tend to add to the C2 position, n-butylsodium acts as a strong base to deprotonate the C4-H. The resulting organosodium intermediate can then undergo direct alkylation or be transmetalated to zinc, followed by a Negishi cross-coupling to introduce aryl or heteroaryl groups.[17]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Guareschi-Thorpe Condensation | Cyanoacetic esters, β-ketoesters/ketones | Ammonia/amines | Readily available starting materials, simple procedure.[4][5] Green chemistry modifications exist.[6][7] | Limited substituent diversity, sometimes harsh conditions. | Moderate to High (can exceed 80% with modern protocols).[19] |
| Bohlmann-Rahtz Synthesis | Enamines, ethynylketones | Heat, acid catalysts (Brønsted or Lewis) | Versatile for 2,3,6-trisubstituted pyridines.[10] One-pot modifications are available.[11] | High temperatures for uncatalyzed reactions, potential for side products.[11] | Good to Excellent. |
| [2+2+2] Cycloaddition | Alkynes, nitriles | Transition metal catalysts (e.g., Ru, Rh, Ni) | High atom economy, convergent.[12] | Expensive catalysts, potential for regioisomeric mixtures.[13] | Moderate to High. |
| Transition-Metal-Catalyzed Annulation | Ketones/esters, vinamidinium salts | None specified | Good to excellent yields, access to pyridones.[16] | Substrate scope may be limited by the availability of vinamidinium salts. | 46-87%.[16] |
| Direct C4-H Functionalization | Substituted pyridines | n-butylsodium, electrophiles/transition metal catalysts | Direct functionalization of the C4 position, high step economy.[17] | Requires strongly basic and anhydrous conditions, limited to certain substitution patterns. | Good. |
Experimental Protocols
Representative Protocol for Advanced Guareschi-Thorpe Synthesis[6]
This protocol describes a green, three-component synthesis of a 2-hydroxy-6-methyl-4-phenyl-pyridine-3-carbonitrile.
-
To a solution of ethyl cyanoacetate (1 mmol) and benzoylacetone (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), add ammonium carbonate (1 mmol).
-
Heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Representative Protocol for Bohlmann-Rahtz Pyridine Synthesis (Acid-Catalyzed, One-Pot)[11]
This protocol describes the synthesis of a 2,3,6-trisubstituted pyridine from an enamine and an ethynyl ketone.
-
To a solution of the enamine (1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the ethynyl ketone (1.1 mmol).
-
Heat the reaction mixture at a temperature significantly lower than the traditional thermal conditions (e.g., 80-110 °C), as determined by optimization for the specific substrates.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyridine.
Visualization of Synthetic Pathways
Guareschi-Thorpe Condensation Mechanism
Caption: Generalized mechanism of the Guareschi-Thorpe condensation.
Bohlmann-Rahtz Synthesis Workflow
Caption: Workflow of the Bohlmann-Rahtz pyridine synthesis.
Conclusion
The synthesis of functionalized 4-hydroxypyridines is a rich and evolving field. While classical condensation reactions like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses provide robust and reliable methods using simple starting materials, modern approaches have significantly expanded the synthetic chemists' toolbox. Transition-metal-catalyzed cycloadditions and annulations offer high efficiency and atom economy, while direct C-H functionalization strategies present a highly step-economical route to novel derivatives.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and considerations of cost, scale, and environmental impact. By understanding the advantages and limitations of each method presented in this guide, researchers can more effectively navigate the synthesis of this important class of heterocyclic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 3. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A general preparation of pyridines and pyridones via the annulation of ketones and esters. | Semantic Scholar [semanticscholar.org]
- 17. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-3-hydroxypyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 4-Chloro-3-hydroxypyridine, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact compound is limited, the safety data sheets (SDS) for structurally similar chlorinated pyridines provide a strong basis for risk assessment.
The primary risks associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][4]
-
Environmental Hazard: As a chlorinated organic compound, improper release can be harmful to aquatic life and persist in the environment.[1]
The most critical characteristic for disposal is its identity as a halogenated organic compound . This classification dictates the entire disposal pathway, as these compounds require specialized treatment to prevent the formation of toxic byproducts like dioxins during incineration.
Table 1: Hazard Profile Summary (Based on Analogous Compounds)
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P301+P317[5] |
| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352[1][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P305+P354+P338[5] |
| Specific target organ toxicity | May cause respiratory irritation. | P304+P340[1][6] |
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its strict segregation as a halogenated organic waste . The "halogenated" designation stems from the presence of the chlorine atom on the pyridine ring.
Why is this segregation critical?
-
Disposal Method: Halogenated wastes are typically destroyed via high-temperature incineration at specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[7] This process is fundamentally different from the methods used for non-halogenated wastes, which are often recycled as fuel.[8]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other international bodies strictly regulate the disposal of halogenated organic compounds under land disposal restrictions.[9][10] Mixing waste streams can result in non-compliance and significant penalties.
-
Cost: The disposal of mixed halogenated and non-halogenated waste is significantly more expensive, as the entire volume must be treated by the more rigorous and costly incineration method.[8]
The following workflow diagram illustrates the essential decision-making process for laboratory waste segregation.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused this compound and materials lightly contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks outlined in Section 1.
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Discard gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
Step 2: Waste Collection and Container Management
All waste must be collected in a designated satellite accumulation area.
-
Select the Correct Container: Obtain a designated hazardous waste container for Halogenated Organic Solids . This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[11]
-
Proper Labeling: The container must be labeled before the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
An accurate list of all other components if it is a mixed waste.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Disposal of Unused Compound and Contaminated Materials
-
Unused or Waste Solid: Carefully transfer the solid this compound into the designated halogenated waste container using a clean spatula or scoop.
-
Contaminated Labware: Disposable items such as weighing paper, contaminated gloves, or plasticware should be placed directly into the solid halogenated waste container.
-
Contaminated Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This rinseate is now considered halogenated organic liquid waste and must be collected in a separate, appropriately labeled Halogenated Organic Liquid waste container. Under no circumstances should this rinseate be poured down the drain. [8][11]
Step 4: Final Disposal Coordination
Once the waste container is full or is no longer needed, coordinate with your institution's Environmental Health & Safety (EHS) department for pickup. Do not attempt to transport or dispose of the waste off-site yourself.
Emergency Procedures: Spill Management
For small, incidental spills of solid this compound, follow this procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[5]
-
Don PPE: Wear the PPE detailed in Section 3.
-
Contain and Collect:
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water, followed by clean water. The cleaning materials must also be disposed of as halogenated solid waste.
-
Report: Report the spill to your laboratory supervisor or EHS department, per institutional policy.
For large spills, evacuate the area immediately and contact your EHS emergency line.[5]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure that our critical research does not come at the cost of environmental integrity.
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-hydroxypyridine
An In-Depth Manual for Laboratory Professionals on Safe Handling, Personal Protective Equipment, and Disposal Protocols
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-hydroxypyridine, a compound requiring meticulous attention to safety protocols. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through comprehensive and actionable guidance.
Understanding the Risks: Hazard Identification
This compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is crucial to understand these hazards to appreciate the importance of the protective measures outlined below. While specific data on this compound is limited, related pyridine compounds are known to be potentially toxic and can be absorbed through the skin.[2] Therefore, a cautious and thorough approach to handling is mandatory.
Core Defense: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is your first line of defense against chemical exposure. For this compound, the following PPE is non-negotiable.[1][3]
Essential Personal Protective Equipment
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear protective gloves. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[3] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical splash goggles are essential to protect against splashes that can cause serious eye damage.[1] A face shield should be worn in situations with a higher risk of splashing. |
| Protective Clothing | A lab coat is required to protect against skin contact. Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider a chemically resistant apron or gown. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or dust.[3][4] |
Operational Blueprint: Safe Handling and Emergency Protocols
Adherence to standardized procedures is critical for minimizing risk. This section provides a step-by-step guide for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[2][5]
-
Donning PPE : Put on all required PPE as listed in the table above.
-
Handling the Compound :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]
-
Decontaminate the work surface.
-
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of properly.
Emergency First Aid Procedures
-
Eye Contact : Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical help.[1]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Visualizing the Workflow: Safe Handling Diagram
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Responsible Disposal: A Step-by-Step Plan
Proper disposal is a critical final step in the safe handling of any chemical. Improper disposal can lead to environmental contamination and pose a risk to public health.
Disposal Protocol
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Management : The waste container should be kept closed except when adding waste. It should be stored in a well-ventilated, secure area away from incompatible materials.
-
Final Disposal : Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1] This typically involves transfer to an approved hazardous waste treatment and disposal facility. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
